molecular formula C11H8ClNO2 B1592821 4-Chloro-2-methylquinoline-7-carboxylic acid CAS No. 1150618-20-4

4-Chloro-2-methylquinoline-7-carboxylic acid

Cat. No.: B1592821
CAS No.: 1150618-20-4
M. Wt: 221.64 g/mol
InChI Key: OYEQPWTUUHEXCQ-UHFFFAOYSA-N
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Description

4-Chloro-2-methylquinoline-7-carboxylic acid is a useful research compound. Its molecular formula is C11H8ClNO2 and its molecular weight is 221.64 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

4-chloro-2-methylquinoline-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO2/c1-6-4-9(12)8-3-2-7(11(14)15)5-10(8)13-6/h2-5H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYEQPWTUUHEXCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=CC(=CC2=N1)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30622072
Record name 4-Chloro-2-methylquinoline-7-carboxylic acid
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Molecular Weight

221.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1150618-20-4
Record name 4-Chloro-2-methyl-7-quinolinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1150618-20-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-2-methylquinoline-7-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4-Chloro-2-methylquinoline-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of 4-Chloro-2-methylquinoline-7-carboxylic acid (CAS No. 1150618-20-4), a substituted quinoline derivative of interest in medicinal chemistry and materials science. While specific literature on this isomer is emerging, this document synthesizes foundational knowledge from the broader class of quinoline carboxylic acids to offer predictive insights into its structural features, physicochemical properties, potential synthetic pathways, reactivity, and promising applications. This guide is intended to serve as a foundational resource for researchers initiating projects involving this compound, providing both theoretical grounding and practical, experience-driven perspectives on its handling and utilization in a research and development context.

Molecular Structure and Physicochemical Identity

This compound belongs to the quinoline family, a class of heterocyclic aromatic compounds that are integral to numerous pharmacologically active agents.[1] The core of this molecule is a quinoline bicyclic system, which is substituted with a chlorine atom at the C4 position, a methyl group at the C2 position, and a carboxylic acid group at the C7 position.

The precise arrangement of these functional groups is critical to the molecule's chemical behavior and biological activity. The electron-withdrawing nature of the chlorine atom at the C4-position and the carboxylic acid at the C7-position influences the electron density of the quinoline ring system, while the methyl group at the C2-position can impact steric interactions and metabolic stability.

Chemical Identifiers
IdentifierValueSource
IUPAC Name This compound[2]
CAS Number 1150618-20-4[3][4][5]
Molecular Formula C11H8ClNO2[3]
Molecular Weight 221.64 g/mol [3]
Canonical SMILES Cc1cc(Cl)c2ccc(cc2n1)C(O)=O[3]
Predicted Physicochemical Properties

While experimental data for this specific isomer is not widely published, computational models provide valuable estimations of its properties. These predictions are useful for designing experimental conditions, such as selecting appropriate solvent systems for reactions and purification.

PropertyPredicted ValueNotes
pKa (acidic) ~4-5The carboxylic acid group is the primary acidic proton.
XLogP3 ~3.0Indicates moderate lipophilicity, suggesting potential for membrane permeability.[6]
Hydrogen Bond Donors 1From the carboxylic acid group.
Hydrogen Bond Acceptors 3The nitrogen in the quinoline ring and the two oxygen atoms of the carboxylic acid.

Synthesis and Purification

Proposed Synthetic Workflow: A Gould-Jacobs Approach

The Gould-Jacobs reaction is a robust method for synthesizing quinolines from anilines and ethoxymethylenemalonic esters. A potential adaptation for the synthesis of the target molecule is outlined below. This proposed pathway provides a logical starting point for experimental validation.

Synthetic Workflow A 3-Amino-4-chlorobenzoic acid C Intermediate Adduct A->C Condensation B Diethyl (ethoxymethylene)malonate B->C E 4-Hydroxy-2-methylquinoline-7-carboxylic acid C->E Thermal Cyclization (e.g., in Dowtherm A) D Cyclization G This compound E->G Chlorinating Agent (e.g., POCl3) F Chlorination

Caption: Proposed Gould-Jacobs synthesis pathway.

Step-by-Step Experimental Protocol (Hypothetical)

Disclaimer: This protocol is illustrative and based on general procedures for similar compounds.[7] Optimization and safety assessments are crucial before implementation.

  • Condensation: 3-Amino-4-chlorobenzoic acid is reacted with diethyl (ethoxymethylene)malonate. This reaction is typically carried out neat or in a high-boiling solvent and heated to drive off the ethanol byproduct.

  • Cyclization: The resulting intermediate is added to a high-boiling solvent, such as Dowtherm A, and heated to approximately 250°C to induce thermal cyclization.[7] This step forms the quinoline ring system.

  • Saponification and Decarboxylation: The cyclized product, a diester, is then saponified using a strong base like sodium hydroxide, followed by acidification to yield the corresponding diacid. Gentle heating can then effect decarboxylation to yield 4-hydroxy-2-methylquinoline-7-carboxylic acid.

  • Chlorination: The 4-hydroxyquinoline intermediate is then treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), to introduce the chlorine atom at the 4-position.[8]

  • Purification: The final product can be purified by recrystallization from a suitable solvent system, such as ethanol or acetic acid, or by column chromatography on silica gel.

Chemical Reactivity and Derivative Synthesis

The reactivity of this compound is dictated by its three key functional groups: the chloro group, the carboxylic acid, and the quinoline core.

Nucleophilic Aromatic Substitution at the C4 Position

The chlorine atom at the C4 position is activated towards nucleophilic aromatic substitution. This is a key reaction for generating a diverse library of derivatives.

Reactivity Diagram cluster_0 Starting Material cluster_1 Derivatives via C4 Substitution cluster_2 Derivatives via Carboxylic Acid A This compound B 4-Amino derivatives A->B R-NH2 C 4-Alkoxy derivatives A->C R-OH / Base D 4-Thioether derivatives A->D R-SH E Esters A->E R-OH / Acid catalyst F Amides A->F R-NH2 / Coupling agent

Caption: Key reactivity pathways for derivative synthesis.

Reactions of the Carboxylic Acid Group

The carboxylic acid at the C7 position can undergo standard transformations:

  • Esterification: Reaction with an alcohol in the presence of an acid catalyst will yield the corresponding ester.

  • Amide Formation: Activation of the carboxylic acid with a coupling agent (e.g., HATU, EDC) followed by treatment with a primary or secondary amine will produce amides.

These reactions are fundamental in drug discovery for modifying the pharmacokinetic properties of a lead compound.

Potential Applications in Research and Development

The quinoline scaffold is a "privileged structure" in medicinal chemistry, appearing in a wide range of therapeutic agents. The specific substitution pattern of this compound suggests several promising avenues for investigation.

As a Scaffold in Drug Discovery
  • Anticancer Agents: Many substituted quinolines exhibit potent anticancer activity by targeting various kinases. The core structure of this molecule could serve as a starting point for the development of novel kinase inhibitors.

  • Antimicrobial Agents: The quinoline ring is a key component of several antibacterial and antimalarial drugs.[1] The presence of the chlorine atom and carboxylic acid offers handles for modification to optimize antimicrobial activity and selectivity. Recent research has highlighted the antimicrobial potential of hydroxyquinoline derivatives, which could be synthesized from this chlorinated precursor.[9]

  • Bioisosteric Replacement: The carboxylic acid group can act as a bioisostere for other functional groups in drug design, allowing for the fine-tuning of a molecule's properties to improve efficacy and reduce off-target effects.[10][11]

In Materials Science

The rigid, aromatic structure of the quinoline core, combined with the potential for derivatization, makes this compound a candidate for the synthesis of novel organic materials with interesting photophysical or electronic properties.

Safety and Handling

While specific toxicity data for this compound is not available, related chloro-substituted quinolines are classified as irritants.[12][13] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound represents a promising, yet underexplored, building block for chemical synthesis. Its structure combines the pharmacologically significant quinoline core with versatile functional groups that allow for a wide range of chemical modifications. This guide provides a foundational understanding of its structure, predicted properties, and potential reactivity, offering a solid starting point for researchers to explore its utility in drug discovery and materials science. Further experimental work is needed to fully characterize this compound and unlock its full potential.

References

  • Appchem. This compound | 1150618-20-4.
  • Molport. This compound | 1150618-20-4.
  • abcr Gute Chemie. AB512205 | CAS 1150618-20-4.
  • PubChem. 4-Chloro-2-methylquinoline | C10H8ClN | CID 77973.
  • PubChem. 2-Chloro-4-methylquinoline-7-carboxylic acid | C11H8ClNO2 | CID 14359529.
  • Organic Syntheses. 4,7-dichloroquinoline.
  • Asian Journal of Chemistry. Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I.
  • MDPI. Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue.
  • PubChem. 7-Chloro-2-(4-ethylphenyl)-8-methylquinoline-4-carboxylic acid.
  • PubChemLite. 2-chloro-4-methylquinoline-7-carboxylic acid (C11H8ClNO2).
  • Baxendale Group - Durham University. Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents.
  • PubMed Central. Carboxylic Acid (Bio)Isosteres in Drug Design.
  • PubMed. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres.
  • MDPI. In Vitro and In Vivo Evaluation of Nitroxoline as an Effective Antimicrobial Alternative to Poultry Production.

Sources

IUPAC name for 4-Chloro-2-methylquinoline-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Chloro-Methyl-Quinoline Carboxylic Acids: Nomenclature, Synthesis, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of the chemical compound class encompassing chloro-methyl-quinoline carboxylic acids, with a specific focus on clarifying the nomenclature and detailing the synthesis, properties, and applications of key isomers. Intended for researchers, scientists, and professionals in drug development, this document synthesizes chemical principles with practical, field-proven insights.

Part 1: Clarification of IUPAC Nomenclature

The nomenclature of substituted quinolines is precise, and a clear understanding is critical for unambiguous scientific communication. The user's topic of interest, "4-Chloro-2-methylquinoline-7-carboxylic acid," specifies a quinoline ring with a chlorine atom at position 4, a methyl group at position 2, and a carboxylic acid group at position 7. While this specific isomer is identified by CAS Number 1150618-20-4, publicly available data on its synthesis and application are limited.[1][2]

However, extensive research has been conducted on closely related isomers, which are often encountered in medicinal chemistry literature. The most prominent of these are:

  • 2-Chloro-4-methylquinoline-7-carboxylic acid: In this isomer, the positions of the chlorine atom and the methyl group are swapped relative to the user's query. It is identified by CAS Number 124307-93-3.[3]

  • 7-Chloro-2-methylquinoline-4-carboxylic acid: Here, the positions of the carboxylic acid and the chlorine atom are interchanged. It is identified by CAS Number 59666-15-8.[4][5]

Given the greater availability of scientific data for these isomers, this guide will focus on their properties and synthesis, providing a robust framework for understanding this class of compounds.

Part 2: Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physicochemical properties is foundational to its application in research and drug development.

Key Physicochemical Descriptors
Property2-Chloro-4-methylquinoline-7-carboxylic acid7-Chloro-2-methylquinoline-4-carboxylic acid
Molecular Formula C₁₁H₈ClNO₂[3]C₁₁H₈ClNO₂[5]
Molecular Weight 221.64 g/mol [3]221.64 g/mol [6]
IUPAC Name 2-chloro-4-methylquinoline-7-carboxylic acid[3]7-chloro-2-methylquinoline-4-carboxylic acid[5]
SMILES CC1=CC(=NC2=C1C=CC(=C2)C(=O)O)Cl[3]CC1=CC(=C2C=CC(=CC2=N1)Cl)C(=O)O[6]
InChIKey CBLBHUDIYIBOAT-UHFFFAOYSA-N[3]WOONUCDWZWZHGF-UHFFFAOYSA-N[5]

Predicted properties such as XlogP and polar surface area can be found in databases like PubChem and are crucial for predicting oral bioavailability and cell permeability.

Part 3: Synthesis and Reactivity

The synthesis of substituted quinolines is a well-established field in organic chemistry, with several named reactions providing versatile routes to these scaffolds.

General Synthetic Strategies

The construction of the quinoline core typically involves the condensation of an aniline derivative with a β-ketoester or a related 1,3-dicarbonyl compound, followed by cyclization. The specific substitution pattern on the final product is determined by the choice of starting materials.

Workflow for Quinoline Synthesis

G cluster_0 Starting Materials cluster_1 Core Synthesis cluster_2 Post-Synthesis Modification A Substituted Aniline C Condensation (e.g., Combes, Doebner-von Miller) A->C B β-Ketoester / 1,3-Dicarbonyl B->C D Cyclization & Aromatization C->D Intermediate E Halogenation (e.g., POCl₃) D->E Quinolinone G Target Quinoline Derivative D->G Direct Route F Functional Group Interconversion E->F F->G

Caption: Generalized workflow for the synthesis of substituted quinolines.

Exemplary Protocol: Synthesis of a Chloroquinoline Carboxylic Acid Derivative

Step-by-Step Protocol:

  • Starting Material: 4-chloro-7-(trifluoromethyl)quinoline is dissolved in concentrated hydrochloric acid.[7]

  • Reaction: The solution is heated in a microwave reactor. Microwave-assisted synthesis often accelerates reaction times and improves yields.

  • Work-up: Upon completion, the reaction mixture is cooled and poured into ice water.

  • Precipitation: The pH is adjusted to 3-4 with a sodium hydroxide solution to precipitate the carboxylic acid product.

  • Purification: The precipitate is collected by filtration, washed with deionized water, and dried to yield 4-chloroquinoline-7-carboxylic acid.[7]

Causality in Experimental Choices:

  • Concentrated HCl: Serves as both the solvent and the reagent for the hydrolysis of the -CF₃ group to a -COOH group.

  • Microwave Heating: Provides rapid and uniform heating, which can be crucial for driving the reaction to completion in a shorter timeframe compared to conventional heating.

  • pH Adjustment: The carboxylic acid is soluble in its salt form at high pH and in its protonated form at very low pH. Bringing the pH to a moderately acidic range (3-4) minimizes its solubility, leading to precipitation and allowing for its isolation.

Part 4: Applications in Medicinal Chemistry and Drug Development

The quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents. The specific substitutions of chlorine, methyl, and carboxylic acid groups modulate the biological activity.

Established and Potential Therapeutic Roles
  • Antimalarial Agents: The 4-aminoquinoline scaffold is famously represented by chloroquine. The chlorine atom at the 7-position is often critical for activity. While not direct analogs, compounds like 7-Chloro-2-methylquinoline-4-carboxylic acid are explored for their potential as antimalarial agents.[4]

  • Anticancer Agents: Many kinase inhibitors used in oncology feature a quinoline core. These compounds can interfere with signaling pathways that are dysregulated in cancer cells. The development of quinoline-based inhibitors of dihydroorotate dehydrogenase (DHODH), an enzyme involved in pyrimidine biosynthesis, is an active area of research.[8]

  • Antibacterial Agents: Quinolone antibiotics, such as ciprofloxacin, are a major class of antibacterial drugs. While structurally distinct from the compounds discussed here, they highlight the versatility of the broader quinoline family in targeting infectious diseases.

The carboxylic acid moiety is a key pharmacophoric element, enabling salt formation and hydrogen bonding interactions with biological targets.[4] The chlorine atom enhances electrophilic character, and the methyl group can introduce steric effects that influence binding to target proteins.[4]

Logical Relationship of Quinoline Scaffolds in Drug Discovery

G cluster_0 Therapeutic Areas A Quinoline Core Scaffold B Antimalarials (e.g., Chloroquine) A->B 4-Aminoquinoline C Kinase Inhibitors (e.g., Bosutinib) A->C Substituted Quinoline D Antibiotics (e.g., Ciprofloxacin) A->D Quinolone E DHODH Inhibitors A->E Quinoline Carboxylic Acids

Caption: The quinoline scaffold as a versatile platform for drug discovery.

Part 5: Conclusion and Future Directions

The family of chloro-methyl-quinoline carboxylic acids represents a versatile and valuable class of compounds for chemical and pharmaceutical research. While the specific isomer this compound is documented, its close relatives, particularly 2-Chloro-4-methylquinoline-7-carboxylic acid and 7-Chloro-2-methylquinoline-4-carboxylic acid, are more extensively studied.

Future research will likely focus on:

  • Developing regioselective synthetic methods to access specific isomers with high purity.

  • Exploring their potential as inhibitors of novel biological targets in oncology and infectious diseases.

  • Utilizing them as building blocks for the synthesis of more complex, fused heterocyclic systems with enhanced biological activity.[4]

This guide has provided a foundational understanding of the nomenclature, synthesis, and application of these important molecules, offering a solid starting point for researchers and developers in the field.

References

  • PubChem. 2-Chloro-4-methylquinoline-7-carboxylic acid.
  • PubChem. 4-Chloro-2-methylquinoline.
  • PubChem. 7-Chloro-2-(4-ethylphenyl)-8-methylquinoline-4-carboxylic acid.
  • Asian Journal of Chemistry.
  • Organic Syntheses. 4,7-dichloroquinoline. [Link]
  • MDPI. Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. [Link]
  • PubChemLite. 2-chloro-4-methylquinoline-7-carboxylic acid (C11H8ClNO2). [Link]
  • ACS Publications. Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. [Link]
  • ACS Publications.
  • National Institutes of Health. Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. [Link]
  • Cenmed Enterprises. 7-chloro-2-methylquinoline-4-carboxylic acid (C007B-456460). [Link]

Sources

The Genesis of a Therapeutic Revolution: An In-depth Technical Guide to the Discovery and History of Quinoline Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline carboxylic acid scaffold represents a cornerstone in the edifice of medicinal chemistry. Its journey, from a serendipitous discovery in coal tar to the bedrock of a multi-billion dollar antibiotic market, is a testament to the power of synthetic chemistry in shaping modern medicine. This technical guide provides a comprehensive exploration of the discovery and historical evolution of quinoline carboxylic acids, with a particular focus on the rise of the quinolone and fluoroquinolone antibiotics. We will delve into the foundational synthetic methodologies that enabled the exploration of this chemical space, the key scientific breakthroughs that transformed a chemical curiosity into a therapeutic powerhouse, and the intricate mechanism of action that underpins their clinical efficacy. This guide is intended for researchers, scientists, and drug development professionals seeking a deep, technical understanding of this pivotal class of compounds.

The Pre-Antibiotic Era: Discovery and Early Synthesis of the Quinoline Core

The story of quinoline begins not in a pharmaceutical lab, but in the nascent world of 19th-century organic chemistry. In 1834, the German chemist Friedlieb Ferdinand Runge, while investigating the complex mixture of organic compounds found in coal tar, isolated a colorless, hygroscopic liquid with a pungent odor.[1][2][3] He named this substance "leukol". Almost a decade later, in 1842, French chemist Charles Gerhardt obtained the same compound through the distillation of the antimalarial alkaloid quinine with a strong base, naming it "quinoline".[1] It was later confirmed that Runge's leukol and Gerhardt's quinoline were one and the same.[1]

The structural elucidation of quinoline, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring, paved the way for the development of synthetic methods to access this novel scaffold. The late 19th century saw the emergence of several foundational named reactions that are still relevant today:

  • The Skraup Synthesis (1880): One of the earliest and most direct methods, involving the reaction of aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene to produce quinoline.[4][5]

  • The Doebner-von Miller Reaction (1881): A more versatile method that reacts anilines with α,β-unsaturated carbonyl compounds to form a variety of substituted quinolines.[5][6]

  • The Pfitzinger Reaction (1886): A key reaction for the synthesis of quinoline-4-carboxylic acids, this method involves the condensation of isatin with a carbonyl compound containing an α-methylene group in the presence of a base.[7][8][9]

These early synthetic endeavors were primarily driven by the burgeoning dye industry and the quest for new chromophores. The application of quinoline carboxylic acids in medicine was yet to be realized, but the groundwork for their future therapeutic dominance was being laid.

The Dawn of the Antibiotic Age: Nalidixic Acid and the First Generation

The transition of quinoline carboxylic acids from chemical curiosities to therapeutic agents was a serendipitous event. In the late 1950s, while working on the synthesis of the antimalarial drug chloroquine, George Lesher and his colleagues at the Sterling-Winthrop Research Institute isolated a byproduct with modest antibacterial activity. This compound, 7-chloro-1-ethyl-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid, became the lead for a new research program. This led to the synthesis of nalidixic acid in 1962, the first quinolone antibiotic.[10]

Nalidixic acid, technically a naphthyridine derivative, exhibited activity primarily against Gram-negative bacteria and was introduced for the treatment of urinary tract infections (UTIs) in 1967.[10] However, its utility was limited by a narrow spectrum of activity, modest potency, and the rapid development of bacterial resistance.

The 1970s saw the development of other first-generation quinolones, such as oxolinic acid and cinoxacin , which offered only marginal improvements over nalidixic acid.[11]

Table 1: Timeline of Key Discoveries in Quinolone Carboxylic Acids

YearDiscovery/EventKey Compound(s)Significance
1834Isolation of "leukol" from coal tarQuinolineFirst isolation of the quinoline scaffold.[1][2][3]
1842Synthesis of "quinoline" from quinineQuinolineIndependent synthesis and naming of the compound.[1]
1886Development of the Pfitzinger reactionQuinoline-4-carboxylic acidsA foundational method for synthesizing the core structure of future antibiotics.[7][8][9]
1962Discovery of nalidixic acidNalidixic AcidThe first quinolone antibiotic, marking the beginning of a new era in antibacterial therapy.[10]
1978Patenting of norfloxacinNorfloxacinThe first fluoroquinolone, demonstrating a significant leap in potency and spectrum.[11]
1980Patenting of ciprofloxacinCiprofloxacinA highly potent second-generation fluoroquinolone with broad-spectrum activity.
1985Patenting of levofloxacinLevofloxacinA third-generation fluoroquinolone with enhanced activity against Gram-positive bacteria.

digraph "Historical Development of Quinolone Carboxylic Acids" {
graph [rankdir="LR", splines=ortho, nodesep=0.5];
node [shape=box, style=filled, fontname="Arial", fontsize=10, margin=0.2];

subgraph "cluster_Early" { label="19th Century: Foundational Chemistry"; bgcolor="#F1F3F4"; "Quinoline_Discovery" [label="1834: Quinoline Isolated\n(Runge)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Pfitzinger_Reaction" [label="1886: Pfitzinger Reaction", fillcolor="#4285F4", fontcolor="#FFFFFF"]; }

subgraph "cluster_FirstGen" { label="First-Generation Quinolones"; bgcolor="#F1F3F4"; "Nalidixic_Acid" [label="1962: Nalidixic Acid\n(Lesher)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; }

subgraph "cluster_Fluoroquinolones" { label="The Fluoroquinolone Revolution"; bgcolor="#F1F3F4"; "Norfloxacin" [label="1978: Norfloxacin", fillcolor="#FBBC05", fontcolor="#202124"]; "Ciprofloxacin" [label="1980: Ciprofloxacin", fillcolor="#FBBC05", fontcolor="#202124"]; "Levofloxacin" [label="1985: Levofloxacin", fillcolor="#34A853", fontcolor="#FFFFFF"]; }

"Quinoline_Discovery" -> "Pfitzinger_Reaction" [style=invis]; "Pfitzinger_Reaction" -> "Nalidixic_Acid" [lhead=cluster_FirstGen, ltail=cluster_Early, minlen=2]; "Nalidixic_Acid" -> "Norfloxacin" [lhead=cluster_Fluoroquinolones, ltail=cluster_FirstGen, minlen=2]; "Norfloxacin" -> "Ciprofloxacin" [style=solid, color="#5F6368"]; "Ciprofloxacin" -> "Levofloxacin" [style=solid, color="#5F6368"];

{rank=same; "Quinoline_Discovery"; "Pfitzinger_Reaction"} {rank=same; "Nalidixic_Acid"} {rank=same; "Norfloxacin"; "Ciprofloxacin"; "Levofloxacin"} }

A timeline of the major milestones in the development of quinoline carboxylic acids.

The Fluoroquinolone Revolution: A Leap in Potency and Spectrum

A pivotal breakthrough in the evolution of quinolone antibiotics was the introduction of a fluorine atom at the C-6 position of the quinolone ring, giving rise to the fluoroquinolones . This seemingly minor structural modification led to a dramatic increase in antibacterial potency and a broader spectrum of activity.

Norfloxacin , patented in 1978, was the first of this new generation.[11] It exhibited significantly improved activity against Gram-negative bacteria, including Pseudomonas aeruginosa, a pathogen notoriously resistant to many antibiotics.

The 1980s witnessed an explosion of research in the field, leading to the development of second-generation fluoroquinolones like ciprofloxacin . Patented in 1980, ciprofloxacin displayed even greater potency than norfloxacin against a wide range of Gram-negative and some Gram-positive bacteria.[12][13]

Subsequent generations of fluoroquinolones, such as the third-generation levofloxacin (patented in 1985), further expanded the antibacterial spectrum to include more potent activity against Gram-positive organisms, particularly Streptococcus pneumoniae, a common cause of respiratory tract infections.

Table 2: In Vitro Activity (MIC µg/mL) of Key Quinolone Carboxylic Acids
AntibioticEscherichia coliStaphylococcus aureusPseudomonas aeruginosa
Nalidixic Acid4 - 16>128>128
Norfloxacin0.06 - 0.250.5 - 20.5 - 2
Ciprofloxacin0.015 - 0.060.25 - 10.25 - 1
Levofloxacin0.03 - 0.120.25 - 10.5 - 2

Note: MIC (Minimum Inhibitory Concentration) values can vary depending on the specific strain and testing methodology. The values presented here are representative ranges.

Mechanism of Action: Targeting Bacterial DNA Replication

The bactericidal activity of quinolone carboxylic acids stems from their ability to inhibit two essential bacterial enzymes: DNA gyrase and topoisomerase IV .[14][15][16][17] These enzymes are type II topoisomerases that play crucial roles in DNA replication, transcription, repair, and recombination by managing the topological state of the bacterial chromosome.

  • DNA Gyrase: This enzyme introduces negative supercoils into the bacterial DNA, a process essential for the initiation of DNA replication and transcription.

  • Topoisomerase IV: This enzyme is primarily responsible for decatenating (unlinking) the daughter chromosomes following DNA replication, allowing for their segregation into daughter cells.

Quinolones bind to the complex formed between these enzymes and the bacterial DNA, stabilizing a transient state where the DNA is cleaved. This stabilized complex acts as a physical barrier to the progression of the replication fork and transcription machinery, leading to a cascade of events including the cessation of DNA synthesis and, ultimately, bacterial cell death.[14][15][16][17] The selectivity of quinolones for bacterial topoisomerases over their mammalian counterparts is a key factor in their therapeutic utility.

Mechanism_of_Action cluster_Enzymes Target Enzymes Quinolone Quinolone Carboxylic Acid Gyrase DNA Gyrase Quinolone->Gyrase Binds to enzyme-DNA complex TopoIV Topoisomerase IV Quinolone->TopoIV Binds to enzyme-DNA complex DNA_Replication Bacterial DNA Replication Gyrase->DNA_Replication Essential for Inhibition Inhibition of Enzyme Function Gyrase->Inhibition TopoIV->DNA_Replication Essential for TopoIV->Inhibition Cell_Death Bacterial Cell Death Inhibition->Cell_Death Leads to

The mechanism of action of quinolone carboxylic acids targeting bacterial topoisomerases.

Experimental Protocols: Synthesis of Landmark Quinolone Carboxylic Acids

The ability to synthesize a diverse range of quinoline carboxylic acid derivatives has been central to the development of this class of antibiotics. The following are representative, step-by-step protocols for the synthesis of key historical compounds.

Protocol 1: Pfitzinger Synthesis of 2-Methylquinoline-4-carboxylic Acid

This protocol is a classic example of the Pfitzinger reaction, a cornerstone for creating the quinoline-4-carboxylic acid core.

Materials:

  • Isatin

  • Acetone

  • Potassium hydroxide (KOH)

  • Ethanol (95%)

  • Water

  • Hydrochloric acid (HCl) or Acetic acid

Procedure:

  • Preparation of the Base Solution: In a round-bottom flask equipped with a reflux condenser, dissolve potassium hydroxide (0.2 mol) in ethanol (25 mL).

  • Isatin Addition: Add isatin (0.07 mol) to the stirred KOH solution.

  • Addition of Carbonyl Compound: To this mixture, add acetone (0.15 mol).

  • Reflux: Heat the reaction mixture to reflux (approximately 79°C) and maintain for 24 hours. Monitor the reaction's progress using thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol via rotary evaporation.

  • Isolation: Dissolve the residue in water and acidify with hydrochloric acid or acetic acid to precipitate the product.

  • Purification: Collect the solid product by vacuum filtration, wash with cold water, and recrystallize from ethanol to obtain pure 2-methylquinoline-4-carboxylic acid.[18]

Protocol 2: Synthesis of Nalidixic Acid

This synthesis involves the Gould-Jacobs reaction to form the naphthyridinone core.

Materials:

  • 2-Amino-6-methylpyridine

  • Diethyl ethoxymethylenemalonate

  • Dowtherm A (or similar high-boiling solvent)

  • Sodium hydroxide (NaOH)

  • Ethyl iodide

  • Ethanol

Procedure:

  • Condensation: React 2-amino-6-methylpyridine with diethyl ethoxymethylenemalonate.

  • Cyclization: Heat the resulting intermediate to cyclize, forming the ethyl ester of 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid.[4][19]

  • Hydrolysis: Hydrolyze the ester with sodium hydroxide to yield the corresponding carboxylic acid.

  • Alkylation: Alkylate the nitrogen atom with ethyl iodide in the presence of a base to give nalidixic acid.[4][19]

Protocol 3: Synthesis of Ciprofloxacin

A representative synthesis of ciprofloxacin starting from 2,4-dichloro-5-fluorobenzoyl chloride.[12][13][20]

Materials:

  • 2,4-dichloro-5-fluorobenzoyl chloride

  • 3-Dimethylamino-acrylic acid methyl ester

  • Triethylamine

  • Toluene

  • Cyclopropylamine

  • Potassium carbonate

  • N,N-dimethylformamide (DMF)

  • Piperazine

  • Dimethyl sulfoxide (DMSO)

  • Hydrochloric acid (HCl)

Procedure:

  • Acylation and Enamine Formation: React 2,4-dichloro-5-fluorobenzoyl chloride with 3-dimethylamino-acrylic acid methyl ester in the presence of triethylamine in toluene. Heat the mixture to form the enamine intermediate.

  • Cyclization: Add cyclopropylamine, followed by potassium carbonate and DMF. Heat the mixture to induce cyclization and form the quinolone core, yielding methyl 1-cyclopropyl-6-fluoro-7-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate.

  • Nucleophilic Substitution: Dissolve the quinolone intermediate in DMSO and add piperazine. Heat the mixture to substitute the chlorine at the C-7 position with the piperazine ring.

  • Hydrolysis and Isolation: After the reaction is complete, cool the mixture and adjust the pH to 7 with HCl to precipitate ciprofloxacin. The solid is then filtered, washed, and dried.[20]

Conclusion and Future Perspectives

The journey of quinoline carboxylic acids, from their origins in coal tar to their indispensable role in modern medicine, is a compelling narrative of scientific discovery and innovation. The development of the fluoroquinolones, in particular, represents a triumph of medicinal chemistry, demonstrating how subtle structural modifications can lead to profound improvements in therapeutic efficacy. While the rise of antibiotic resistance poses a significant challenge to the continued utility of this class of drugs, the quinoline scaffold remains a fertile ground for the discovery of new therapeutic agents. Ongoing research into novel derivatives and a deeper understanding of the mechanisms of resistance will undoubtedly pave the way for the next generation of quinoline-based medicines, ensuring that this remarkable chemical entity continues to benefit human health for years to come.

References

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  • Drlica, K., & Zhao, X. (1997). DNA gyrase, topoisomerase IV, and the 4-quinolones. Microbiology and Molecular Biology Reviews, 61(3), 377–392. [Link]
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The Enduring Pharmacophore: A Technical Guide to the Biological Activity of Substituted Quinoline-4-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The quinoline ring system, a bicyclic aromatic heterocycle, stands as a cornerstone in the edifice of medicinal chemistry. Its derivatives are ubiquitous in both natural products and synthetic pharmaceuticals, exhibiting a remarkable breadth of biological activities.[1][2] Among these, the quinoline-4-carboxylic acid scaffold has emerged as a particularly privileged pharmacophore, underpinning the therapeutic efficacy of a diverse array of drugs.[3] This technical guide offers an in-depth exploration of the biological activities of substituted quinoline-4-carboxylic acids, delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies employed in their evaluation. Designed for researchers, scientists, and drug development professionals, this document aims to provide a comprehensive and practical understanding of this versatile chemical entity. Our discussion will traverse the landscape of their anticancer, antimicrobial, anti-inflammatory, and antiviral properties, supported by detailed protocols and mechanistic insights to empower further research and development in this dynamic field.[4]

Synthetic Strategies: Crafting the Quinoline-4-Carboxylic Acid Core

The biological evaluation of substituted quinoline-4-carboxylic acids is predicated on their efficient and versatile synthesis. Several named reactions have become mainstays in the synthetic organic chemist's toolbox for accessing this scaffold. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.

The Doebner Reaction

A classical and widely utilized method for the synthesis of 2-substituted quinoline-4-carboxylic acids is the Doebner reaction. This one-pot, three-component condensation involves an aromatic amine, an aldehyde, and pyruvic acid.[5]

Experimental Protocol: Doebner Synthesis of 2-Aryl-quinoline-4-carboxylic Acids [5]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the substituted aniline (1.0 eq.) in a suitable solvent such as ethanol.

  • Addition of Reagents: To the stirred solution, add the appropriate benzaldehyde derivative (1.0 eq.) followed by pyruvic acid (1.2 eq.).

  • Catalysis: A catalytic amount of an acid, for instance, trifluoroacetic acid, can be added to facilitate the reaction.

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution and can be collected by filtration. If the product remains in solution, concentrate the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.

  • Characterization: Confirm the structure and purity of the synthesized compound using spectroscopic techniques such as 1H NMR, 13C NMR, and mass spectrometry.

The Pfitzinger Reaction

The Pfitzinger reaction provides an alternative and powerful route to quinoline-4-carboxylic acids, particularly those with substitution at the 2- and 3-positions. This reaction involves the condensation of an isatin derivative with a carbonyl compound containing an α-methylene group in the presence of a base.[6][7]

Experimental Protocol: Pfitzinger Synthesis of Quinoline-4-carboxylic Acids [6][7]

  • Reaction Setup: In a suitable reaction vessel, dissolve the substituted isatin (1.0 eq.) and the α-methylene carbonyl compound (e.g., a ketone or β-ketoester) (1.1 eq.) in a solvent mixture, typically ethanol and water.

  • Base Addition: Add a base, such as potassium hydroxide (KOH), to the mixture.

  • Reaction Conditions: Heat the reaction mixture to reflux for several hours (typically 12-48 hours), monitoring the reaction by TLC.

  • Work-up and Isolation: After cooling, acidify the reaction mixture with a dilute acid (e.g., HCl) to precipitate the carboxylic acid product. Collect the solid by filtration, wash with water, and dry.

  • Purification and Characterization: Further purify the product by recrystallization if necessary. Characterize the final compound using appropriate spectroscopic methods.

Anticancer Activity: Targeting Proliferative Pathways

Substituted quinoline-4-carboxylic acids have demonstrated significant potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and induce apoptosis.[3][4]

Mechanism of Action: Inhibition of Dihydroorotate Dehydrogenase (DHODH)

A primary and well-elucidated mechanism of anticancer activity for this class of compounds is the inhibition of human dihydroorotate dehydrogenase (DHODH).[5][8] DHODH is a key mitochondrial enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of DNA and RNA.[9] Cancer cells, with their high proliferation rates, are particularly dependent on this pathway, making DHODH an attractive therapeutic target.[9]

The quinoline-4-carboxylic acid scaffold, exemplified by the potent inhibitor brequinar, binds to the ubiquinone-binding site of DHODH.[6][8] The carboxylate group at the 4-position is crucial for this interaction, forming a salt bridge with a key arginine residue (R136) in the active site.[6][8] Bulky, hydrophobic substituents at the C-2 position are necessary for potent inhibition as they occupy a hydrophobic channel in the enzyme.[5][8]

DHODH_Inhibition cluster_pathway De Novo Pyrimidine Biosynthesis cluster_inhibition Inhibition cluster_outcome Cellular Outcome Carbamoyl_Phosphate Carbamoyl Phosphate Dihydroorotate Dihydroorotate Carbamoyl_Phosphate->Dihydroorotate Multiple Steps Aspartate Aspartate Aspartate->Dihydroorotate Orotate Orotate Dihydroorotate->Orotate DHODH Pyrimidine_Depletion Pyrimidine Depletion Dihydroorotate->Pyrimidine_Depletion Pathway Blocked UMP UMP Orotate->UMP Multiple Steps Quinoline_Acid Substituted Quinoline- 4-Carboxylic Acid DHODH_Enzyme DHODH Enzyme Quinoline_Acid->DHODH_Enzyme Binds to Active Site DHODH_Enzyme->Dihydroorotate Inhibits Conversion DNA_RNA_Synthesis_Block DNA/RNA Synthesis Inhibition Pyrimidine_Depletion->DNA_RNA_Synthesis_Block Cell_Cycle_Arrest Cell Cycle Arrest DNA_RNA_Synthesis_Block->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Figure 1: Mechanism of DHODH inhibition by substituted quinoline-4-carboxylic acids.

Structure-Activity Relationship (SAR) for Anticancer Activity

The anticancer potency of substituted quinoline-4-carboxylic acids is exquisitely sensitive to the nature and position of substituents on the quinoline core.

PositionSubstituent Effect on Anticancer ActivityReference(s)
C-2 Bulky, hydrophobic groups (e.g., substituted phenyl, biphenyl) are crucial for potent DHODH inhibition.[5][8]
C-3 Introduction of a methyl group can sometimes enhance activity, but may also impact synthetic accessibility.[6]
C-4 A carboxylic acid or its corresponding salt is essential for activity, forming a key interaction with the target enzyme. Esterification generally leads to a decrease in potency.[6][8]
Benzo Ring (C-5 to C-8) Substitution with electron-withdrawing or electron-donating groups can modulate activity, lipophilicity, and pharmacokinetic properties.[8]
Experimental Protocol: MTT Cytotoxicity Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method widely used to assess the cytotoxic effects of compounds on cancer cell lines.[3]

Protocol: Evaluating Cytotoxicity using the MTT Assay

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test quinoline-4-carboxylic acid derivatives in the appropriate cell culture medium. Add the diluted compounds to the wells, including a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol with 0.04 N HCl, to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Antimicrobial Activity: Combating Bacterial Pathogens

Derivatives of quinoline-4-carboxylic acid, particularly the fluoroquinolones, represent a clinically significant class of antibacterial agents. Their broad spectrum of activity encompasses both Gram-positive and Gram-negative bacteria.[10]

Mechanism of Action: Inhibition of Bacterial Topoisomerases

The antibacterial action of quinolones stems from their ability to inhibit two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[9] These enzymes are crucial for managing the topology of DNA during replication, transcription, and repair.[9] Quinolones stabilize the complex between these enzymes and DNA, leading to double-strand breaks in the bacterial chromosome and ultimately cell death.[9] The carboxylic acid group, typically at the 3-position in fluoroquinolones but also relevant in the broader class, is essential for this activity.[9]

Topoisomerase_Inhibition cluster_bacterial_cell Bacterial Cell Quinolone Quinolone Carboxylic Acid DNA_Gyrase DNA Gyrase Quinolone->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV Quinolone->Topo_IV Inhibits DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication Required for DS_Breaks Double-Strand DNA Breaks DNA_Gyrase->DS_Breaks Disruption leads to Topo_IV->DNA_Replication Required for Topo_IV->DS_Breaks Cell_Death Bacterial Cell Death DS_Breaks->Cell_Death

Figure 2: Mechanism of quinolone action on bacterial topoisomerases.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure for determining MIC values.

Protocol: Broth Microdilution for MIC Determination

  • Bacterial Inoculum Preparation: Culture the test bacterium overnight in a suitable broth medium (e.g., Mueller-Hinton Broth). Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 108 CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 105 CFU/mL in the test wells.

  • Compound Preparation: Prepare a series of two-fold serial dilutions of the test quinoline-4-carboxylic acid derivatives in the broth medium in a 96-well microtiter plate.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a growth control well (broth and inoculum only) and a sterility control well (broth only).

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

  • Data Recording: Record the MIC value for each compound against each tested bacterial strain.

Other Notable Biological Activities

Beyond their well-established anticancer and antimicrobial properties, substituted quinoline-4-carboxylic acids have been investigated for a range of other therapeutic applications.

  • Anti-inflammatory Activity: Certain quinoline-4-carboxylic acid derivatives have demonstrated anti-inflammatory properties, with some studies showing their ability to inhibit inflammatory pathways in macrophages.[11]

  • Antiviral Activity: The quinoline scaffold is present in some antiviral agents, and research has explored the potential of quinoline-4-carboxylic acid derivatives against various viruses, including HIV.[1][12]

  • Antimalarial Activity: The quinoline core is famous for its role in antimalarial drugs like chloroquine. While not the primary focus of this guide, it is worth noting that derivatives of quinoline-4-carboxylic acid have also been explored for their antiplasmodial activity.[7]

Conclusion and Future Perspectives

The substituted quinoline-4-carboxylic acid scaffold continues to be a highly fruitful area of research in drug discovery and development. Its synthetic tractability and the ability to modulate its biological activity through substitution make it a versatile platform for generating novel therapeutic agents. The deep understanding of its mechanisms of action, particularly in the realms of oncology and infectious diseases, provides a solid foundation for rational drug design. Future research will likely focus on the development of derivatives with improved potency, selectivity, and pharmacokinetic profiles, as well as the exploration of novel therapeutic applications for this enduring and valuable pharmacophore.

References

  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction | The Journal of Organic Chemistry - ACS Publications. (2023-08-23).
  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC - PubMed Central.
  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - NIH.
  • Rapid synthesis of quinoline-4-carboxylic acid derivatives from arylimines and 2-substituted acrylates or acrylamides under indium(iii) chloride and microwave activations. Scope and limitations of the reaction - Organic & Biomolecular Chemistry (RSC Publishing).
  • ChemInform Abstract: Synthesis of Substituted Quinoline-4-carboxylic Acids. | Request PDF.
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  • Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy | Journal of Medicinal Chemistry - ACS Publications.
  • Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed.
  • Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review.
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Mechanism of action of quinoline-based compounds in cells

The quinoline scaffold is a testament to the power of privileged structures in drug discovery. Its derivatives have demonstrated a remarkable capacity to disrupt cellular homeostasis through a variety of sophisticated mechanisms, from the direct sabotage of DNA replication and pathogenic metabolic pathways to the precise inhibition of oncogenic signaling. The continued exploration of this chemical space, guided by a deep understanding of the molecular and cellular mechanisms detailed in this guide, holds immense promise for the development of next-generation therapeutics. Addressing challenges such as drug resistance, bioavailability, and off-target effects will be critical in translating the full potential of these compounds from the laboratory bench to the patient's bedside. [6]

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A Senior Application Scientist's Guide to the Synthesis of 4-Chloroquinolines: Methodologies, Mechanisms, and Practical Insights

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 4-chloroquinoline scaffold is a cornerstone in medicinal chemistry, serving as a pivotal intermediate in the synthesis of a multitude of pharmacologically active agents, most notably antimalarial drugs like Chloroquine.[1][2][3] Its unique electronic properties and reactivity at the C-4 position make it an invaluable building block for drug development professionals.[2] This technical guide provides an in-depth exploration of the primary synthetic routes to 4-chloroquinolines, designed for researchers, chemists, and drug development scientists. We will move beyond simple procedural lists to dissect the causality behind established methods such as the Gould-Jacobs reaction, the Conrad-Limpach-Knorr synthesis, and the Vilsmeier-Haack reaction. This guide emphasizes mechanistic understanding, provides field-proven experimental protocols, and offers a comparative analysis of methodologies to aid in the rational selection of a synthetic strategy.

Introduction: The Enduring Significance of the 4-Chloroquinoline Core

The quinoline ring system is a privileged scaffold in drug discovery, but the introduction of a chlorine atom at the 4-position dramatically enhances its utility as a synthetic intermediate. This chlorine atom is an excellent leaving group, susceptible to nucleophilic aromatic substitution (SNAr), which allows for the straightforward introduction of various amine side chains.[4][5] This specific reaction is the final key step in the synthesis of numerous 4-aminoquinoline-based drugs that have had a profound impact on global health.

The most famous member of this class is Chloroquine, a compound developed in 1934 that became a frontline antimalarial treatment for decades.[3] Its derivatives, such as Hydroxychloroquine, Amodiaquine, and Piperaquine, also feature the 4-aminoquinoline core and continue to be vital in medicine.[5][6] Beyond antimalarials, the scaffold is integral to anticancer agents (Neratinib), anti-inflammatory drugs (Glafenine), and antibacterial compounds.[1][5] The versatility and proven track record of this structural motif ensure that the demand for efficient and scalable syntheses of 4-chloroquinoline intermediates remains high.

This guide focuses on the most reliable and widely employed methods for constructing this vital precursor, emphasizing the conversion of readily available starting materials into 4-hydroxyquinolines (or their 4-quinolone tautomers), which are then chlorinated to yield the target compound.

Core Synthetic Strategies: Building the Quinoline Framework

The majority of synthetic routes do not directly produce 4-chloroquinolines. Instead, they first construct a 4-hydroxyquinoline (which exists in tautomeric equilibrium with the 4-quinolone form). This intermediate is then subjected to a chlorination reaction. The choice of the initial cyclization strategy depends on the available starting materials and the desired substitution pattern on the quinoline core.

The Gould-Jacobs Reaction

The Gould-Jacobs reaction is one of the most versatile and widely used methods for synthesizing 4-hydroxyquinolines. It involves the reaction of an aniline with diethyl ethoxymethylenemalonate (EMME) or a similar β-ketoester.[7] The reaction proceeds in two key stages: an initial condensation followed by a high-temperature thermal cyclization.

Causality and Mechanistic Insight: The reaction begins with a nucleophilic attack of the aniline's amino group on the electron-deficient carbon of the ethoxymethylene group of EMME, leading to the displacement of ethanol and the formation of an anilinomethylenemalonate intermediate. The critical step is the thermal cyclization, which typically requires high temperatures (around 250 °C) and is often carried out in a high-boiling solvent like diphenyl ether or Dowtherm A.[7][8] This intramolecular cyclization is an electrophilic aromatic substitution, where the aniline ring acts as the nucleophile, attacking one of the ester carbonyl groups to form the new heterocyclic ring. Subsequent elimination of another molecule of ethanol yields the ethyl 4-hydroxyquinoline-3-carboxylate. This ester can then be saponified and decarboxylated to give the 4-hydroxyquinoline.[9]

Diagram 1: General Workflow for 4-Chloroquinoline Synthesis

G cluster_0 PART 1: Quinoline Core Synthesis cluster_1 PART 2: Chlorination Aniline Aniline / Substituted Aniline Cyclization Thermal Cyclization (e.g., Gould-Jacobs) Aniline->Cyclization BetaKetoester β-Ketoester (e.g., EMME) BetaKetoester->Cyclization Hydroxyquinoline 4-Hydroxyquinoline Intermediate Cyclization->Hydroxyquinoline Chloroquinoline Target: 4-Chloroquinoline Hydroxyquinoline->Chloroquinoline Chlorination Step ChlorinatingAgent Chlorinating Agent (POCl₃, SOCl₂) ChlorinatingAgent->Chloroquinoline G start Aniline + β-Ketoester intermediate1 Schiff Base Intermediate start->intermediate1 Condensation (-H₂O) < 140°C intermediate2 Enamine Tautomer intermediate1->intermediate2 Tautomerization cyclized Cyclized Intermediate intermediate2->cyclized Electrocyclic Ring Closure (~250°C) product 4-Hydroxyquinoline (4-Quinolone) cyclized->product -EtOH

Caption: Key steps of the Conrad-Limpach synthesis pathway.

The Vilsmeier-Haack Reaction

Unlike the previous methods, the Vilsmeier-Haack reaction can be used to synthesize 2- or 4-chloroquinolines directly from N-arylacetamides (acetanilides). The reaction utilizes the Vilsmeier reagent, a chloromethyleneiminium salt typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).

Causality and Mechanistic Insight: The Vilsmeier reagent ([(CH₃)₂N=CHCl]⁺PO₂Cl₂⁻) is a powerful electrophile. The reaction proceeds through the electrophilic attack of this reagent on the electron-rich acetanilide. A subsequent intramolecular cyclization onto the aromatic ring, followed by dehydration and chlorination steps, leads to the formation of the chloroquinoline ring system. The position of the substituents on the starting acetanilide ring plays a crucial role in directing the cyclization and influencing the final yield. Electron-donating groups on the aryl ring generally increase reactivity and lead to higher yields. [10]This method is particularly valuable for producing 2-chloro-3-formylquinolines.

Diagram 3: Vilsmeier-Haack Cyclization for Quinolines

G Acetanilide Acetanilide Derivative Electrophilic_Attack Electrophilic Attack & Intermediate Formation Acetanilide->Electrophilic_Attack Vilsmeier_Reagent Vilsmeier Reagent (POCl₃ + DMF) Vilsmeier_Reagent->Electrophilic_Attack Cyclization Intramolecular Cyclization Electrophilic_Attack->Cyclization Product Substituted Chloroquinoline Cyclization->Product Dehydration & Rearrangement

Caption: Conceptual workflow of the Vilsmeier-Haack reaction.

Modern Synthetic Approaches

While classical methods remain robust, modern techniques offer significant advantages in terms of reaction time, yield, and environmental impact.

  • Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically accelerate many of the classical quinoline syntheses, including the Combes, Friedländer, and Conrad-Limpach reactions. [11][12][13]Microwave heating provides rapid and uniform energy transfer, often leading to cleaner reactions, reduced side products, and significantly shorter reaction times—sometimes reducing hours to minutes. [14][15][16]* Catalytic Methods: There is growing interest in developing catalytic routes to quinolones and quinolines. [17]Palladium-catalyzed reactions, for example, have been employed for the synthesis of highly substituted quinolines. [5][18]These methods offer pathways to novel derivatives that may be inaccessible through traditional means and often proceed under milder conditions.

The Essential Chlorination Step: From Hydroxyquinoline to Chloroquinoline

The conversion of the 4-hydroxyquinoline intermediate to the final 4-chloroquinoline product is a critical and highly efficient transformation. The most common and effective reagent for this step is phosphorus oxychloride (POCl₃) , sometimes used in conjunction with a catalytic amount of DMF.

Causality and Reagent Choice: The 4-hydroxyquinoline exists predominantly in its 4-quinolone tautomeric form. The oxygen of the carbonyl group acts as a nucleophile, attacking the phosphorus atom of POCl₃. This forms a phosphoryl intermediate, which is an excellent leaving group. The chloride ion (from POCl₃) then acts as a nucleophile, attacking the C-4 position and displacing the phosphoryl group to yield the 4-chloroquinoline product. The reaction is typically performed by heating the 4-hydroxyquinoline in neat POCl₃. [7][9]

Comparative Analysis of Synthetic Routes

The selection of an appropriate synthetic strategy depends on several factors, including the availability of starting materials, desired substitution patterns, scalability, and laboratory equipment.

Method Starting Materials Intermediate Key Advantages Key Limitations
Gould-Jacobs Anilines, Diethyl Ethoxymethylenemalonate (EMME)4-Hydroxyquinoline-3-carboxylateHigh yields, good functional group tolerance, reliable. [7]Requires very high temperatures for cyclization (~250 °C). [7][8]
Conrad-Limpach Anilines, β-Ketoesters (e.g., Ethyl Acetoacetate)4-Hydroxyquinoline (4-Quinolone)Readily available starting materials. [19]Temperature control is critical to avoid formation of 2-quinolone isomer. [20]
Vilsmeier-Haack Acetanilides, POCl₃, DMFN/A (Direct Chlorination)One-pot synthesis of chloroquinolines, good for certain substitution patterns. Can be exothermic, requires careful handling of reagents, yields can be sensitive to substituents. [10][21]
Microwave-Assisted Varies (Anilines, Ketoesters, etc.)VariesDramatically reduced reaction times, often higher yields, cleaner reactions. [13][14]Requires specialized microwave reactor, scalability can be a concern.

Field-Proven Experimental Protocols

The following protocols are based on established and reliable procedures for the synthesis of 4,7-dichloroquinoline, a key precursor for Chloroquine.

Protocol 1: Synthesis of 7-Chloro-4-hydroxyquinoline via Gould-Jacobs Reaction

This protocol is adapted from procedures described in the literature for the synthesis of substituted 4-hydroxyquinolines. [8][9] Step A: Condensation

  • In a round-bottomed flask, combine m-chloroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.05 eq).

  • Heat the mixture on a steam bath or in an oil bath at 100-110 °C for 1-2 hours. Ethanol will be evolved during the reaction.

  • The resulting product, ethyl (3-chloroanilino)methylenemalonate, is typically a viscous oil or low-melting solid and can be used in the next step without further purification.

Step B: Thermal Cyclization

  • Heat a high-boiling solvent (e.g., diphenyl ether or Dowtherm A) to 250-260 °C in a flask equipped with a condenser.

  • Slowly add the product from Step A to the hot solvent with vigorous stirring.

  • Maintain the temperature for 15-30 minutes to complete the cyclization. The product, ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate, will precipitate from the hot solution.

  • Allow the mixture to cool, then dilute with an inert solvent like hexane or Skellysolve B to facilitate filtration.

  • Filter the solid product, wash thoroughly with the solvent, and dry.

Step C: Saponification and Decarboxylation

  • Suspend the ester from Step B in a 10% aqueous sodium hydroxide solution and heat at reflux until a clear solution is obtained (typically 1-2 hours).

  • Cool the solution and carefully acidify with concentrated hydrochloric acid or acetic acid to precipitate the 7-chloro-4-hydroxyquinoline-3-carboxylic acid.

  • Filter the solid, wash with water, and dry.

  • Place the dry carboxylic acid in a flask and heat it to its melting point (around 260-270 °C) until gas evolution (CO₂) ceases.

  • The resulting solid is the desired 7-chloro-4-hydroxyquinoline. It can be recrystallized from ethanol or acetic acid for purification.

Protocol 2: Chlorination of 7-Chloro-4-hydroxyquinoline

This protocol is a standard procedure for converting 4-quinolones to 4-chloroquinolines. [8]

  • Safety Precaution: This reaction should be performed in a well-ventilated fume hood as POCl₃ is corrosive and reacts violently with water.

  • Place the 7-chloro-4-hydroxyquinoline (1.0 eq) in a round-bottomed flask equipped with a reflux condenser.

  • Carefully add phosphorus oxychloride (POCl₃, 3-5 eq). A catalytic amount of DMF can be added to accelerate the reaction.

  • Heat the mixture to reflux (approx. 110 °C) and maintain for 2-4 hours. The reaction mixture should become a clear solution.

  • Allow the mixture to cool to room temperature.

  • Slowly and carefully pour the reaction mixture onto crushed ice with stirring. This will quench the excess POCl₃.

  • Neutralize the acidic solution by the slow addition of a base, such as concentrated ammonium hydroxide or a cold sodium hydroxide solution, until the product precipitates. Keep the mixture cool in an ice bath during neutralization.

  • Filter the precipitated solid, wash thoroughly with cold water, and dry.

  • The crude 4,7-dichloroquinoline can be purified by recrystallization from a suitable solvent like ethanol or a hexane/ethyl acetate mixture. [8]

Conclusion

The synthesis of 4-chloroquinolines remains a highly relevant and critical area of organic and medicinal chemistry. While classical methods like the Gould-Jacobs and Conrad-Limpach reactions followed by chlorination with POCl₃ are still the workhorses of the field due to their reliability and scalability, modern approaches offer promising alternatives. The Vilsmeier-Haack reaction provides a more direct route in certain cases, while microwave-assisted techniques can significantly improve efficiency and reduce environmental impact. A thorough understanding of the mechanisms, advantages, and limitations of each method, as detailed in this guide, empowers researchers to make informed decisions and select the optimal synthetic strategy for their specific drug discovery and development objectives.

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An In-depth Technical Guide to the Pharmacophore of Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The quinoline ring system, a nitrogen-containing heterocyclic scaffold, is a cornerstone of medicinal chemistry, celebrated for its "privileged" status in drug discovery.[1][2] Its derivatives have given rise to a remarkable breadth of therapeutic agents, from classical antimalarials like chloroquine to modern targeted anticancer drugs.[3][4] This guide provides an in-depth exploration of the quinoline pharmacophore, dissecting the core structural features and substitution patterns that govern its diverse biological activities. We will move beyond a simple catalog of compounds to explain the causal relationships between molecular architecture and therapeutic function. By integrating principles of structure-activity relationships (SAR), computational modeling, and experimental validation, this document serves as a technical resource for researchers and drug development professionals aiming to harness the full potential of this versatile scaffold.

The Quinoline Scaffold: A Privileged Foundation in Medicinal Chemistry

Quinoline, or benzo[b]pyridine, is a fused aromatic heterocycle. Its rigid, planar structure and the presence of a nitrogen atom create a unique electronic and spatial landscape, making it an exceptional building block for interacting with biological targets.[2] The nitrogen atom can act as a hydrogen bond acceptor, while the aromatic rings facilitate π-π stacking and hydrophobic interactions. Crucially, the quinoline ring is synthetically tractable, allowing for functionalization at numerous positions, which in turn modulates the molecule's steric, electronic, and pharmacokinetic properties.[2][5] This synthetic accessibility has enabled the development of a vast library of derivatives with activities spanning antimalarial, anticancer, antibacterial, anti-inflammatory, and antiviral applications.[1][3][6]

Deconstructing the Quinoline Pharmacophore: Core Principles

A pharmacophore is the three-dimensional arrangement of electronic and steric features necessary for a molecule to interact with a specific biological target and trigger a response. For quinoline derivatives, the pharmacophore is not a single, universal model but rather a collection of distinct models that vary depending on the therapeutic target. However, some general features are consistently important:

  • The Nitrogen Atom: Often acts as a hydrogen bond acceptor or a protonatable center, crucial for solubility and interaction with acidic residues in a binding pocket.

  • The Aromatic Core: Provides a rigid scaffold for orienting substituents and engages in hydrophobic and π-π stacking interactions with the target protein or DNA.

  • Substitution Points: The biological activity of quinoline derivatives is exquisitely sensitive to the nature and position of substituents. The C2, C4, C7, and C8 positions are particularly significant for modulating activity and selectivity.[7]

Caption: Core pharmacophoric features of the quinoline scaffold.

Target-Specific Pharmacophores: A Tale of Three Classes

The true power of the quinoline scaffold is revealed in its adaptation to different biological targets. The optimal pharmacophore is highly dependent on the specific disease and mechanism of action.

The Antimalarial Pharmacophore: Targeting Heme Detoxification

The 4-aminoquinolines, such as chloroquine, are classic antimalarial agents that act by accumulating in the parasite's acidic food vacuole and interfering with the polymerization of toxic heme into non-toxic hemozoin.[6][8]

Key Pharmacophoric Features:

  • 7-Chloro Group: An electron-withdrawing group at the C7 position is critical for activity. It enhances the basicity of the side-chain nitrogen, facilitating accumulation in the acidic vacuole.

  • 4-Amino Linker: Connects the quinoline core to a flexible side chain.

  • Basic Terminal Amine: A protonatable tertiary amine at the end of a flexible alkyl chain is essential. The distance between the quinoline nitrogen and this terminal nitrogen is crucial for activity.

G quinoline_core Quinoline Core (Planar, π-stacking with heme) amino4 4-Amino Linker quinoline_core->amino4 target Heme Polymerization (Target Process) quinoline_core->target inhibits cl7 7-Chloro Group (Electron-withdrawing) cl7->quinoline_core modulates side_chain Flexible Alkyl Chain (Spacer) amino4->side_chain terminal_amine Basic Terminal Amine (Protonatable, vacuole accumulation) side_chain->terminal_amine terminal_amine->target inhibits G start Identify Active Compounds (High-Throughput Screen / Literature) model Computational Modeling (Pharmacophore / QSAR / Docking) start->model design In Silico Design of Novel Quinoline Derivatives model->design screen Virtual Screening (Filter for ADME/Toxicity) design->screen synthesis Chemical Synthesis of Prioritized Compounds screen->synthesis testing In Vitro Biological Assay (e.g., Kinase Inhibition) synthesis->testing sar Analyze SAR Data testing->sar sar->model Refine Model optimize Lead Optimization sar->optimize Identify Lead

Caption: Iterative workflow for quinoline-based drug discovery.

Future Directions and Conclusion

The study of quinoline pharmacophores continues to evolve. Key future directions include:

  • Molecular Hybrids: Covalently linking a quinoline pharmacophore with another active moiety to create dual-action drugs that can overcome resistance. [6][9][10]* Bioisosteric Replacement: Replacing parts of the quinoline scaffold (e.g., replacing a carbon with nitrogen) to fine-tune physicochemical properties and biological activity while maintaining the core pharmacophore. [11][12]* Targeting Novel Pathways: Applying advanced computational and screening techniques to identify quinoline derivatives that modulate new and challenging biological targets.

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Topic: Exploring the Chemical Space of 2-Methylquinoline-7-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

The quinoline scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active compounds.[1][2][3] This guide focuses on the 2-methylquinoline-7-carboxylic acid core, a versatile template for generating novel molecular entities. The strategic placement of a reactive methyl group at the 2-position and a carboxylic acid at the 7-position provides two orthogonal handles for chemical modification, enabling a systematic exploration of the surrounding chemical space. We will delve into the foundational synthesis of this core structure, detail robust derivatization strategies at each functional group, outline comprehensive methods for structural characterization, and survey the landscape of potential therapeutic applications. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold for the discovery of new bioactive agents.

The Strategic Value of the 2-Methylquinoline-7-Carboxylic Acid Scaffold

Quinoline and its derivatives have a rich history in drug discovery, from the pioneering antimalarial quinine to modern fluoroquinolone antibiotics and targeted anticancer agents.[2][4][5] The 2-methylquinoline-7-carboxylic acid framework is particularly advantageous for several reasons:

  • Synthetic Tractability: The core is accessible through well-established synthetic routes, such as the Doebner-von Miller reaction, which allows for the construction of the quinoline nucleus from readily available starting materials.[6][7][8]

  • Dual Functional Handles: The carboxylic acid at the C7 position serves as an ideal anchor point for amide bond formation, a ubiquitous reaction in medicinal chemistry used to modulate solubility, introduce hydrogen bond donors/acceptors, and explore interactions with biological targets.[9][10] The methyl group at the C2 position, activated by the adjacent ring nitrogen, offers a distinct site for C-C bond formation, allowing for the introduction of diverse substituents to probe different regions of a binding pocket.[11][12]

  • Proven Bioactivity: The broader class of quinoline carboxylic acids has demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antibacterial properties, providing a strong rationale for its exploration.[13][14][15]

Synthesis of the Core Scaffold

The construction of the 2-methylquinoline ring system is most classically achieved via the Doebner-von Miller reaction. This acid-catalyzed reaction involves the condensation of an aromatic amine with an α,β-unsaturated carbonyl compound.[6][8][16] For the synthesis of 2-methylquinolines, crotonaldehyde (derived in situ from paraldehyde) is a common reactant.

Diagram: Doebner-von Miller Reaction Mechanism

Doebner_von_Miller cluster_start Reactants cluster_steps Reaction Pathway cluster_end Product Aniline Aniline MA 1. Michael Addition of Aniline Aniline->MA Crotonaldehyde Crotonaldehyde (α,β-unsaturated carbonyl) Crotonaldehyde->MA Cyc 2. Cyclization (Electrophilic Aromatic Substitution) MA->Cyc Forms Dihydroquinoline Intermediate Dehyd 3. Dehydration Cyc->Dehyd Ox 4. Oxidation Dehyd->Ox Quinoline 2-Methylquinoline Intermediate Ox->Quinoline

Caption: Key stages of the Doebner-von Miller quinoline synthesis.

Experimental Protocol: Synthesis of 2-Methylquinoline-7-carboxylic Acid

This protocol describes a representative synthesis starting from 3-aminobenzoic acid.

Materials:

  • 3-Aminobenzoic acid

  • Glycerol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Nitrobenzene (or another suitable oxidizing agent)

  • Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and mechanical stirrer, carefully add 3-aminobenzoic acid (1.0 eq) to concentrated sulfuric acid (3.0 eq) while cooling in an ice bath.

  • Addition of Reagents: Slowly add glycerol (2.5 eq) to the mixture, followed by the cautious, portion-wise addition of nitrobenzene (1.2 eq).

  • Heating: Heat the reaction mixture to 130-140°C for 3-4 hours. The reaction is exothermic and should be monitored carefully.

  • Work-up: Cool the mixture and pour it cautiously onto crushed ice. Neutralize the acidic solution with a concentrated NaOH solution until it is slightly alkaline (pH 8-9).

  • Purification: Steam distill the mixture to remove unreacted nitrobenzene and aniline byproducts. The desired product will remain in the distillation flask.

  • Isolation: Acidify the remaining solution with HCl to precipitate the crude 2-methylquinoline-7-carboxylic acid.

  • Recrystallization: Filter the crude product and recrystallize from a suitable solvent system (e.g., ethanol/water) to yield the pure compound.

Trustworthiness Note: A common challenge in this synthesis is the formation of tar due to the polymerization of the α,β-unsaturated carbonyl compound under harsh acidic conditions.[17] Gradual addition of reactants and careful temperature control are critical to minimizing this side reaction and improving yield.[17]

Derivatization Strategies: Expanding the Chemical Space

With the core scaffold in hand, the 7-carboxylic acid and 2-methyl groups serve as primary points for diversification.

Modification of the 7-Carboxylic Acid: Amide Coupling

Amide bond formation is one of the most frequently used reactions in medicinal chemistry.[9] It allows for the conversion of the polar carboxylic acid into a more diverse and often more cell-permeable amide functional group. This is typically achieved by activating the carboxylic acid with a coupling reagent, which facilitates nucleophilic attack by an amine.[10]

Diagram: Amide Coupling Workflow

Amide_Coupling cluster_workflow Amide Coupling Protocol Start 2-Methylquinoline-7- carboxylic Acid (1 eq) Reagent Add Coupling Reagent (e.g., EDC/HATU, 1.2 eq) + Base (e.g., DIPEA, 2 eq) Start->Reagent Activation Stir at RT for 15-30 min (Formation of Activated Ester) Reagent->Activation Amine Add Primary/Secondary Amine (1.2 eq) Activation->Amine Reaction Stir at RT for 2-12 h (Monitor by TLC/LC-MS) Amine->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purify Column Chromatography Workup->Purify Product Purified Amide Derivative Purify->Product

Caption: A generalized workflow for amide coupling reactions.

Experimental Protocol: General Amide Coupling

Materials:

  • 2-Methylquinoline-7-carboxylic acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS)

  • Desired primary or secondary amine

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

Procedure:

  • Dissolution: Dissolve the 2-methylquinoline-7-carboxylic acid (1.0 eq) in anhydrous DMF.

  • Activation: Add EDC (1.2 eq) and HOBt (1.2 eq) to the solution.[10] Stir at room temperature for 30 minutes to form the activated ester intermediate.

  • Amine Addition: Add the desired amine (1.1 eq) and DIPEA (2.0 eq) to the reaction mixture.

  • Reaction: Allow the reaction to stir at room temperature for 4-12 hours. Monitor progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, dilute the reaction with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Modification via C-C Bond Formation: The Suzuki-Miyaura Cross-Coupling

To add diversity to the quinoline core itself, a powerful strategy involves halogenation followed by a palladium-catalyzed cross-coupling reaction. The Suzuki-Miyaura coupling, which forms a C-C bond between an organoboron compound and an organic halide, is exceptionally robust and tolerant of many functional groups.[18][19] This allows for the introduction of various aryl or heteroaryl moieties.

Hypothetical Strategy:

  • Bromination: Selective bromination of the quinoline ring (e.g., at the C4 or C5 position) to install a halide handle.

  • Suzuki Coupling: Reaction of the bromo-2-methylquinoline-7-carboxylic acid (or its ester-protected form) with a suitable boronic acid.

Diagram: Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ PdII R¹-Pd(II)L₂-X Pd0->PdII OA Oxidative Addition OA->PdII PdII_R2 R¹-Pd(II)L₂-R² PdII->PdII_R2 TM Transmetalation TM->PdII_R2 PdII_R2->Pd0 RE Reductive Elimination PdII_R2->RE Product R¹-R² (Coupled Product) RE->Product RX R¹-X (Bromoquinoline) RX->OA Boronic R²-B(OH)₂ (Boronic Acid) Boronic->TM Base Base Base->TM

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling.

Experimental Protocol: Representative Suzuki-Miyaura Reaction

Materials:

  • Bromo-2-methylquinoline-7-carboxylic acid derivative (protected as a methyl ester)

  • Arylboronic acid

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))

  • Sodium Carbonate (Na₂CO₃)

  • Toluene and Water

Procedure:

  • Reaction Setup: To a flask, add the protected bromoquinoline (1.0 eq), the arylboronic acid (1.5 eq), and Na₂CO₃ (2.0 eq).

  • Degassing: Add a 4:1 mixture of toluene and water. Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Catalyst Addition: Add the Pd(PPh₃)₄ catalyst (0.05 eq) under an inert atmosphere.

  • Heating: Heat the reaction to 90-100°C and stir for 6-18 hours, monitoring by TLC or LC-MS.

  • Work-up: After cooling, dilute the mixture with ethyl acetate and separate the layers. Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography.

  • Deprotection: If necessary, hydrolyze the ester to retrieve the carboxylic acid functionality.

Structural Characterization of Derivatives

Unambiguous characterization of newly synthesized derivatives is critical. A combination of spectroscopic techniques provides a complete picture of the molecular structure.

Technique Expected Observations for a 2-Methylquinoline-7-Amide Derivative
¹H NMR Aromatic Protons: Signals in the δ 7.5-8.5 ppm range, showing characteristic quinoline splitting patterns.[1][20] H3 Proton: A singlet around δ 7.3-7.5 ppm. Methyl Protons: A sharp singlet for the 2-CH₃ group around δ 2.7-2.8 ppm.[1] Amide N-H: A broad singlet, chemical shift is variable (δ 8.0-10.0 ppm).
¹³C NMR Carbonyl Carbon: Signal for the amide C=O around δ 165-170 ppm. Aromatic Carbons: Multiple signals in the δ 120-150 ppm range.[21] Methyl Carbon: Signal for the 2-CH₃ group around δ 25 ppm.
Mass Spec (MS) Molecular Ion Peak [M+H]⁺: The primary peak observed in ESI+ mode, confirming the molecular weight of the synthesized compound.[11][22] Fragmentation: Potential loss of the amide side chain or fragmentation of the quinoline ring.
IR Spectroscopy N-H Stretch: A band around 3300 cm⁻¹ (for secondary amides). C=O Stretch: A strong absorption band for the amide carbonyl around 1650-1680 cm⁻¹.[11] Aromatic C=C/C=N Stretches: Bands in the 1500-1600 cm⁻¹ region.[1]

Biological Evaluation and Therapeutic Potential

Derivatives of quinoline carboxylic acids have been investigated for a multitude of therapeutic applications. The structural modifications detailed above can be used to optimize activity against specific biological targets.

Table: Reported Biological Activities of Quinoline Carboxylic Acid Scaffolds
Biological Activity Mechanism of Action (Example) Reference(s)
Anticancer Inhibition of enzymes like histone deacetylases (HDACs), sirtuins (SIRTs), or dihydroorotate dehydrogenase (DHODH).[14][23][4][14][24]
Anti-inflammatory Inhibition of inflammatory pathways, potentially through modulation of macrophage activity.[13][3][13]
Antibacterial Interference with bacterial DNA gyrase (as seen in fluoroquinolones).[4][5]
Antimalarial Interference with heme detoxification in the parasite.[5][5][25]
Diagram: Potential Anticancer Mechanisms

Anticancer_MoA cluster_targets Cellular Targets cluster_outcomes Cellular Outcomes Derivative Quinoline Derivative Enzyme Enzyme Inhibition (e.g., DHODH, HDAC) Derivative->Enzyme DNA DNA Intercalation Derivative->DNA Tubulin Tubulin Polymerization Disruption Derivative->Tubulin Proliferation Inhibition of Proliferation Enzyme->Proliferation CellCycle Cell Cycle Arrest DNA->CellCycle Tubulin->CellCycle Apoptosis Apoptosis CellCycle->Apoptosis

Caption: Potential mechanisms of anticancer action for quinoline derivatives.[14]

Experimental Protocol: MTT Cytotoxicity Assay

This is a standard colorimetric assay to assess the effect of compounds on cancer cell proliferation.[14][23]

Procedure:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the synthesized quinoline derivatives (e.g., from 0.1 to 100 µM) and incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.[23]

  • Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at ~570 nm using a microplate reader.

  • Analysis: Calculate the cell viability as a percentage of the untreated control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Conclusion and Future Directions

The 2-methylquinoline-7-carboxylic acid scaffold is a highly fertile ground for medicinal chemistry exploration. The synthetic accessibility of the core, combined with robust and orthogonal derivatization strategies at the C2 and C7 positions, provides a powerful platform for generating large, diverse chemical libraries. Spectroscopic analysis provides the necessary confirmation of structure, while established biological assays can efficiently screen these new chemical entities for therapeutic potential.

Future work in this area should focus on exploring less common derivatization points on the quinoline ring, employing advanced synthetic methods like C-H activation, and integrating computational modeling to guide the design of derivatives with enhanced potency and selectivity for specific biological targets. The continued exploration of this chemical space holds significant promise for the discovery of next-generation therapeutics.

References

  • Amide coupling reaction in medicinal chemistry.
  • Doebner–Miller reaction - Wikipedia. [Link]
  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. [Link]
  • Doebner-Miller Reaction - SynArchive. [Link]
  • Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflamm
  • Conversion of Carboxylic acids to amides using DCC as an activ
  • Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines formed using Friedländer reactions between (2-aminophenyl)chalcones and acetone - IUCr Journals. [Link]
  • Doebner-Miller reaction and applic
  • Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green - RSC Publishing. [Link]
  • Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps. [Link]
  • Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Deriv
  • Quinoline-7-carboxylic acid - MySkinRecipes. [Link]
  • (IUCr)
  • Quinoline-7-carboxylic acid - ChemBK. [Link]
  • Quinolin-4-ones: Methods of Synthesis and Applic
  • Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study - Arabian Journal of Chemistry. [Link]
  • 260 quinolones for applications in medicinal chemistry: synthesis and structure. [Link]
  • Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Deriv
  • Quinolinecarboxylic acids. 3.
  • ChemInform Abstract: A Simple and Novel Amide Ligand Based on Quinoline Derivative Used for Palladium‐Catalyzed Suzuki Coupling Reaction. - R Discovery. [Link]
  • Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines | The Journal of Organic Chemistry - ACS Public
  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives - Oriental Journal of Chemistry. [Link]
  • HU212967B - Process for producing 7-chloro-quinaldine - Google P
  • Application of Quinoline Ring in Structural Modification of N
  • (PDF)
  • Design, synthesis, and correlation analysis of 7-substituted 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cellular respiration | Journal of Medicinal Chemistry - ACS Public
  • Synthesis of 2-[(quinolin-8-yloxy)
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. [Link]
  • Synthesis and Biological Activity Investigation of Some Quinoline-2-One Deriv
  • Synthesis new derivatives of quinoline and study the biological activity for some of them. [Link]
  • A Procedure for Preparation of 2Methylquinoline4-carboxylic Acids - ResearchG
  • Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines | ACS Omega - ACS Public
  • Synthesis New Derivatives of Quinoline and Study the Biological Activity for Some of Them - AIP Publishing. [Link]
  • Synthesis of deriv

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Methodological & Application

Synthesis of 4-Chloro-2-methylquinoline-7-carboxylic acid protocol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Detailed Protocol for the Synthesis of 4-Chloro-2-methylquinoline-7-carboxylic acid

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide for the synthesis of this compound, a key intermediate in pharmaceutical research and drug development. The protocol is structured as a two-step process, beginning with the construction of the quinoline core via a thermally-induced cyclization, followed by a robust chlorination step. This guide is intended for researchers, chemists, and drug development professionals, offering detailed experimental procedures, mechanistic insights, and justifications for methodological choices to ensure reproducibility and high yield.

Introduction and Significance

Quinoline derivatives are a cornerstone of medicinal chemistry, exhibiting a wide array of biological activities, including antimalarial, antibacterial, and anticancer properties. The specific scaffold of this compound serves as a versatile building block. The chloro-substituent at the 4-position is an excellent leaving group for nucleophilic substitution reactions, allowing for the introduction of various functional groups, while the carboxylic acid at the 7-position provides a handle for amide bond formation or other derivatizations. This dual functionality makes it a highly valuable intermediate for constructing complex molecular architectures and developing novel therapeutic agents.

The synthetic strategy detailed herein is based on established and reliable chemical transformations, ensuring a high degree of success and scalability. The methodology is divided into two primary stages:

  • Step 1: Conrad-Limpach-Knorr Cyclization: Synthesis of the precursor, 4-Hydroxy-2-methylquinoline-7-carboxylic acid, by reacting 4-aminobenzoic acid with ethyl acetoacetate, followed by a high-temperature intramolecular cyclization.

  • Step 2: Deoxychlorination: Conversion of the 4-hydroxy group to the target 4-chloro group using phosphorus oxychloride (POCl₃).

Mechanistic Rationale and Workflow Overview

The overall synthetic pathway is a logical sequence of classic organic reactions.

  • Part A: Quinoline Core Formation: The synthesis begins with a condensation reaction between the aniline nitrogen of 4-aminobenzoic acid and the keto-group of ethyl acetoacetate. This forms an enamine intermediate. The subsequent intramolecular cyclization is a thermally driven electrophilic aromatic substitution, where the electron-rich enamine ring closes onto the benzene ring. This reaction requires significant thermal energy, necessitating the use of a high-boiling point solvent like diphenyl ether or Dowtherm A.[1] This approach is a variation of the well-established Conrad-Limpach and Knorr quinoline syntheses.[2]

  • Part B: Chlorination: The resulting 4-hydroxyquinoline exists in tautomeric equilibrium with its 4-quinolone form. The conversion of this hydroxyl/keto group to a chloride is effectively a deoxychlorination. Phosphorus oxychloride is the reagent of choice for this transformation due to its high efficacy in converting hydroxyl groups on electron-rich heteroaromatic systems into chlorides.[3]

Synthetic Workflow Diagram

SynthesisWorkflow cluster_step1 Step 1: Quinoline Core Synthesis cluster_step2 Step 2: Chlorination A 4-Aminobenzoic Acid C Intermediate: Ethyl 3-((4-carboxyphenyl)amino)but-2-enoate A:e->C:w Condensation B Ethyl Acetoacetate B:e->C:w Condensation D 4-Hydroxy-2-methylquinoline-7-carboxylic acid C->D Thermal Cyclization (High Temp. Solvent) E 4-Hydroxy-2-methylquinoline-7-carboxylic acid F This compound E->F POCl₃

Caption: Overall workflow for the two-step synthesis of the target compound.

Detailed Experimental Protocols

Safety Precaution: All procedures should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, is mandatory. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water; handle with extreme caution.

Step 1: Synthesis of 4-Hydroxy-2-methylquinoline-7-carboxylic acid

This procedure involves two parts: the initial condensation to form the anilinoacrylate intermediate, followed by thermal cyclization.

Materials and Reagents:

  • 4-Aminobenzoic acid

  • Ethyl acetoacetate

  • Diphenyl ether (or Dowtherm A)

  • Ethanol

  • Hydrochloric acid (HCl), concentrated

  • Sodium hydroxide (NaOH)

  • 500 mL three-neck round-bottom flask, reflux condenser, mechanical stirrer, heating mantle.

Protocol:

  • Condensation: In a 500 mL flask, combine 4-aminobenzoic acid (13.7 g, 0.1 mol) and ethyl acetoacetate (14.3 g, 0.11 mol). Add a catalytic amount of concentrated HCl (2-3 drops).

  • Heat the mixture with stirring at 110-120 °C for 2 hours. The reaction mixture will become a thick paste as the intermediate, ethyl 3-((4-carboxyphenyl)amino)but-2-enoate, is formed and water is evolved.

  • Allow the mixture to cool to approximately 80 °C. The crude intermediate can be used directly in the next step.

  • Cyclization: To a separate 500 mL three-neck flask equipped with a mechanical stirrer and a reflux condenser, add diphenyl ether (250 mL). Heat the solvent to a vigorous reflux (approx. 250-260 °C).

  • Carefully add the warm intermediate from the previous step to the refluxing diphenyl ether in portions over 30 minutes. The addition may cause a temporary drop in temperature; maintain vigorous reflux.

  • Continue to heat at reflux for an additional 1-2 hours after the addition is complete. A solid precipitate of the product will form.[1]

  • Allow the reaction mixture to cool to below 100 °C, then add 200 mL of hexanes to dilute the diphenyl ether and aid filtration.

  • Filter the solid product using a Büchner funnel and wash thoroughly with hexanes (2 x 100 mL) to remove the high-boiling solvent.

  • Purification: Suspend the crude solid in a 1 M NaOH solution (200 mL) and heat with stirring until dissolved. Filter the warm solution to remove any insoluble impurities.

  • Cool the filtrate in an ice bath and acidify to pH 2-3 with concentrated HCl. The desired product will precipitate as a white or off-white solid.

  • Collect the solid by filtration, wash with cold water until the washings are neutral, and dry under vacuum at 80 °C.

Step 2: Synthesis of this compound

Materials and Reagents:

  • 4-Hydroxy-2-methylquinoline-7-carboxylic acid (from Step 1)

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF, catalytic)

  • Toluene

  • Ice, deionized water

  • 100 mL round-bottom flask, reflux condenser, calcium chloride drying tube, magnetic stirrer, heating mantle.

Protocol:

  • In a 100 mL round-bottom flask, suspend the dried 4-Hydroxy-2-methylquinoline-7-carboxylic acid (10.15 g, 0.05 mol) in phosphorus oxychloride (30 mL, 0.32 mol).

  • Add a catalytic amount of DMF (0.5 mL). Caution: The addition may be exothermic.

  • Fit the flask with a reflux condenser protected by a calcium chloride drying tube.

  • Heat the mixture to reflux (approx. 105-110 °C) with stirring for 4 hours. The initial suspension should gradually dissolve to form a clear, dark solution.

  • After cooling to room temperature, slowly and carefully pour the reaction mixture onto 300 g of crushed ice with vigorous stirring in a large beaker. Caution: This quenching process is highly exothermic and releases HCl gas. Perform in an efficient fume hood.

  • Continue stirring until all the ice has melted and the excess POCl₃ has been hydrolyzed. A solid precipitate will form.

  • Collect the crude product by vacuum filtration and wash thoroughly with cold water.

  • Purification: Recrystallize the crude solid from a suitable solvent such as ethanol or an ethanol/water mixture to afford the pure this compound as a crystalline solid.

  • Dry the final product in a vacuum oven at 60-70 °C.

Data Summary and Expected Results

The following table summarizes the key quantitative parameters for the synthesis.

ParameterStep 1: CyclizationStep 2: Chlorination
Limiting Reagent 4-Aminobenzoic acid4-Hydroxy-2-methylquinoline-7-carboxylic acid
Molar Amount 0.1 mol0.05 mol
Key Reagents Ethyl acetoacetate (1.1 eq)POCl₃ (~6 eq)
Solvent Diphenyl EtherNone (POCl₃ is reagent and solvent)
Temperature ~250 °C~110 °C
Reaction Time 2-3 hours4 hours
Expected Yield 75-85%80-90%
Product MW 203.19 g/mol 221.64 g/mol
Appearance Off-white solidCrystalline solid

Conclusion

This application note provides a reliable and well-documented protocol for synthesizing this compound. By explaining the rationale behind the choice of reagents and conditions, this guide equips researchers with the necessary information to reproduce this synthesis successfully. The described method is efficient and provides a high yield of the desired product, which is a critical starting material for the development of new chemical entities in the pharmaceutical industry.

References

  • Doebner–Miller reaction. (n.d.). In Wikipedia.
  • Verma, A., & Singh, J. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
  • Doebner-Miller Reaction. (n.d.). SynArchive.
  • Doebner-Miller reaction and applications. (2018, May 15). Slideshare.
  • Price, C. C., & Roberts, R. M. (1946). The Synthesis of 4-Hydroxyquinolines. I. Through Ethoxymethylenemalonic Ester. Journal of the American Chemical Society, 68(7), 1204–1208. [Link][8]
  • Surrey, A. R., & Hammer, H. F. (1946). The Synthesis of 7-Chloro-4-hydroxy-3-quinolinecarboxylic Acid. Organic Syntheses, 26, 10-12. [Link][1]
  • Mohamed, Y. A., et al. (1995). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 1(1), 1-8. [Link][3]
  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. (2020). MDPI. [Link][9]
  • Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I. (n.d.). Oriental Journal of Chemistry.

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Application Notes and Protocols: The Pfitzinger Reaction for Synthesizing Quinoline-4-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Pfitzinger reaction, also known as the Pfitzinger-Borsche reaction, stands as a cornerstone transformation in heterocyclic chemistry for the synthesis of substituted quinoline-4-carboxylic acids.[1][2] This powerful condensation reaction between isatin (or its derivatives) and a carbonyl compound possessing an α-methylene group under basic conditions provides direct access to a molecular scaffold of immense therapeutic importance.[3][4] The quinoline-4-carboxylic acid motif is a "privileged structure" in medicinal chemistry, forming the core of numerous agents with a broad spectrum of biological activities, including anticancer, antibacterial, antiviral, and antimalarial properties.[3][5][6]

These application notes provide a comprehensive guide for laboratory professionals, detailing the underlying mechanism, modern applications in drug discovery, and validated, step-by-step protocols for both classical and microwave-assisted synthesis.

Mechanism of Action: A Stepwise Perspective

The Pfitzinger reaction proceeds through a well-elucidated, multi-step mechanism. Understanding this pathway is critical for optimizing reaction conditions and troubleshooting unexpected outcomes. The entire process is initiated and driven by a strong base, typically an alkali hydroxide like potassium hydroxide (KOH).[7][8]

The key mechanistic steps are:

  • Base-Catalyzed Ring Opening: The reaction commences with the hydrolytic cleavage of the amide bond within the isatin ring by the base.[8] This irreversible step opens the five-membered lactam ring to form a keto-acid intermediate, specifically an isatinate salt.[1]

  • Condensation and Imine Formation: The aniline moiety of the keto-acid intermediate then undergoes a condensation reaction with the carbonyl group of the second reactant (an aldehyde or ketone) to form an imine, commonly known as a Schiff base.[1][8]

  • Tautomerization: The imine rapidly tautomerizes to its more stable enamine form.[3] This step is crucial as it positions the nucleophilic enamine for the subsequent cyclization.

  • Intramolecular Cyclization & Dehydration: The enamine undergoes an intramolecular cyclization, attacking the ketone on the adjacent side chain. The resulting intermediate then spontaneously dehydrates to form the stable aromatic quinoline ring system, yielding the final quinoline-4-carboxylic acid product.[3][8]

Pfitzinger_Mechanism Pfitzinger Reaction Mechanism cluster_reactants Reactants cluster_intermediates Intermediates Isatin Isatin KetoAcid Keto-Acid Intermediate (Isatinate) Isatin->KetoAcid 1. Base Hydrolysis (Ring Opening) Carbonyl Carbonyl Compound (with α-methylene) Imine Imine (Schiff Base) Carbonyl->Imine KetoAcid->Imine 2. Condensation Enamine Enamine Imine->Enamine 3. Tautomerization Cyclized Cyclized Intermediate Enamine->Cyclized 4. Intramolecular Cyclization Product Quinoline-4-Carboxylic Acid Cyclized->Product 5. Dehydration

Caption: The stepwise mechanism of the Pfitzinger reaction.

Applications in Drug Development

The Pfitzinger reaction is a highly valued tool in medicinal chemistry because it provides efficient access to the quinoline-4-carboxylic acid scaffold. This core is central to a wide array of therapeutic agents due to its ability to interact with various biological targets.[2]

  • Anticancer Agents: Certain derivatives have shown the ability to intercalate with DNA or inhibit key enzymes involved in cell proliferation, leading to potent antitumor activity.[3][5]

  • Antibacterial Agents: The quinoline core is a well-established pharmacophore in antibacterial drug discovery, forming the basis for many synthetic antibiotics.[3]

  • Antiviral Agents: The versatility of the quinoline ring has been exploited in the synthesis of compounds with potential as anti-HIV and other antiviral agents.[1][2]

  • Antimalarial Agents: Quinoline-based compounds have a storied history in the fight against malaria, and the Pfitzinger reaction provides a route to novel analogs for overcoming drug resistance.[3]

Experimental Protocols & Workflow

A. General Safety Precautions The Pfitzinger reaction utilizes strong bases (e.g., KOH), which are corrosive, and often requires heating to reflux.[2] All manipulations must be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a flame-resistant lab coat, and chemical-resistant gloves.

B. Protocol 1: Classical Synthesis of 2-Phenylquinoline-4-carboxylic Acid

This protocol provides a representative method for the synthesis of 2-phenylquinoline-4-carboxylic acid from isatin and acetophenone.[1]

Materials:

  • Isatin (5.0 g)

  • Acetophenone (4.1 mL)

  • Potassium Hydroxide (KOH) pellets (10 g)

  • 95% Ethanol

  • Dilute Hydrochloric Acid (HCl) or Acetic Acid

  • Deionized Water

Procedure:

  • Preparation of Base Solution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, prepare a 33% (w/v) solution of KOH by carefully dissolving 10 g of KOH pellets in approximately 30 mL of 95% ethanol.[1] Caution: The dissolution of KOH is highly exothermic; use an ice bath to cool the flask.

  • Isatin Ring Opening: To the stirred, cooled KOH solution, add 5.0 g of isatin. The color of the mixture will typically change from orange to a pale yellow as the isatin ring opens to form the potassium isatinate.[1] Stir at room temperature for 30-45 minutes to ensure complete formation of the intermediate.

  • Addition of Carbonyl Compound: Add a stoichiometric equivalent of acetophenone (~4.1 mL) to the reaction mixture dropwise using a syringe or dropping funnel.[1]

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Maintain reflux for 12-24 hours.[1][9] The reaction progress can be monitored using Thin Layer Chromatography (TLC).

  • Product Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Remove the bulk of the ethanol using a rotary evaporator.

  • Workup: Add approximately 100 mL of water to the residue to dissolve the potassium salt of the product. Transfer the solution to a separatory funnel and wash with diethyl ether to remove any unreacted acetophenone and other neutral impurities.[3]

  • Precipitation: Cool the aqueous layer in an ice bath and acidify slowly with dilute HCl or acetic acid, while stirring, until the precipitation of the product is complete (typically pH 4-5).[2][3]

  • Filtration and Drying: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with cold water to remove inorganic salts and dry thoroughly in a vacuum oven.[3]

  • Purification (Optional): If necessary, the crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.[1]

C. Protocol 2: Microwave-Assisted Synthesis

Microwave irradiation offers a significant acceleration of the Pfitzinger reaction, reducing reaction times from hours to minutes.

Materials:

  • Isatin (10.0 mmol)

  • Appropriate ketone (e.g., 1-aryl-2-(1H-benzimidazol-2-ylthio)ethanone) (10.0 mmol)

  • 33% Aqueous Potassium Hydroxide (15 mL)

  • Acetic Acid

Procedure:

  • Reaction Setup: In a microwave-safe reaction vessel, add isatin (10.0 mmol) to 15 mL of a 33% aqueous KOH solution.[3]

  • Addition of Ketone: To this solution, add the appropriate ketone (10.0 mmol).[3]

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture for approximately 9-15 minutes.[3]

  • Workup and Isolation: After irradiation, cool the vessel to room temperature. Filter the dark solution and pour the filtrate into an ice-water mixture (~100 mL). Acidify with acetic acid to precipitate the product.[3]

  • Filtration and Drying: Collect the pale-yellow solid by filtration, wash with water, and dry to afford the final product.[3]

Pfitzinger_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Isolation cluster_purification 4. Purification Prep_Base Prepare Base Solution (e.g., KOH in EtOH) Prep_Isatin Dissolve Isatin (Ring Opening) Prep_Base->Prep_Isatin Add_Ketone Add Carbonyl Compound Prep_Isatin->Add_Ketone React Heat to Reflux (12-24h) or Microwave Irradiation (10-15 min) Add_Ketone->React Monitor Monitor by TLC React->Monitor Cooldown Cool to RT Monitor->Cooldown Solvent_Removal Solvent Removal (Rotovap) Cooldown->Solvent_Removal Dissolve Dissolve Salt in Water Solvent_Removal->Dissolve Extract Extract Impurities (e.g., Ether) Dissolve->Extract Acidify Acidify to Precipitate Product (pH 4-5) Extract->Acidify Filter Vacuum Filtration & Wash with Water Acidify->Filter Dry Dry in Vacuum Oven Filter->Dry Recrystallize Recrystallize (Optional) Dry->Recrystallize

Caption: General experimental workflow for the Pfitzinger reaction.

Data Presentation: Reaction Scope and Yields

The Pfitzinger reaction is versatile, accommodating a range of substituted isatins and carbonyl compounds. However, yields are highly dependent on the specific substrates and reaction conditions used.[1] Modern modifications, such as the use of TMSCl as a mediator, can provide access to quinoline-4-carboxylic esters directly in good yields.[10]

Isatin DerivativeCarbonyl CompoundConditionsProductYield (%)Reference
IsatinN,N-dimethylenaminoneTMSCl, Methanol2-(2-chlorophenyl)quinoline-4-carboxylate67[10]
IsatinN,N-dimethylenaminoneTMSCl, Water2-(2-chlorophenyl)quinoline-4-carboxylic acid75[10]
5-Chloroisatin5,6-dimethoxyindanoneBasic/Acidic media5,6-dimethoxyindano[2,3-b]-6-chloro-4-quinolinic acidN/A[7]
IsatinMalonic AcidMicrowave, Acetic Acid2-hydroxy-quinoline-4-carboxylic acid68
Isatin4-chlorophenylacetic acidSodium Acetate, 200°C2-(4-chlorophenyl)quinoline-4-carboxylic acidN/A

Note: Yields are representative and can vary based on reaction scale, reagent purity, and specific workup procedures.

References

  • BenchChem Technical Support Team. (2025).
  • Synfacts. (2018). An Improved Pfitzinger Reaction for the Direct Synthesis of Quinoline-4-carboxylic Esters/Acids Mediated by TMSCl. Tetrahedron Lett. 2018, 59, 3116–3119.
  • Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). Synthesis of Quinoline and its Derivatives Using Various Name Reactions: An Overview. IIP Series.
  • Wikipedia. (n.d.). Pfitzinger reaction.
  • Uo Chemists. (2024, June 9). Pfitzinger Synthesis of Quinoline | Pfitzinger Synthesis Mechanism. YouTube.
  • BenchChem. (2025). Application Notes and Protocols for the Pfitzinger Reaction in Quinoline-4-Carboxylic Acid Synthesis. Benchchem.
  • Lahna, J. (2022). Recent achievements in the synthesis of quinoline-4-carboxylic acid and its derivatives. J. Mar. Chim. Heterocycl., 21(2), 1-19.
  • UI Scholars Hub. (2023).
  • Mini-Reviews in Organic Chemistry. (2014). Pfitzinger Reaction in the Synthesis of Bioactive Compounds - A Review.
  • BenchChem. (2025). Application Notes and Protocols for Substituted Quinoline Synthesis via the Pfitzinger Reaction. Benchchem.
  • BenchChem. (2025). Application Notes and Protocols: Derivatives of Quinoline-4-Carboxylic Acid. Benchchem.
  • El-Sayed, M. A., et al. (2021).

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Doebner-von Miller synthesis of 2-methylquinolines

The Doebner-von Miller reaction is more than a classic academic synthesis; it is a vital tool in the development of new therapeutics. The quinoline core is a key component in a wide range of pharmaceuticals, including antimalarials (e.g., chloroquine, primaquine), antibacterials, and anticancer agents. [3][14]The ability of the Doebner-von Miller synthesis to accommodate a variety of substituted anilines and carbonyl compounds allows for the creation of diverse quinoline libraries, which are essential for structure-activity relationship (SAR) studies in drug discovery programs. [15]Its application in the synthesis of intermediates for complex bioactive molecules underscores its continuing relevance in modern organic and medicinal chemistry. [8][15]

References

  • Wikipedia. Doebner–Miller reaction.
  • Asadi, S. et al. (2015). Recent Applications of Doebner, Doebner-von Miller and Knoevenagel-Doebner Reactions in Organic Syntheses. ResearchGate.
  • Denmark, S. E., & Venkatraman, S. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry.
  • ResearchGate. What is the complete procedure for Doebner-von miller reaction ?.
  • Slideshare. Advance organic chemistry 1 ; Doebner Miller reaction.
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  • University of the Sunshine Coast, Queensland. Limitations of the two-phase doebner-miller reaction for the synthesis of quinolines.
  • ResearchSpace@UKZN. Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)-exchanged Montmorillonite K10 catalyst.
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  • Semantic Scholar. Doebner-von Miller reaction.
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  • chemeurope.com. Doebner-Miller reaction.
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  • Scribd. Quinoline Synthesis.
  • ACS Publications. Mechanism of the Skraup and Doebner-von Miller quinoline syntheses. Cyclization of .alpha.,.beta.-unsaturated N-aryliminium salts via 1,3-diazetidinium ion intermediates.
  • YouTube. Doebner Miller Reaction - Heterocyclic Chemistry - Synthesis of Quinolines.
  • ResearchGate. Studies on the Doebner-Miller, Skraup, and Related Reactions. IV. Intermediates and By-products in the Preparation of 1,10-Phenanthrolines.
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  • ResearchGate. On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis.

One-Pot Green Synthesis of Quinoline-4-Carboxylic Acid Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Greener Quinoline Synthesis

Quinoline and its derivatives are foundational scaffolds in medicinal chemistry, forming the structural core of a vast array of pharmaceuticals with diverse biological activities, including antimalarial, anticancer, antimicrobial, and anti-inflammatory properties.[1] Specifically, quinoline-4-carboxylic acids are crucial intermediates and bioactive molecules in their own right. Historically, the synthesis of these vital compounds has relied on classical methods like the Doebner-von Miller, Pfitzinger, and Friedländer reactions.[1] While effective, these traditional routes often necessitate harsh reaction conditions, the use of toxic reagents, and the generation of significant chemical waste, placing them at odds with the modern principles of green and sustainable chemistry.[2][3]

The paradigm is shifting. The scientific community is increasingly focused on developing environmentally benign synthetic methodologies that minimize waste, reduce energy consumption, and utilize safer solvents and catalysts.[4][5] This application note provides a detailed guide to the one-pot green synthesis of quinoline-4-carboxylic acid derivatives, with a focus on the Doebner reaction. We will explore the mechanistic rationale, present a detailed experimental protocol using microwave irradiation and a recyclable catalyst, and offer insights into troubleshooting and optimization. This guide is intended for researchers, scientists, and drug development professionals seeking to implement more sustainable and efficient synthetic strategies in their laboratories.

Mechanism & Rationale: The Doebner Reaction Revisited

The Doebner reaction, a modification of the Doebner-von Miller synthesis, is a one-pot, three-component condensation of an aniline, an aldehyde, and pyruvic acid to yield 2-substituted quinoline-4-carboxylic acids.[6][7] This method is particularly attractive for its operational simplicity and the direct incorporation of the carboxylic acid functionality at the 4-position.

The generally accepted mechanism for the Doebner reaction proceeds through several key steps:

  • Imine Formation: The reaction initiates with the condensation of the aromatic amine (aniline derivative) and the aldehyde to form a Schiff base (imine).

  • Enolization of Pyruvic Acid: Pyruvic acid undergoes enolization to form its enol tautomer.

  • Nucleophilic Attack: The enol of pyruvic acid acts as a nucleophile, attacking the imine.

  • Cyclization and Dehydration: Subsequent intramolecular cyclization and dehydration steps lead to the formation of the quinoline ring.

  • Aromatization: The final step involves aromatization to yield the stable quinoline-4-carboxylic acid derivative.

Recent studies have proposed a more nuanced fragmentation-recombination mechanism, particularly in the related Skraup and Doebner-von Miller reactions, suggesting that intermediates may fragment and recombine during the course of the reaction.[6][8][9][10]

Green chemistry principles are integrated into this classic transformation through several key modifications:

  • Alternative Energy Sources: Microwave[1][11][12] and ultrasound irradiation[1][13][14] can dramatically reduce reaction times and improve yields by providing efficient and uniform heating.

  • Benign Solvents: The use of water, ethanol, or solvent-free conditions mitigates the environmental impact of volatile organic compounds (VOCs).[4][15]

  • Reusable Catalysts: Heterogeneous catalysts, such as silica sulfuric acid[16][17] or various nanocatalysts,[18] can be easily recovered and reused, aligning with the principles of atom economy and waste reduction.

Comparative Data of Green Synthesis Methods

To provide a clearer picture of the advantages of green synthetic approaches, the following table summarizes and compares various methods for the synthesis of quinoline-4-carboxylic acid derivatives.

MethodCatalystSolventEnergy SourceReaction TimeYield (%)Key AdvantagesReference
Doebner Reactionp-Toluenesulfonic acid (p-TSA)EthanolMicrowave (80 °C)3 min50-80Rapid reaction, good yields.[12]
Doebner ReactionYtterbium perfluorooctanoate [Yb(PFO)3]WaterConventional Heating (Reflux)Not specifiedGoodEnvironmentally benign solvent, recyclable catalyst.[19]
Doebner ReactionFe3O4@SiO2@(CH2)3-Urea-Thiazole Sulfonic Acid ChlorideSolvent-freeConventional Heating (80 °C)12-30 min84-93High yields, short reaction time, solvent-free.
Pfitzinger ReactionAcetic AcidNot specifiedMicrowave15 min68Rapid synthesis.
Doebner ReactionSulfamic acid1,4-dioxane/n-butanolConventional Heating (110 °C)8 hNot specifiedFacile one-pot synthesis of a covalent organic framework.[20]
Doebner ReactionCopper Nanoparticles (CuNPs)Not specifiedUltrasonication (50 °C)9-30 minHighRecyclable catalyst, mild conditions.[21]
Friedländer AnnulationCeric ammonium nitrate (10 mol%)Not specifiedAmbient Temperature45 minNot specifiedMild conditions, broad substrate scope.[22]

Experimental Protocols

Protocol: Microwave-Assisted One-Pot Synthesis of 2-Arylquinoline-4-carboxylic Acids

This protocol details a green and efficient one-pot synthesis of 2-arylquinoline-4-carboxylic acids using the Doebner reaction under microwave irradiation, catalyzed by p-toluenesulfonic acid (p-TSA) in ethanol.[12]

Materials and Reagents:

  • Substituted aromatic aldehyde (1 mmol)

  • Substituted aniline (1 mmol)

  • Pyruvic acid (1 mmol)

  • p-Toluenesulfonic acid (p-TSA) (catalytic amount, e.g., 10 mol%)

  • Ethanol (5 mL)

  • Deionized water

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • TLC developing solvent (e.g., ethyl acetate/hexane mixture)

Equipment:

  • Microwave reactor

  • 10 mL microwave reaction vessel with a magnetic stir bar

  • Rotary evaporator

  • Filtration apparatus (Büchner funnel, filter paper)

  • Standard laboratory glassware (beakers, flasks, graduated cylinders)

  • Melting point apparatus

  • FTIR and NMR spectrometers for characterization

Procedure:

  • Reaction Setup: In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, combine the substituted aromatic aldehyde (1 mmol), substituted aniline (1 mmol), pyruvic acid (1 mmol), and p-TSA (0.1 mmol).

  • Solvent Addition: Add 5 mL of ethanol to the reaction vessel.

  • Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at 80 °C for 3-5 minutes.[12] The reaction progress can be monitored by TLC.

  • Workup and Isolation:

    • After the reaction is complete (as indicated by TLC), cool the reaction mixture to room temperature.

    • Pour the mixture into a beaker containing 20 mL of cold water.

    • The solid product that precipitates is collected by vacuum filtration.

    • Wash the solid with cold water to remove any unreacted starting materials and catalyst.

  • Purification:

    • The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to obtain the pure 2-arylquinoline-4-carboxylic acid derivative.

  • Characterization:

    • Determine the melting point of the purified product.

    • Characterize the compound using spectroscopic methods (FTIR, ¹H NMR, ¹³C NMR) to confirm its structure.

Visualization of Methodologies

Experimental Workflow

The following diagram illustrates the streamlined workflow for the one-pot green synthesis of quinoline-4-carboxylic acid derivatives.

G cluster_prep Reaction Preparation cluster_reaction Synthesis cluster_workup Product Isolation & Purification cluster_analysis Characterization A Combine Reactants: Aromatic Aldehyde, Aniline, Pyruvic Acid B Add Catalyst (p-TSA) and Solvent (Ethanol) A->B C Microwave Irradiation (80 °C, 3-5 min) B->C D Precipitation in Cold Water C->D E Vacuum Filtration D->E F Recrystallization E->F G Spectroscopic Analysis (FTIR, NMR) F->G

Caption: Experimental workflow for the one-pot synthesis.

Doebner Reaction Mechanism

This diagram outlines the key steps in the Doebner reaction for the formation of quinoline-4-carboxylic acid.

G Reactants Aniline + Aldehyde Imine Schiff Base (Imine) Formation Reactants->Imine + H⁺, - H₂O Adduct Nucleophilic Attack & Intermediate Formation Imine->Adduct PyruvicAcid Pyruvic Acid (Enol Form) PyruvicAcid->Adduct Cyclization Intramolecular Cyclization Adduct->Cyclization Dehydration Dehydration Cyclization->Dehydration - H₂O Product Quinoline-4-carboxylic Acid Dehydration->Product Aromatization

Caption: Simplified mechanism of the Doebner reaction.

Troubleshooting & Optimization

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Yield - Inactive catalyst.- Insufficient reaction time or temperature.- Impure starting materials.- Use fresh or properly stored catalyst.- Optimize microwave power and irradiation time.- Purify starting materials before use.
Formation of Side Products - Overheating leading to decomposition.- Incorrect stoichiometry.- Carefully control the reaction temperature.- Ensure precise measurement of reactants.
Difficulty in Product Isolation - Product is soluble in the aqueous workup solution.- Oily product instead of a solid precipitate.- Extract the aqueous layer with an organic solvent like ethyl acetate.- Try triturating the oily product with a non-polar solvent (e.g., hexane) to induce solidification.
Incomplete Reaction - Insufficient catalyst loading.- Short reaction time.- Increase the catalyst loading incrementally (e.g., from 10 mol% to 15 mol%).- Extend the microwave irradiation time in short intervals, monitoring with TLC.

Conclusion

The transition to green and sustainable synthetic methods is not merely a trend but a necessity for the future of chemical and pharmaceutical sciences. The one-pot synthesis of quinoline-4-carboxylic acid derivatives via the Doebner reaction, enhanced by microwave irradiation and the use of eco-friendly solvents and catalysts, exemplifies the principles of green chemistry in action. These modern approaches offer significant advantages over traditional methods, including drastically reduced reaction times, higher yields, and a minimized environmental footprint.[1][2][3] By adopting these protocols, researchers can not only improve the efficiency and sustainability of their synthetic endeavors but also contribute to a safer and cleaner scientific enterprise.

References

  • Wikipedia. (2023, December 1). Doebner–Miller reaction.
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  • Sharma, S., et al. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC Advances, 13(48), 33675-33703.
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Application Notes & Protocols: Microwave-Assisted Synthesis of Quinoline Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The quinoline scaffold is a cornerstone in medicinal chemistry and drug development, forming the structural basis for a multitude of therapeutic agents.[1][2] Traditional methods for its synthesis, however, are often plagued by long reaction times, harsh conditions, and modest yields. This guide provides a comprehensive overview and detailed protocols for the microwave-assisted organic synthesis (MAOS) of quinoline derivatives. By leveraging the unique principles of microwave heating, researchers can achieve dramatic reaction rate accelerations, improved yields, and enhanced purity, all while adhering to the principles of green chemistry.[3][4][5] This document is intended for researchers, chemists, and drug development professionals seeking to modernize and optimize their synthetic workflows for this vital class of heterocyclic compounds.

The Rationale for Microwave Chemistry: A Paradigm Shift in Synthesis

Conventional synthetic methods rely on conductive heating, where heat is transferred inefficiently from an external source, through the vessel walls, and into the reaction mixture.[6] This process creates thermal gradients, localized overheating at the vessel surface, and a significant time lag to reach the target temperature.

Microwave-assisted synthesis operates on a fundamentally different principle: direct, volumetric heating . Microwaves, a form of electromagnetic radiation, penetrate the reaction vessel and interact directly with polar molecules or ions within the mixture.[7][8] This interaction generates heat rapidly and uniformly throughout the bulk of the solution, offering several key advantages:

  • Drastic Reduction in Reaction Time: Reactions that take hours or days using conventional reflux can often be completed in minutes.[8][9]

  • Increased Product Yields & Purity: Uniform heating minimizes the formation of side products and thermal degradation, leading to cleaner reactions and higher isolated yields.[9]

  • Energy Efficiency: By heating only the reaction mixture and not the apparatus, microwave synthesis significantly reduces energy consumption, aligning with green chemistry principles.[3][4]

  • Enhanced Reproducibility: Precise computer control over temperature and pressure ensures high fidelity and reproducibility between runs.[9]

The Mechanism of Microwave Heating

The transfer of microwave energy to a chemical system is primarily governed by two mechanisms: Dipolar Polarization and Ionic Conduction.[6][10]

  • Dipolar Polarization: Polar molecules, such as ethanol or DMF, possess a permanent dipole moment. When subjected to the oscillating electric field of the microwave, these molecules attempt to align themselves with the field. This continuous, rapid reorientation creates intense molecular friction, which manifests as heat.[6][10]

  • Ionic Conduction: In solutions containing ions (e.g., salts, ionic liquids, or catalysts), the oscillating electric field induces translational motion of the ions. As they move back and forth, they collide with surrounding molecules, and the resistance to this flow (Ohmic loss) generates heat.[6][11]

The energy from a microwave photon is too low to cause the cleavage of chemical bonds directly; the effect is purely a kinetic one, resulting from rapid thermal energy input.[11]

Diagram 1: Core Mechanisms of Microwave Heating cluster_0 Microwave Irradiation (Electric Field) cluster_1 Interaction with Reaction Mixture cluster_2 Result MW Oscillating E-Field DP Dipolar Polarization (Polar Molecules) MW->DP Aligns Dipoles IC Ionic Conduction (Ions) MW->IC Moves Ions Heat Rapid, Uniform Heating DP->Heat Molecular Friction IC->Heat Ohmic Resistance

Caption: Mechanisms of microwave heating.

Instrumentation and Critical Safety Protocols

The use of dedicated, commercially available microwave reactors is mandatory for laboratory synthesis. Domestic kitchen ovens are not designed to handle volatile organic solvents, corrosive reagents, or the high pressures that can develop and pose a significant safety risk.[12][13]

Core Safety Mandates:

  • Use Dedicated Equipment: Only use microwave reactors designed for chemical synthesis, which feature integrated temperature and pressure sensors, magnetic stirring, and robust safety interlocks.[14]

  • Sealed Vessel Operations: Always use the specialized, pressure-rated glass vials recommended by the instrument manufacturer. Never exceed the maximum recommended volume for the vessel.

  • Post-Reaction Cooling: Allow the reaction vessel to cool completely to a safe temperature (e.g., below 50°C) before removing it from the microwave cavity and opening it. The contents are often superheated well above their normal boiling point.[14]

  • Proper Stirring: Always use a magnetic stir bar to ensure even temperature distribution and prevent the formation of dangerous localized hot spots.[12]

  • Chemical Awareness: Be aware of the potential for highly exothermic or gas-generating reactions. When developing a new method, start with small-scale reactions and conservative temperature/power settings.[12]

  • Ventilation: All microwave synthesis work should be performed inside a certified chemical fume hood.[12]

Diagram 2: General Microwave Synthesis Workflow A 1. Prepare Reagents Add reactants, solvent, and stir bar to a microwave vial. B 2. Seal Vessel Securely cap the vessel according to manufacturer's instructions. A->B C 3. Program Reactor Set target temperature, ramp time, hold time, and power limit. B->C D 4. Run Reaction Place vial in reactor. Initiate irradiation. Monitor T/P in real-time. C->D E 5. Controlled Cooling Reactor's integrated cooling system reduces vessel temperature and pressure. D->E F 6. Workup & Analysis Once cool, safely open the vial and proceed with product isolation and purification. E->F

Caption: A typical workflow for microwave-assisted synthesis.

Application Protocols for Quinoline Synthesis

The following protocols are representative methodologies that demonstrate the power of microwave assistance for classical quinoline syntheses.

Protocol 1: Microwave-Assisted Friedländer Annulation

The Friedländer synthesis is a robust method for constructing quinolines via the condensation of a 2-aminoaryl ketone or aldehyde with a compound containing an α-methylene ketone.[15] The microwave-assisted protocol dramatically accelerates this reaction, often using a green solvent and catalyst.[16][17]

Rationale: This protocol utilizes neat acetic acid as both the solvent and the acid catalyst.[16][17] Acetic acid is an excellent microwave absorber and its acidic nature effectively catalyzes the condensation and subsequent cyclization/dehydration steps. This approach avoids the need for stronger, more corrosive acids or high-boiling point solvents often required in conventional methods.

Diagram 3: Simplified Friedländer Annulation Mechanism Reactants 2-Aminoaryl Ketone + Methylene Ketone Step1 Step 1: Aldol Condensation (Base or Acid Catalyzed) Reactants->Step1 Intermediate1 α,β-Unsaturated Intermediate Step1->Intermediate1 Step2 Step 2: Michael Addition / Cyclization (Intramolecular) Intermediate1->Step2 Intermediate2 Cyclized Dihydroquinoline Intermediate Step2->Intermediate2 Step3 Step 3: Dehydration / Aromatization Intermediate2->Step3 Product Substituted Quinoline Step3->Product

Caption: The key steps of the Friedländer Annulation.

Step-by-Step Protocol:

  • Reagent Preparation: To a 10 mL microwave process vial equipped with a magnetic stir bar, add 2-aminobenzophenone (1.0 mmol, 197 mg).

  • Add Ketone: Add cyclohexanone (1.2 mmol, 118 mg, 124 µL).

  • Add Solvent/Catalyst: Add glacial acetic acid (3.0 mL).

  • Seal Vessel: Securely place the cap on the vial.

  • Microwave Irradiation: Place the vial in the microwave reactor cavity. Irradiate the mixture at a constant temperature of 160°C for 5 minutes. Power is typically set to a maximum of 300 W, with pressure not to exceed 20 bar.

  • Cooling: Allow the vessel to cool to below 50°C using the instrument's forced air cooling system.

  • Workup: Once cooled, open the vial in a fume hood. Pour the reaction mixture into a beaker containing ice-water (20 mL).

  • Neutralization: Slowly neutralize the mixture with a saturated solution of sodium bicarbonate until effervescence ceases (pH ~7-8).

  • Isolation: Collect the resulting precipitate by vacuum filtration. Wash the solid with cold water (2 x 10 mL).

  • Purification: Dry the crude product. Further purification can be achieved by recrystallization from ethanol to yield the pure quinoline derivative.

Protocol 2: Microwave-Assisted Multi-Component Synthesis

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single pot to form a product that incorporates portions of all starting materials.[2] MAOS is particularly effective for MCRs, rapidly assembling complex quinoline scaffolds.[18][19]

Rationale: This protocol demonstrates a one-pot synthesis of highly substituted pyrazolo[3,4-b]quinolines.[2] Using aqueous ethanol as a green reaction medium and microwave irradiation provides rapid access to these complex heterocycles with excellent yields, avoiding hazardous solvents and simplifying the procedure.[2]

Step-by-Step Protocol:

  • Reagent Preparation: In a 10 mL microwave process vial with a magnetic stir bar, combine the aryl aldehyde (1.0 mmol), dimedone (1.0 mmol, 140 mg), and 5-amino-3-methyl-1-phenylpyrazole (1.0 mmol, 187 mg).

  • Add Solvent: Add a 1:1 mixture of ethanol and water (4.0 mL).

  • Seal Vessel: Securely cap the vial.

  • Microwave Irradiation: Place the vial in the microwave reactor. Irradiate the mixture at a hold temperature of 100°C for 10-15 minutes.

  • Cooling: Allow the vessel to cool to room temperature. A precipitate will typically form during this process.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing: Wash the collected solid with a small amount of cold aqueous ethanol to remove any unreacted starting materials.

  • Drying: Dry the product under vacuum to obtain the pure pyrazolo[3,4-b]quinoline derivative. The purity is often high enough that further purification is not required.

Data Summary: Comparison of Synthesis Methods

The following table summarizes typical reaction conditions for microwave-assisted quinoline syntheses, highlighting the significant improvements over conventional heating.

Reaction NameTypical ReactantsCatalyst / SolventTemperature (°C)TimeYield (%)
Friedländer Annulation 2-aminobenzophenone, cyclohexanoneAcetic Acid1605 min>90%[16]
Conventional Friedländer 2-aminobenzophenone, cyclohexanoneAcetic AcidRoom Temp.Several days<20%[16]
Multi-Component Reaction Aryl aldehyde, dimedone, aminopyrazoleAqueous Ethanol10010-15 min91-98%[2][18]
Conventional MCR Aryl aldehyde, dimedone, aminopyrazoleEthanol (reflux)~784-6 hours72-90%[18]
Skraup-type Synthesis 2,6-diaminotoluene, glycerolH₂SO₄, As₂O₅N/A (Power controlled)8-20 min~75%[20]

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Product Yield - Inefficient microwave absorption (non-polar solvent).- Substrate is unreactive under the conditions.- Catalyst deactivation.- Add a small amount of a polar co-solvent (e.g., DMF, ethanol) or an ionic liquid to improve energy absorption.[20]- Increase the reaction temperature or irradiation time.- Ensure the catalyst is fresh and used in the correct loading.
Formation of Side Products - Reaction temperature is too high, causing decomposition.- Reaction time is too long.- Lower the reaction temperature and/or shorten the irradiation time.- Perform a time-course study to find the optimal endpoint before side products form.
Reaction Stalls Before Completion - Poor stirring in a viscous or heterogeneous mixture.- Reactant purity issues.- Use a larger, more efficient stir bar.- Ensure the purity of all starting materials and solvents, as impurities can inhibit the reaction.[20]
Excessive Pressure Build-up - Reaction is producing gaseous byproducts.- Solvent volatility is too high for the set temperature.- Reduce the reaction scale.- Choose a higher-boiling point solvent that is stable at the target temperature. Ensure the set temperature is appropriate for the chosen solvent.

Conclusion and Future Outlook

Microwave-assisted synthesis represents a transformative technology for the rapid, efficient, and environmentally benign construction of quinoline compounds.[2][5] By directly and uniformly heating the reaction mixture, MAOS overcomes the primary limitations of conventional heating, providing higher yields in a fraction of the time. The protocols and data presented herein demonstrate the clear advantages of this technique for accelerating research and development in medicinal chemistry and materials science. The future of this field may see a greater integration of microwave synthesis with continuous-flow processing, enabling scalable, on-demand production of these valuable heterocyclic scaffolds.[21][22]

References

  • Wikipedia. Microwave chemistry. [Link]
  • ResearchGate. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. [Link]
  • Bentham Science Publishers. Microwave-assisted Synthesis of Quinolines. [Link]
  • ResearchGate.
  • International Journal of Trend in Scientific Research and Development. Microwave Chemistry: A Review. [Link]
  • Patsnap. Microwave-Assisted Synthesis: 10x Faster Organic Reactions. [Link]
  • MDPI. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. [Link]
  • Advanced Journal of Chemistry, Section A.
  • ResearchGate. Microwave-assisted Synthesis of Quinolines. [Link]
  • Ingenta Connect. Microwave-assisted Synthesis of Quinolines. [Link]
  • ACS Publications. Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up. [Link]
  • Semantic Scholar. Microwave-assisted Friedländer Synthesis of Polysubstituted Quinolines Based on Poly(ethylene glycol)
  • University of Bath's research portal. Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis. [Link]
  • Taylor & Francis Online. A review on synthetic investigation for quinoline- recent green approaches. [Link]
  • National Institutes of Health.
  • PubMed. Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis. [Link]
  • CEM Corporation.
  • Bentham Science Publishers. Microwave-assisted Synthesis of Quinolines. [Link]
  • CEM Corporation.
  • Organic Chemistry Portal. Microwave Synthesis. [Link]
  • Organic Syntheses. Organic Syntheses Procedure. [Link]
  • PMC. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. [Link]
  • Taylor & Francis. Microwave Assisted Organic Synthesis. [Link]
  • PMC. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. [Link]
  • ResearchGate.
  • Preprints.org.
  • RSC Publishing. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. [Link]
  • Frontiers. Microwave-Assisted Knoevenagel-Doebner Reaction: An Efficient Method for Naturally Occurring Phenolic Acids Synthesis. [Link]
  • PMC. Microwave-Assisted Knoevenagel-Doebner Reaction: An Efficient Method for Naturally Occurring Phenolic Acids Synthesis. [Link]
  • PubMed. Microwave-Assisted Knoevenagel-Doebner Reaction: An Efficient Method for Naturally Occurring Phenolic Acids Synthesis. [Link]
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Sources

The Versatile Scaffold: Application Notes for 4-Chloro-2-methylquinoline-7-carboxylic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Core in Drug Discovery

The quinoline motif is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural basis of a wide array of therapeutic agents. Its rigid, bicyclic aromatic structure provides an excellent framework for the spatial orientation of various functional groups, enabling precise interactions with biological targets. Among the numerous quinoline derivatives, 4-Chloro-2-methylquinoline-7-carboxylic acid stands out as a particularly versatile building block for the synthesis of novel bioactive molecules. The presence of a carboxylic acid at the 7-position offers a convenient handle for derivatization, while the chloro group at the 4-position can be readily displaced by various nucleophiles, allowing for the introduction of diverse substituents. The methyl group at the 2-position can also influence the steric and electronic properties of the molecule. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utility of this compound in medicinal chemistry, complete with detailed protocols and mechanistic insights.

Synthesis of the Core Scaffold

The synthesis of quinoline-4-carboxylic acids can be achieved through various methods, with the Pfitzinger reaction being a classic and efficient approach. This reaction involves the condensation of an isatin derivative with a carbonyl compound under alkaline conditions to yield the desired quinoline-4-carboxylic acid.

Conceptual Synthetic Workflow

cluster_start Starting Materials cluster_reaction Pfitzinger Reaction cluster_product Product Isatin Substituted Isatin Reaction Base-catalyzed Condensation & Cyclization Isatin->Reaction Carbonyl Carbonyl Compound (e.g., pyruvate) Carbonyl->Reaction Product Quinoline-4-carboxylic Acid Derivative Reaction->Product

Caption: General workflow for the Pfitzinger synthesis of quinoline-4-carboxylic acids.

Medicinal Chemistry Applications and Structure-Activity Relationships (SAR)

The this compound scaffold has been instrumental in the development of compounds targeting a range of diseases. The strategic placement of substituents allows for the fine-tuning of pharmacological properties.

Cyclooxygenase-2 (COX-2) Inhibitors for Anti-inflammatory Agents

Quinoline derivatives have been explored as selective inhibitors of COX-2, an enzyme implicated in inflammation and pain. The carboxylic acid moiety can mimic the carboxylic acid of arachidonic acid, the natural substrate of COX enzymes, and interact with key residues in the active site, such as Arg120.[1]

A study on 4-carboxyl quinoline derivatives revealed that incorporating a methylsulfonyl pharmacophore at the para position of a C-2 phenyl ring led to potent and selective COX-2 inhibitors.[1] The presence of lipophilic substituents on the quinoline ring, such as at the 7 and 8 positions, was found to be important for COX-2 inhibitory activity.[1]

Table 1: SAR Insights for Quinoline-based COX-2 Inhibitors

Position of SubstitutionFavorable SubstituentsRationale for Activity
C2p-MethylsulfonylphenylInteracts with the COX-2 secondary pocket (Arg513, Phe518, Val523).[1]
C4Carboxylic acidInteracts with Arg120 in the COX-2 active site.[1]
C7, C8Lipophilic groupsEnhances COX-2 inhibitory activity.[1]
Dihydroorotate Dehydrogenase (DHODH) Inhibitors for Cancer and Autoimmune Diseases

DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, making it an attractive target for the development of anticancer and immunosuppressive agents.[2] A structure-guided approach has led to the discovery of potent quinoline-4-carboxylic acid-based DHODH inhibitors.[2][3]

The design of these inhibitors focused on establishing new hydrogen bonding interactions with residues in the brequinar-binding pocket of DHODH, such as T63 and Y356.[2] This led to the development of highly potent analogs with significant oral bioavailability.[2]

Conceptual Drug-Target Interaction

cluster_interactions Key Interactions DHODH DHODH Enzyme (Brequinar Binding Pocket) Inhibitor Quinoline-4-Carboxylic Acid Derivative Inhibitor->DHODH Binding H_Bond_T63 H-bond with T63 (water-mediated) Inhibitor->H_Bond_T63 H_Bond_Y356 H-bond with Y356 Inhibitor->H_Bond_Y356 Pharmacophore Essential Pharmacophore Interaction Inhibitor->Pharmacophore

Caption: Key interactions of quinoline-based inhibitors with the DHODH enzyme.

P2X7 Receptor Antagonists for Neuroinflammation and Cancer

The P2X7 receptor (P2X7R) is an ATP-gated ion channel involved in various pathological conditions, including inflammation and cancer.[4] Quinoline-carboxamide derivatives have been synthesized and evaluated as P2X7R antagonists.[4] Structure-activity relationship studies have shown that substitutions on the phenyl ring of the carboxamide moiety significantly influence the inhibitory potency.[4]

Experimental Protocols: Derivatization of the Carboxylic Acid Moiety

The carboxylic acid group at the 7-position of this compound is a prime site for derivatization to generate compound libraries for biological screening. Standard coupling reactions can be employed to form amides and esters.

Protocol 1: General Procedure for Amide Synthesis

This protocol describes a standard method for coupling this compound with a primary or secondary amine using a carbodiimide coupling agent.

Materials:

  • This compound

  • Amine of interest

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Organic solvents for extraction and chromatography (e.g., Ethyl acetate, Hexanes)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add HOBt (1.2 eq) and EDC (1.2 eq).

  • Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • Add the desired amine (1.1 eq) and DIPEA (2.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired amide derivative.

Protocol 2: General Procedure for Ester Synthesis (Fischer Esterification)

This protocol outlines the synthesis of an ester derivative from this compound and an alcohol under acidic conditions.

Materials:

  • This compound

  • Alcohol of interest (in excess, can also be used as solvent)

  • Concentrated sulfuric acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Organic solvents for extraction and chromatography

Procedure:

  • Suspend this compound (1.0 eq) in the desired alcohol.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

  • Heat the reaction mixture to reflux and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, carefully neutralize the reaction mixture with a saturated aqueous sodium bicarbonate solution.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired ester derivative.

Derivatization Workflow

cluster_amide Amide Synthesis cluster_ester Ester Synthesis Start 4-Chloro-2-methylquinoline- 7-carboxylic acid Amide_Reagents Amine (R-NH2) EDC, HOBt, DIPEA DMF Start->Amide_Reagents Coupling Ester_Reagents Alcohol (R-OH) H2SO4 (cat.) Heat Start->Ester_Reagents Esterification Amide_Product Amide Derivative Amide_Reagents->Amide_Product Ester_Product Ester Derivative Ester_Reagents->Ester_Product

Caption: General derivatization workflows for this compound.

Conclusion and Future Perspectives

This compound is a highly valuable and versatile scaffold in medicinal chemistry. Its amenability to derivatization at both the carboxylic acid and the chloro-substituted positions allows for the generation of diverse chemical libraries for drug discovery programs. The insights gained from structure-activity relationship studies of its derivatives continue to guide the design of more potent and selective therapeutic agents. Future research will likely focus on exploring novel substitutions and bioisosteric replacements of the carboxylic acid group to further optimize the pharmacokinetic and pharmacodynamic properties of compounds derived from this promising scaffold. The continued application of this building block is expected to yield novel drug candidates for a wide range of diseases.

References

  • Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones - PMC - NIH. (n.d.).
  • Zarghi, A., Kakhki, S., Keivani, S., & Daraie, B. (2009). Synthesis and biological evaluation of new 4-carboxyl quinoline derivatives as cyclooxygenase-2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(14), 3844–3847.
  • Cuthbertson, C. R., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 61(10), 4497–4514.
  • Iqbal, J., et al. (2018). Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists. Molecules, 23(9), 2333.
  • Baxendale, I. R., et al. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. The Journal of Organic Chemistry, 86(19), 13637–13651.
  • Zarghi, A., & Kakhki, S. (2009). Synthesis and biological evaluation of new 4-carboxyl quinoline derivatives as cyclooxygenase-2 inhibitors. ResearchGate.
  • Price, C. C., & Roberts, R. M. (1946). 4,7-Dichloroquinoline. Organic Syntheses, 28, 38.
  • Al-Ostath, A. I., et al. (2021). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Molecules, 26(16), 4983.
  • Abdel-Wahab, B. F., et al. (2010). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 15(9), 6179–6188.
  • Kim, T.-E., et al. (2015). 4-amino-7-chloroquinoline derivatives for treating Parkinson's disease: implications for drug discovery. Expert Opinion on Drug Discovery, 10(10), 1057–1067.
  • de Oliveira, G. G., et al. (2025). Structure-Activity Relationship of 7-Chloro-4-(Phenylselanyl) Quinoline: Novel Antinociceptive and Anti-Inflammatory Effects in Mice. Chemistry & Biodiversity, 22(3), e202301246.
  • National Center for Biotechnology Information. (n.d.). 2-Chloro-4-methylquinoline-7-carboxylic acid. PubChem.
  • Wang, Y., et al. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry, 10, 848888.
  • Cuthbertson, C. R., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry.
  • National Center for Biotechnology Information. (n.d.). 4-Chloro-2-methylquinoline. PubChem.
  • Bredael, K., et al. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Journal of Chemistry, 2022, 1–25.
  • Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385–395.
  • Luo, X., et al. (2025). Application of Carboxylic Acid Bioisosteres in Drug Structure Optimization. European Journal of Medicinal Chemistry, 118104.
  • Horgan, C., & O'Sullivan, T. P. (2022). Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. Current Medicinal Chemistry, 29(13), 2203–2234.
  • Kim, H.-J., et al. (2017). Synthesis and evaluation of a novel chiral derivatization reagent for resolution of carboxylic acid enantiomers by RP-HPLC. ResearchGate.

Sources

Application Notes and Protocols for the Utilization of 4-Chloro-2-methylquinoline-7-carboxylic acid as a Versatile Scaffold in Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold - A Privileged Motif in Medicinal Chemistry

The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, is a cornerstone of medicinal chemistry.[1] Its derivatives are found in numerous natural products and have been successfully developed into a wide range of therapeutic agents, demonstrating activities as anticancer, antimalarial, antibacterial, and anti-inflammatory drugs.[2][3][4] The versatility of the quinoline scaffold lies in its ability to be readily functionalized at multiple positions, allowing for the fine-tuning of steric and electronic properties to optimize interactions with biological targets.[2]

This guide focuses on a particularly promising, yet underexplored, scaffold: 4-Chloro-2-methylquinoline-7-carboxylic acid . This molecule possesses three key points of diversification, making it an ideal starting point for the construction of diverse chemical libraries for drug discovery.

  • The 4-chloro group: This position is highly activated towards nucleophilic aromatic substitution (SNAr), enabling the introduction of a wide array of amine, oxygen, and sulfur nucleophiles.[5][6] It also serves as a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.[7]

  • The 2-methyl group: While less reactive, this group can influence the overall conformation and steric profile of the molecule, potentially enhancing selectivity for specific biological targets.

  • The 7-carboxylic acid group: This functional group is readily converted into amides, esters, and other derivatives using standard coupling chemistries.[8][9] The carboxylic acid or its derivatives can act as a key hydrogen bond donor or acceptor, crucial for binding to many biological targets.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of the this compound scaffold and its subsequent elaboration into potential therapeutic agents. We will detail robust protocols for chemical modifications and relevant biological assays to evaluate the resulting compounds.

Synthesis of the this compound Scaffold

A plausible and efficient two-step synthesis for the title scaffold is proposed, commencing with the well-established Combes quinoline synthesis, followed by a chlorination reaction.

Workflow for Scaffold Synthesis

Scaffold Synthesis Workflow start Starting Materials: 4-Aminobenzoic acid Ethyl acetoacetate step1 Step 1: Combes Quinoline Synthesis (Acid-catalyzed cyclization) start->step1 intermediate Intermediate: 2-Methyl-4-hydroxyquinoline-7-carboxylic acid step1->intermediate step2 Step 2: Chlorination (POCl3) intermediate->step2 product Final Scaffold: This compound step2->product

Caption: Proposed two-step synthesis of the target scaffold.

Protocol 1: Synthesis of 2-Methyl-4-hydroxyquinoline-7-carboxylic acid (Intermediate)

This protocol is adapted from the classical Combes quinoline synthesis, which involves the acid-catalyzed condensation of an aniline with a β-diketone or β-ketoester.[10][11]

Materials:

  • 4-Aminobenzoic acid

  • Ethyl acetoacetate

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ethanol

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Standard laboratory glassware

Step-by-Step Procedure:

  • Condensation: In a round-bottom flask, dissolve 4-aminobenzoic acid (1 equivalent) in ethanol. Add ethyl acetoacetate (1.1 equivalents) to the solution. Stir the mixture at room temperature for 1 hour to form the enamine intermediate.

  • Cyclization: Slowly and carefully add the reaction mixture to a flask containing concentrated sulfuric acid (5-10 equivalents) at 0 °C (ice bath). After the addition is complete, allow the mixture to warm to room temperature and then heat to 80-100 °C for 2-4 hours. Monitor the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture onto crushed ice. A precipitate of the ethyl ester of the product will form.

  • Hydrolysis: Collect the precipitate by filtration and wash with cold water. Suspend the crude ester in a 10% aqueous solution of sodium hydroxide and heat to reflux until the solid dissolves completely (approximately 2-3 hours).

  • Purification: Cool the solution and filter to remove any insoluble impurities. Acidify the filtrate with concentrated hydrochloric acid to a pH of approximately 4-5. The desired product, 2-methyl-4-hydroxyquinoline-7-carboxylic acid, will precipitate. Collect the solid by filtration, wash thoroughly with water, and dry under vacuum.

Protocol 2: Synthesis of this compound (Final Scaffold)

The 4-hydroxyquinoline intermediate is converted to the 4-chloro derivative using a standard chlorinating agent such as phosphorus oxychloride (POCl₃).[12][13]

Materials:

  • 2-Methyl-4-hydroxyquinoline-7-carboxylic acid

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF, catalytic amount)

  • Toluene or another high-boiling inert solvent

  • Crushed ice

  • Sodium bicarbonate (NaHCO₃) solution

  • Standard laboratory glassware

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 2-methyl-4-hydroxyquinoline-7-carboxylic acid (1 equivalent) in toluene.

  • Chlorination: Carefully add phosphorus oxychloride (3-5 equivalents) to the suspension. Add a catalytic amount of DMF (a few drops).

  • Heating: Heat the reaction mixture to reflux (approximately 110-120 °C) for 3-5 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it onto a vigorously stirred mixture of crushed ice and a saturated solution of sodium bicarbonate. Caution: This should be done in a well-ventilated fume hood as the reaction of POCl₃ with water is highly exothermic and releases HCl gas.

  • Isolation: Stir the mixture until all the excess POCl₃ has been quenched and the solution is basic. The crude product will precipitate.

  • Purification: Collect the solid by filtration, wash with water, and then with a small amount of cold ethanol. The crude this compound can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

Application in Anticancer Drug Design

The quinoline scaffold is a well-established pharmacophore in the development of anticancer agents, particularly as kinase inhibitors.[14] Many approved kinase inhibitors, such as Lenvatinib and Bosutinib, feature a quinoline core. The this compound scaffold can be derivatized to target various kinases implicated in cancer progression.

Rationale for Application:

Derivatives can be designed where the quinoline core acts as a hinge-binding motif in the ATP-binding pocket of kinases. The 4-position can be functionalized with various anilines or other aromatic systems to occupy the hydrophobic pocket, while the 7-carboxamide group can be modified to interact with the solvent-exposed region, improving potency and selectivity.

Signaling Pathway Example: Kinase Inhibition

Kinase Inhibition Pathway cluster_cell Cancer Cell RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Inhibitor Quinoline-based Kinase Inhibitor Inhibitor->RAF Hemozoin Inhibition cluster_vacuole Parasite Digestive Vacuole Hemoglobin Hemoglobin Heme Toxic Free Heme Hemoglobin->Heme Digestion Hemozoin Non-toxic Hemozoin (Crystal) Heme->Hemozoin Biocrystallization ParasiteDeath Parasite Death Heme->ParasiteDeath Toxicity Drug 4-Aminoquinoline Derivative Drug->Heme Complexation Drug->Hemozoin Inhibition

Sources

HPLC methods for the analysis of quinoline carboxylic acids

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of Quinoline Carboxylic Acids

Authored by: Senior Application Scientist
Date: January 7, 2026

Introduction: The Analytical Imperative for Quinoline Carboxylic Acids

Quinoline carboxylic acids represent a critical class of heterocyclic compounds, forming the structural backbone of numerous pharmaceuticals, most notably the potent fluoroquinolone antibiotics (e.g., Ciprofloxacin, Levofloxacin).[1][2] Beyond their therapeutic roles, they serve as vital intermediates in organic synthesis and are subjects of study in metabolomics.[3][4] The accurate and precise quantification of these compounds is therefore paramount for quality control in drug manufacturing, pharmacokinetic studies, residue analysis in food and environmental samples, and metabolic research.[5][6]

High-Performance Liquid Chromatography (HPLC) stands as the premier analytical technique for this purpose, offering high resolution, sensitivity, and reproducibility.[7][8] This guide provides a comprehensive overview of robust HPLC methodologies, detailing the underlying principles, step-by-step protocols, and validation strategies essential for researchers, scientists, and drug development professionals. We will explore Reversed-Phase HPLC as the workhorse method, delve into advanced techniques like Ion-Pair and Chiral Chromatography for specific challenges, and establish a framework for method validation in accordance with international guidelines.

Core Principles: Understanding the Analyte for Optimal Separation

The chromatographic behavior of quinoline carboxylic acids is dictated by their amphoteric chemical structure. This structure features a weakly basic quinoline nitrogen atom and an acidic carboxylic acid group. This duality means their ionization state—and thus their polarity and retention in reversed-phase systems—is highly dependent on the pH of the mobile phase.

  • At low pH (e.g., < pH 3): The carboxylic acid group is protonated (neutral), while the quinoline nitrogen is protonated (positive charge). The molecule carries a net positive charge.

  • At neutral pH: The carboxylic acid is deprotonated (negative charge), and the quinoline nitrogen is largely neutral, resulting in a net negative charge.

  • At high pH (e.g., > pH 8): The carboxylic acid remains deprotonated (negative charge).

This pH-dependent behavior is the primary lever we use to control retention and achieve optimal separation, particularly in reversed-phase chromatography.

Fig 1. General structure of quinoline carboxylic acids.

The Workhorse Method: Reversed-Phase HPLC (RP-HPLC)

RP-HPLC is the most widely employed method for the analysis of quinoline carboxylic acids due to its versatility and compatibility with a broad range of these compounds.[3][9] The separation mechanism relies on the hydrophobic interactions between the analyte and the non-polar stationary phase (typically C18).

Causality Behind Experimental Choices
  • Stationary Phase (Column): A C18 (octadecylsilane) column is the standard choice, offering sufficient hydrophobicity to retain the quinoline backbone. Columns with high carbon loads and end-capping are preferred to minimize peak tailing caused by interactions between the basic nitrogen and residual acidic silanols on the silica surface.[10]

  • Mobile Phase: A mixture of an aqueous buffer and an organic solvent (typically acetonitrile or methanol) is used.

    • Aqueous Buffer: An acidic buffer (pH 2.5-3.5) using phosphoric acid or formic acid is crucial.[3][10] At this pH, the carboxylic acid group is protonated (less polar), which increases retention on the C18 column. Suppressing this ionization also leads to sharper, more symmetrical peaks.

    • Organic Modifier: Acetonitrile is often preferred over methanol as it typically provides better peak shapes and lower backpressure.

  • Detection: The conjugated ring system of quinoline carboxylic acids provides strong UV absorbance. A UV detector set between 280 nm and 330 nm is commonly used, depending on the specific substituents on the quinoline ring.[3][9]

Detailed Protocol: Quantification of a Generic Quinoline Carboxylic Acid

This protocol provides a robust starting point for the analysis of a typical quinoline carboxylic acid.

2.1. Instrumentation and Materials

  • HPLC System: A system equipped with a gradient pump, autosampler, column oven, and a UV-Vis detector.[3]

  • Column: C18 Reverse-Phase Column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[3]

  • Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Phosphoric Acid (analytical grade), Formic Acid (LC-MS grade, if applicable), and Ultrapure water.[3][10]

2.2. Chromatographic Conditions The following conditions are a well-established starting point and should be optimized for specific analytes.

ParameterConditionRationale
Column C18 Reverse-Phase (4.6 x 150 mm, 5 µm)Standard for hydrophobic retention of the core structure.[3]
Mobile Phase A 0.1% Phosphoric Acid in Water (pH ~2.5)Suppresses ionization of the carboxylic acid group to increase retention and improve peak shape.[3]
Mobile Phase B AcetonitrileCommon organic modifier providing good elution strength and peak symmetry.[3]
Elution Mode Gradient ElutionAllows for the separation of compounds with a range of polarities and clears the column of strongly retained impurities. An initial isocratic hold ensures robust retention of the main analyte.
Gradient Program 0-2 min: 10% B; 2-10 min: 10-90% B; 10-12 min: 90% B; 12-13 min: 90-10% B; 13-15 min: 10% BA typical gradient for purity analysis and separation from potential impurities. Re-equilibration is critical for reproducibility.[3]
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Injection Volume 10 µLA common volume to balance sensitivity and peak shape.
Column Temperature 30 °CControlled temperature ensures reproducible retention times.[3]
Detection UV at 289 nmExample wavelength; should be optimized to the absorbance maximum of the specific analyte.[3]

2.3. Sample and Standard Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh ~10 mg of the quinoline carboxylic acid reference standard and transfer to a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol. Sonicate for 10-15 minutes to ensure complete dissolution.[3]

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase initial conditions (e.g., 90:10 Water/Acetonitrile with 0.1% Phosphoric Acid).

  • Sample Preparation: Accurately weigh the sample to achieve a theoretical concentration within the calibration range (e.g., 50 µg/mL). Dissolve in methanol, sonicate, and dilute to volume. Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before injection to prevent column blockage.[3]

Fig 2. Standard workflow for RP-HPLC analysis.
Method Validation: Ensuring Trustworthy Results

A developed HPLC method is not complete until it is validated to ensure it is fit for its intended purpose. Validation is performed according to International Conference on Harmonization (ICH) Q2(R1) guidelines.[11][12]

ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the signal measured is from the analyte of interest, free from interference from matrix components or impurities.Peak purity analysis (using DAD) should pass. No interfering peaks at the analyte's retention time in blank/placebo injections.
Linearity To demonstrate a proportional relationship between concentration and detector response over a defined range.Correlation coefficient (r²) ≥ 0.999. y-intercept should be close to zero.
Accuracy To measure the closeness of the test results to the true value. Assessed via recovery studies.Mean recovery between 98.0% and 102.0% at three concentration levels.[13]
Precision To measure the degree of scatter between a series of measurements. Includes Repeatability (intra-day) and Intermediate Precision (inter-day/inter-analyst).Relative Standard Deviation (RSD) ≤ 2.0%.[12]
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantified.Signal-to-Noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantified with acceptable precision and accuracy.Signal-to-Noise ratio of 10:1; RSD at this concentration should be acceptable.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, column temperature, flow rate).The effect on results (e.g., retention time, peak area) should be minimal, with RSD remaining within limits.

Advanced Methods for Complex Challenges

Ion-Pair Reversed-Phase HPLC

When to Use: For quinoline carboxylic acids that are too polar and exhibit poor retention on a standard RP-HPLC column, even at low pH.

Principle: Ion-Pair Chromatography (IPC) adds a reagent to the mobile phase that contains a charge opposite to the analyte and a hydrophobic alkyl chain.[14] For quinoline carboxylic acids at a pH where they are anionic (pH > 5), a positively charged (cationic) ion-pair reagent like tetrabutylammonium (TBA) is used.[15][16] The TBA⁺ forms an electrically neutral, hydrophobic ion pair with the analyte's carboxylate group (R-COO⁻). This new complex has a much stronger affinity for the C18 stationary phase, dramatically increasing retention.[14]

Protocol Modification:

  • Mobile Phase A: Replace the acid with a buffer (e.g., 20 mM phosphate buffer) adjusted to pH 7.0-7.5. Add 5-10 mM of Tetrabutylammonium Phosphate to this buffer.

  • Rationale: At neutral pH, the carboxylic acid is fully deprotonated and available for pairing. The ion-pair reagent provides the retention mechanism that would otherwise be lost.

IP_Mechanism Analyte Analyte (R-COO⁻) Polar/Anionic Complex Ion-Pair Complex [R-COO⁻ TBA⁺] Hydrophobic & Neutral Analyte->Complex:head Forms in Mobile Phase Reagent TBA⁺ Reagent Cationic Head Hydrophobic Tail Reagent->Complex:head StationaryPhase C18 Stationary Phase Non-Polar Complex->StationaryPhase Strong Hydrophobic Interaction (Retention)

Fig 3. Mechanism of Ion-Pair Chromatography.
Chiral HPLC

When to Use: For the separation of enantiomers of chiral quinolone drugs, such as separating the active S-(-)-enantiomer of ofloxacin (Levofloxacin) from its less active R-(+)-enantiomer.

Principle: Chiral separation relies on the use of a Chiral Stationary Phase (CSP).[17][18] These phases are themselves enantiomerically pure and create a chiral environment inside the column. The two enantiomers of the analyte form transient, diastereomeric complexes with the CSP. These complexes have different energies of interaction, causing one enantiomer to be retained longer than the other, thus enabling their separation.[18][19] Macrocyclic glycopeptide CSPs (e.g., Teicoplanin-based columns like Chirobiotic T) are particularly effective for quinolones.[20] The primary interaction forces are hydrogen bonding and π-π interactions.[20]

Protocol for Chiral Separation of Ofloxacin Enantiomers:

  • Column: Chirobiotic T (e.g., 150 x 4.6 mm, 5 µm).[20]

  • Mobile Phase: A mixture of Methanol:Acetonitrile:Water:Triethylamine (e.g., 60:30:10:0.1, v/v/v/v).[20]

  • Rationale: Triethylamine (TEA) is a basic additive used to mask acidic silanol sites on the silica support, improving peak shape. The specific ratio of organic solvents is optimized to fine-tune the interactions between the analyte and the CSP.

  • Flow Rate: 1.0 mL/min.[20]

  • Detection: UV at appropriate wavelength (e.g., 294 nm).

Sample Preparation for Complex Matrices

For analysis in complex matrices like milk, plasma, or tissue, a simple "dilute and shoot" approach is insufficient. A cleanup step is required to remove interfering substances.[6]

TechniqueMatrixProtocol Outline
Protein Precipitation Plasma, Serum1. Add 3 parts Acetonitrile (containing 1% Trichloroacetic Acid) to 1 part sample.[21]2. Vortex thoroughly for 1 minute to denature and precipitate proteins.3. Centrifuge at high speed (e.g., 5,000 rpm for 10 min).[21]4. Collect and filter the supernatant for HPLC analysis.
Solid-Phase Extraction (SPE) Milk, Urine, Water1. Condition: Flush the SPE cartridge (e.g., a polymer-based sorbent like Agilent Bond Elut Plexa) with methanol, then water.[21]2. Load: Pass the pre-treated sample through the cartridge. The quinolones will be retained.3. Wash: Wash the cartridge with a weak solvent (e.g., 10% methanol in water) to remove interferences.[21]4. Elute: Elute the target analytes with a strong solvent (e.g., methanol or acetonitrile with a small amount of acid/base).[2][21]5. Evaporate the eluent and reconstitute in mobile phase for injection.

Advanced Detection: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For ultra-trace level quantification or confirmation of identity, coupling HPLC with a tandem mass spectrometer is the gold standard.[5][22]

  • Principle: After separation by HPLC, analytes are ionized (typically by Electrospray Ionization, ESI) and enter the mass spectrometer. In Multiple Reaction Monitoring (MRM) mode, a specific precursor ion (e.g., the protonated molecule [M+H]⁺) is selected, fragmented, and a specific product ion is monitored.[23] This precursor-to-product transition is highly specific to the analyte, providing exceptional selectivity and sensitivity, even in complex matrices.[24][25]

  • Advantages:

    • Specificity: Drastically reduces interference from matrix components.

    • Sensitivity: Achieves detection limits in the µg/kg (ppb) or even ng/kg (ppt) range.[22][24]

    • Structural Information: Can be used to identify metabolites and degradation products by analyzing their fragmentation patterns.[23][26]

  • Mobile Phase Consideration: When using LC-MS, non-volatile buffers like phosphoric acid must be replaced with volatile alternatives like formic acid or ammonium formate to avoid fouling the mass spectrometer source.[10]

Application Focus: Stability-Indicating Methods and Forced Degradation

In pharmaceutical development, it is crucial to demonstrate that an analytical method can separate the active pharmaceutical ingredient (API) from its degradation products. This is achieved through forced degradation studies as mandated by ICH guidelines.[27]

Protocol Outline for Forced Degradation:

  • Prepare solutions of the quinoline carboxylic acid (~100 µg/mL).

  • Expose the solutions to various stress conditions separately:

    • Acidic: 0.1 N HCl at 70°C for 4-8 hours.[27]

    • Basic: 0.1 N NaOH at 70°C for 4 hours.[27]

    • Oxidative: 3% H₂O₂ at 70°C for 4 hours.[27]

    • Thermal: Store solution at 60°C for 24 hours.[27]

    • Photolytic: Expose solution to UV radiation (254 nm) for several days.[27]

  • Neutralize the acidic and basic samples.

  • Analyze all stressed samples, along with an unstressed control, using the developed HPLC method (often with a Diode Array Detector or MS to help identify peaks).

  • Evaluation: The method is considered "stability-indicating" if all degradation product peaks are baseline-resolved from the main API peak, and the mass balance is accounted for (sum of API and degradants is close to 100% of the initial amount).

Conclusion

The analysis of quinoline carboxylic acids by HPLC is a well-established yet nuanced field. Reversed-phase HPLC with a C18 column and an acidic mobile phase provides a reliable and robust platform for routine quantification and purity testing.[3] However, for specific analytical challenges, advanced techniques such as ion-pair chromatography for highly polar analogues and chiral chromatography for enantiomeric drugs are indispensable tools.[20] Coupling these separation techniques with mass spectrometry unlocks the highest levels of sensitivity and specificity required for trace analysis and metabolite identification.[5] The successful implementation of any of these methods hinges on a thorough understanding of the analyte's chemistry, careful method development, and rigorous validation according to established guidelines to ensure data integrity and trustworthiness.[8][12]

References

  • Benchchem. (n.d.). Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Quinoline-2-carboxylic Acid. Benchchem.
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  • Dongala, T., Pal, S., & Ghosal, M. (2022). Analytical Method Validation in HPLC: A Regulatory Perspective Based on ICH Guidelines.
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  • Jeunet, A., Le Verger, R., & Le Corre, P. (1991). Rapid HPLC assay of fluoroquinolones in clinical specimens. PubMed.
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  • Li, Y., et al. (2015). Determination of Fluoroquinolones in Milk by High-Performance Liquid Chromatography Using Mixed-Templates Imprinted Polymer Extraction. Asian Journal of Chemistry.
  • SIELC Technologies. (n.d.). Separation of 1,3-Dioxolo[4,5-g]quinoline-7-carboxylic acid, 8-hydroxy-, ethyl ester on Newcrom R1 HPLC column. SIELC.
  • Sonune, P. S., et al. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo.
  • Shabir, G. A. (2003). Validation of high-performance liquid chromatography methods for pharmaceutical analysis.
  • Sigma-Aldrich. (n.d.). Basics of chiral HPLC. Sigma-Aldrich.
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  • Zhang, Y., et al. (2013). [Determination of 3-methyl-quinoxaline-2-carboxylic acid in animal and aquatic products by ultra performance liquid chromatography-tandem mass spectrometry]. PubMed.
  • De Bairros, A. V., et al. (2018). Evaluation of the influence of fluoroquinolone chemical structure on stability: Forced degradation and in silico studies.
  • Al-Majed, A. A., et al. (2017). Chiral separation and modeling of quinolones on teicoplanin macrocyclic glycopeptide antibiotics CSP. PubMed.
  • Moreira, I. S., et al. (2017). Degradation of fluoroquinolone antibiotics and identification of metabolites/transformation products by liquid chromatography-tandem mass spectrometry.
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  • Spectrum Chemical. (n.d.). Ion-Pair Reagents for HPLC. Spectrum Chemical.
  • ResearchGate. (2024). Sensitive Detection and Enantioseparation of β-Blockers with Quinoline Based Active Chiral Reagents using HPLC: Separation Mechanism and DFT Modelling.
  • Taylor, A. W., et al. (2012). Contemporary clinical usage of LC/MS: Analysis of biologically important carboxylic acids.
  • Technology Networks. (2024).
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  • Chiralpedia. (2022).
  • Benchchem. (n.d.). Application Notes and Protocols for the Derivatization of Quinoline-2-Carboxylic Acid for GC-MS Analysis. Benchchem.
  • Gaddey, P. K., & Sundararajan, R. (2023). Liquid Chromatographic-Electrospray Ionization-Mass Spectrometry Method for the Simultaneous Determination....
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Application Notes & Protocols: A Comprehensive Guide to NMR Spectroscopy for the Structural Characterization of Substituted Quinolines

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Substituted quinolines represent a cornerstone of heterocyclic chemistry, forming the structural backbone of numerous pharmaceuticals and biologically active compounds.[1] Elucidating their precise molecular architecture is fundamental to understanding structure-activity relationships (SAR) and accelerating drug discovery programs.[1][2] This guide provides an in-depth exploration of Nuclear Magnetic Resonance (NMR) spectroscopy as the definitive tool for the structural elucidation of these vital compounds. We will move beyond a simple recitation of techniques to explain the causal logic behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. This document details a suite of 1D and 2D NMR experiments—including ¹H, ¹³C, COSY, HSQC, HMBC, and NOESY—and provides robust, step-by-step protocols for sample preparation, data acquisition, and interpretation.

The Foundational Role of NMR in Quinoline Characterization

The quinoline scaffold, a fusion of a benzene and a pyridine ring, presents a unique electronic landscape. The nitrogen atom's electron-withdrawing nature significantly influences the chemical environment of the ring protons and carbons, creating a distinct NMR signature.[1] Substituents further modulate this environment, causing predictable shifts in NMR signals that provide invaluable clues about their precise location on the ring.[3] While 1D NMR (¹H and ¹³C) offers a foundational overview, complex substitution patterns and signal overlap often necessitate the use of 2D NMR techniques for unambiguous structural assignment.[4][5] This guide establishes a logical workflow, ensuring a comprehensive and accurate characterization of any substituted quinoline derivative.

Core Principles: Understanding the Quinoline NMR Spectrum

¹H NMR Spectroscopy: Probing the Proton Environment

The proton NMR spectrum is the first port of call for structural analysis. Key insights are derived from chemical shifts (δ), coupling constants (J), and signal integration.

  • Chemical Shifts (δ): Protons on the quinoline ring typically resonate in the aromatic region (δ 7.0–9.0 ppm).[3] The nitrogen atom deshields adjacent protons, causing them to appear at a lower field (higher ppm).[1] The H2 proton, being directly adjacent to the nitrogen, is often the most deshielded signal.[1] Similarly, the H8 proton can be deshielded due to a "peri-effect" from the nitrogen's lone pair.[1] Substituents introduce electronic effects (inductive and resonance) that shift nearby protons, providing crucial information about the substitution pattern.

  • Coupling Constants (J): Spin-spin coupling between non-equivalent protons provides definitive information about their connectivity.[6]

    • Ortho coupling (³JHH): Occurs between adjacent protons (e.g., H5-H6). It is the largest coupling, typically 7–9 Hz.

    • Meta coupling (⁴JHH): Occurs between protons separated by two bonds (e.g., H6-H8). This coupling is significantly smaller, around 1–3 Hz.

    • Para coupling (⁵JHH): Is generally too small to be resolved.

By meticulously analyzing splitting patterns and J-values, one can piece together the proton framework of each ring system.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

A proton-decoupled ¹³C NMR spectrum provides a direct count of the unique carbon environments in the molecule.

  • Chemical Shifts (δ): Quinoline carbons also have characteristic chemical shift ranges. Carbons in the pyridine ring are influenced by the nitrogen atom, with C2 and C4 typically appearing downfield. Substituent effects (Substituent Chemical Shifts, SCS) are well-documented and can be used to predict the substitution pattern with reasonable accuracy.

Typical ¹H and ¹³C NMR Data for Unsubstituted Quinoline (in CDCl₃)
Position ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
28.89150.3
37.41121.1
48.12136.0
4a-128.3
57.75127.7
67.52126.5
77.65129.4
88.08129.4
8a-148.4
Note: Values are approximate and can vary with solvent and substituents.[3][7]

Advanced Structural Elucidation with 2D NMR

When 1D spectra are ambiguous due to signal overlap or complex splitting, 2D NMR experiments are indispensable for definitive assignment.[8]

COSY (Correlation Spectroscopy): Establishing ¹H-¹H Connectivity

The COSY experiment is the primary tool for identifying which protons are spin-coupled to each other.[6] It reveals correlations between protons typically separated by two or three bonds. An off-diagonal cross-peak in a COSY spectrum indicates that the two protons on the corresponding axes are coupled. By "walking" through the cross-peaks, one can trace the entire spin-spin coupling network, for example, from H5 to H6, then H6 to H7, and H7 to H8, confirming the integrity of the benzenoid ring.[4]

HSQC (Heteronuclear Single Quantum Coherence): Linking Protons to Carbons

The HSQC experiment correlates directly bonded ¹H and ¹³C atoms.[9] Each cross-peak in the HSQC spectrum represents a C-H bond, definitively assigning the chemical shift of a protonated carbon based on the chemical shift of its attached proton (which is often known from COSY data). This is the most sensitive and reliable method for assigning protonated carbons.[10]

HMBC (Heteronuclear Multiple Bond Correlation): Assembling the Full Picture

The HMBC experiment is arguably the most powerful tool for elucidating the complete molecular skeleton. It reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH).[9] This long-range information is critical for:

  • Assigning Quaternary Carbons: Since quaternary carbons have no attached protons, they are invisible in an HSQC spectrum. HMBC cross-peaks from nearby protons to a quaternary carbon are the primary method for its assignment.

  • Confirming Substitution Patterns: A proton on the quinoline ring will show an HMBC correlation to the carbon where a substituent is attached, and vice-versa if the substituent has protons.

  • Linking Fragments: It connects disparate spin systems. For example, a correlation from H4 to C4a and C5 bridges the pyridine and benzene rings, confirming the core quinoline structure.[8]

NOESY (Nuclear Overhauser Effect Spectroscopy): Probing Through-Space Proximity

Unlike the previous techniques which rely on through-bond coupling, the NOESY experiment identifies protons that are close to each other in 3D space.[11] This is based on the Nuclear Overhauser Effect (NOE). A cross-peak in a NOESY spectrum indicates that two protons are spatially proximate (typically < 5 Å). This is essential for:

  • Determining Stereochemistry: For substituents with chiral centers, NOESY can establish the relative configuration of protons.[12][13]

  • Confirming Assignments: NOESY can confirm assignments by showing expected spatial relationships, such as between H4 and H5, or between H8 and a substituent at the 7-position.

Experimental Protocols: A Self-Validating Workflow

Adherence to a rigorous and logical workflow is paramount for obtaining high-quality, unambiguous data.

Protocol 1: Sample Preparation

A well-prepared sample is the foundation of a good NMR experiment.[14][15] Impurities or suspended solids can degrade spectral quality.[15]

  • Mass: Weigh 5-10 mg of the purified substituted quinoline for ¹H and 2D NMR, and 20-50 mg for a standard ¹³C NMR experiment.[8]

  • Solvent Selection: Dissolve the sample in 0.6–0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[8] The choice of solvent can slightly alter chemical shifts.[14] Ensure the compound is fully soluble.

  • Filtration: Using a Pasteur pipette with a small plug of cotton or glass wool, transfer the solution into a clean, dry 5 mm NMR tube. This filters out any particulate matter that can ruin spectral resolution.[15][16]

  • Internal Standard (Optional): For highly accurate chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added. However, referencing to the residual solvent peak is common practice.[8]

  • Homogenization: Cap the NMR tube and gently invert it several times to ensure the solution is homogeneous.

Protocol 2: Logical Data Acquisition

The following workflow ensures efficient and comprehensive data collection.

G cluster_1d Step 1: 1D NMR cluster_2d_connect Step 2: 2D Connectivity cluster_2d_stereo Step 3: 2D Spatial Proximity (If Needed) cluster_analysis Step 4: Data Analysis H1 Acquire ¹H Spectrum C13 Acquire ¹³C {¹H-decoupled} Spectrum COSY Acquire ¹H-¹H COSY H1->COSY HSQC Acquire ¹H-¹³C HSQC C13->HSQC AssignH Assign ¹H Spin Systems COSY->AssignH HMBC Acquire ¹H-¹³C HMBC AssignC Assign Protonated Carbons HSQC->AssignC AssignQ Assign Quaternary Carbons & Link Fragments HMBC->AssignQ NOESY Acquire ¹H-¹H NOESY/ROESY ConfirmStereo Determine Stereochemistry NOESY->ConfirmStereo AssignH->AssignC AssignC->AssignQ Structure Final Structure Elucidation AssignQ->Structure ConfirmStereo->Structure cluster_2d_connect cluster_2d_connect cluster_2d_connect->NOESY

Caption: Logical workflow for complete NMR-based structure elucidation.

Protocol 3: Representative Acquisition Parameters

These are starting parameters for a typical 500 or 600 MHz spectrometer. They should be adjusted based on sample concentration and instrument sensitivity.[17]

Experiment Key Parameters Purpose & Causality
¹H NMR ns (number of scans): 8-16d1 (relaxation delay): 1-2 sProvides a quick, high-quality overview of the proton environment. d1 ensures quantitative relaxation for accurate integration.
¹³C NMR ns: 128-1024d1: 2 sRequires more scans due to the low natural abundance of ¹³C.[3] Proton decoupling simplifies the spectrum to singlets.
COSY ns: 2-4 per incrementData points: 2048 (F2) x 256-512 (F1)Establishes ¹H-¹H connectivity. Increasing F1 data points improves resolution but extends experiment time.[6]
HSQC ns: 4-8 per incrementOptimized for ¹JCH ≈ 145 HzCorrelates directly-bonded C-H pairs. The pulse sequence is tuned to the average one-bond C-H coupling constant for maximum signal transfer.
HMBC ns: 8-32 per incrementOptimized for long-range J ≈ 8 HzReveals 2- and 3-bond C-H correlations. The delay is optimized for an average long-range coupling constant; absence of a peak is not definitive proof of no correlation.[9]

Data Interpretation: A Case Study Approach

The true power of this methodology lies in the synergistic integration of all acquired data.

  • Analyze the ¹H Spectrum: Identify distinct spin systems. For a substituted quinoline, you will typically see one system for the pyridine ring and another for the benzene ring. Use integration and splitting patterns for initial hypotheses.

  • Trace Connections with COSY: Use the COSY spectrum to confirm the proton connectivity within each ring. This resolves ambiguities from overlapping signals in the 1D spectrum.

  • Assign Carbons with HSQC: Transfer the proton assignments to their directly attached carbons via the HSQC cross-peaks. At this point, all protonated carbons should be assigned.

  • Assemble the Skeleton with HMBC: This is the crucial final step. Use the HMBC correlations to:

    • Identify the quaternary carbons (C4a, C8a, and any C with a substituent).

    • Confirm the link between the two rings (e.g., correlations from H4 to C5, or H5 to C4).

    • Precisely locate the substituents by observing correlations between substituent protons and quinoline carbons, and/or quinoline protons and substituent carbons.

Caption: Key COSY and HMBC correlations for structural assembly.

Advanced Considerations: Concentration Effects

Researchers should be aware that quinolines can exhibit concentration-dependent chemical shifts.[6][18] This phenomenon is attributed to intermolecular π-π stacking interactions between the aromatic rings of different molecules in solution.[6] As concentration increases, aggregation becomes more pronounced, altering the electronic environment and thus the chemical shifts of the protons. If precise and reproducible chemical shifts are required, it is crucial to maintain consistent sample concentrations.

Conclusion

NMR spectroscopy provides an unparalleled, high-resolution view into the molecular structure of substituted quinolines. By employing a logical and systematic workflow that combines 1D and 2D NMR techniques, researchers can achieve unambiguous and complete structural characterization. This detailed understanding is not merely an academic exercise; it is a critical prerequisite for rational drug design, enabling the precise correlation of structure with biological function and ultimately accelerating the development of new and effective medicines.[19][20][21]

References

  • Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. (n.d.). UNCW Institutional Repository.
  • Seaton, P. J., & Williamson, R. T. (n.d.). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Journal of Chemical Education.
  • The NMR interpretations of some heterocyclic compounds which are synthesized by our group[3]. (n.d.). ResearchGate.
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  • 8 Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ResearchGate.
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  • Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. (n.d.). ResearchGate.
  • Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis. (n.d.). MDPI.
  • 13 C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl 3 ). (n.d.). ResearchGate.
  • Sample Preparation. (n.d.).
  • Proton-carbon interactions obtained experimentally in HSQC and HMBC spectra. (n.d.). ResearchGate.
  • Abraham, R. J., & Sancassan, F. (n.d.). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Modgraph.
  • 8.1 - FT-NMR Sample Preparation Guide. (n.d.). MIT OpenCourseWare.
  • NMR Sample Preparation. (n.d.).
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  • NMR “Finger Prints” of N-Heterocyclic Carbenes, DFT Analysis: Scopes and Limitations. (n.d.). MDPI.
  • Advances in Nuclear Magnetic Resonance for Drug Discovery. (n.d.). PubMed Central.
  • Stereochemistry Information from NOESY/ROESY data … Part 1. (n.d.). ACD/Labs.
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  • The Role of Nuclear Magnetic Resonance Spectroscopy in Drug Discovery. (n.d.). AZoOptics.
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Application Note: High-Resolution Mass Spectrometry for the Characterization of 4-Chloro-2-methylquinoline-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the analysis of 4-Chloro-2-methylquinoline-7-carboxylic acid using high-resolution mass spectrometry (HRMS). As a member of the quinoline carboxylic acid family, this compound is of significant interest in pharmaceutical research and development. The protocols herein are designed for researchers, scientists, and drug development professionals, offering detailed methodologies for sample preparation, instrument setup, and data interpretation. The narrative emphasizes the rationale behind experimental choices, ensuring both technical accuracy and practical applicability.

Introduction

Quinoline derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. This compound, a halogenated quinoline carboxylic acid, presents a unique analytical challenge due to its chemical properties. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), offers the requisite sensitivity and specificity for its characterization and quantification in complex matrices.[1] Understanding the mass spectrometric behavior of this molecule is crucial for its identification, structural elucidation, and purity assessment in drug discovery and manufacturing processes. This application note outlines a robust workflow for the analysis of this compound by HRMS, focusing on electrospray ionization (ESI) for its suitability with polar, acidic compounds.

Physicochemical Properties of the Analyte

A thorough understanding of the analyte's properties is fundamental to method development. While specific experimental data for this compound is not widely published, we can infer its properties from its structure and closely related analogs.

PropertyPredicted Value/InformationSource/Rationale
Molecular Formula C₁₁H₈ClNO₂Based on chemical structure
Molecular Weight 221.64 g/mol Calculated from molecular formula[2][3]
Exact Mass 221.0244 g/mol Calculated from isotopic masses[2]
Appearance White to off-white solidInferred from similar compounds[4]
pKa ~3.7-4.0Predicted based on the carboxylic acid group and quinoline nucleus[4]
Solubility Soluble in organic solvents (e.g., DMSO, DMF, Methanol)General characteristic of quinoline carboxylic acids
Key Structural Features Quinoline core, carboxylic acid, methyl group, chlorine atomChemical structure

Experimental Workflow and Protocol

The following sections detail a comprehensive protocol for the LC-HRMS analysis of this compound. The causality behind each step is explained to provide a deeper understanding of the methodology.

Materials and Reagents
  • This compound standard

  • LC-MS grade Methanol

  • LC-MS grade Acetonitrile

  • LC-MS grade Water

  • Formic acid (≥99%)

  • Ammonium formate

  • Microcentrifuge tubes

  • Syringe filters (0.22 µm)

  • Autosampler vials

Sample Preparation Protocol

The goal of sample preparation is to solubilize the analyte and remove any interfering matrix components to ensure accurate and reproducible analysis.[5]

Step-by-Step Protocol:

  • Stock Solution Preparation (1 mg/mL):

    • Accurately weigh 1 mg of this compound standard.

    • Dissolve in 1 mL of methanol in a clean microcentrifuge tube.

    • Vortex for 30 seconds to ensure complete dissolution. This stock solution can be stored at -20°C.

  • Working Standard Preparation (1 µg/mL):

    • Perform a serial dilution of the stock solution with 50:50 (v/v) methanol:water.

    • For example, add 10 µL of the 1 mg/mL stock solution to 990 µL of 50:50 methanol:water to create a 10 µg/mL intermediate solution.

    • Then, add 100 µL of the 10 µg/mL solution to 900 µL of 50:50 methanol:water to obtain the final 1 µg/mL working standard.

  • Final Sample Preparation for Injection:

    • Transfer an aliquot of the working standard to an autosampler vial.

    • For complex matrices (e.g., biological fluids), a solid-phase extraction (SPE) cleanup may be necessary.[6][7]

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms HRMS Detection cluster_data Data Analysis stock 1. Prepare 1 mg/mL Stock Solution (Methanol) working 2. Prepare 1 µg/mL Working Standard (50:50 Methanol:Water) stock->working final 3. Transfer to Autosampler Vial working->final injection 4. Inject Sample (1-5 µL) final->injection column 5. C18 Reversed-Phase Column injection->column gradient 6. Gradient Elution (Water/Acetonitrile with 0.1% Formic Acid) column->gradient esi 7. Electrospray Ionization (ESI) (Positive Ion Mode) gradient->esi full_scan 8. Full Scan MS (m/z 100-500) esi->full_scan msms 9. ddMS² (TopN) or PRM (Collision-Induced Dissociation) full_scan->msms extraction 10. Extract Ion Chromatogram msms->extraction fragmentation 11. Analyze Fragmentation Spectrum extraction->fragmentation identification 12. Confirm Structure & Purity fragmentation->identification

Caption: LC-HRMS workflow for this compound analysis.

LC-HRMS Method Parameters

The use of a reversed-phase C18 column is standard for separating moderately polar compounds like quinoline carboxylic acids. The acidic mobile phase (0.1% formic acid) serves to protonate the analyte, making it amenable to positive ion mode ESI.[7]

ParameterRecommended SettingRationale
LC System High-Performance Liquid ChromatographStandard for high-resolution separation.
Column C18 reversed-phase (e.g., 100 x 2.1 mm, 1.8 µm)Good retention and peak shape for aromatic acids.
Mobile Phase A Water with 0.1% Formic AcidAqueous phase for reversed-phase chromatography.
Mobile Phase B Acetonitrile with 0.1% Formic AcidOrganic phase for elution.
Gradient 5% B to 95% B over 10 minutesEnsures elution of the analyte with good peak shape.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 40 °CImproves peak shape and reduces viscosity.
Injection Vol. 2 µLAdjustable based on sample concentration.
Mass Spectrometer Orbitrap or Q-TOF HRMSFor high mass accuracy and resolution.
Ionization Source Electrospray Ionization (ESI)Suitable for polar, ionizable compounds.[1]
Polarity PositiveThe carboxylic acid and quinoline nitrogen are readily protonated.
Capillary Voltage 3.5 kVTypical voltage for stable spray.
Scan Range (MS1) m/z 100-500Covers the expected mass of the precursor ion.
MS/MS Mode Data-Dependent Acquisition (ddMS²) or Parallel Reaction Monitoring (PRM)For fragmentation and structural confirmation.
Collision Energy 15-40 eV (stepped)To induce characteristic fragmentation.

Expected Results and Data Interpretation

Full Scan Mass Spectrum

In positive ion mode ESI, this compound is expected to be readily protonated to form the [M+H]⁺ ion. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic isotopic pattern is expected.[8] The M+ peak will correspond to the molecule containing ³⁵Cl, and the M+2 peak will correspond to the molecule containing ³⁷Cl, with an intensity approximately one-third of the M+ peak.[9]

IonFormulaCalculated m/z (³⁵Cl)Calculated m/z (³⁷Cl)Expected Observation
[M+H]⁺ [C₁₁H₉ClNO₂]⁺222.0316224.0287The base peak in the MS1 spectrum, showing a characteristic 3:1 isotopic pattern.
Predicted MS/MS Fragmentation

Tandem mass spectrometry (MS/MS) of the [M+H]⁺ precursor ion will provide structural information. The fragmentation of quinoline carboxylic acids often involves neutral losses from the carboxylic acid group, such as water (H₂O) and carbon monoxide (CO).[1][10] The chloro-substituted quinoline ring can also undergo characteristic fragmentation.

Predicted Fragmentation Pathway:

The primary fragmentation pathways for the [M+H]⁺ ion (m/z 222.03) are predicted to be:

  • Loss of H₂O: A common fragmentation for carboxylic acids, resulting in an ion at m/z 204.0211.

  • Loss of CO₂: Decarboxylation leading to an ion at m/z 178.0367.

  • Loss of COOH: Loss of the entire carboxylic acid radical, though less common in ESI than loss of CO₂.[11]

  • Loss of HCl: Elimination of hydrogen chloride from the protonated quinoline ring.

Predicted Fragmentation Diagram

G M [M+H]⁺ m/z 222.03 F1 [M+H - H₂O]⁺ m/z 204.02 M->F1 - H₂O F2 [M+H - CO₂]⁺ m/z 178.04 M->F2 - CO₂ F4 [M+H - HCl]⁺ m/z 186.06 M->F4 - HCl F3 [M+H - CO₂ - CH₃]⁺ m/z 162.04 F2->F3 - CH₃

Caption: Predicted MS/MS fragmentation of this compound.

Trustworthiness and Self-Validation

To ensure the validity of this protocol, the following steps are essential:

  • System Suitability: Before analysis, inject a known standard to verify LC and MS performance, including peak shape, retention time, and signal intensity.

  • Blank Injections: Run a solvent blank between samples to check for carryover and contamination.

  • High Mass Accuracy: The use of an HRMS instrument allows for mass measurement with high accuracy (<5 ppm), which provides a high degree of confidence in the elemental composition of the detected ions.

  • Isotopic Pattern Matching: The observed 3:1 isotopic ratio for chlorine-containing ions serves as an intrinsic validation of the compound's identity.[8]

Conclusion

This application note provides a detailed and scientifically grounded protocol for the mass spectrometric analysis of this compound. By leveraging high-resolution LC-MS with electrospray ionization, researchers can achieve sensitive and specific characterization of this important pharmaceutical building block. The provided methodologies for sample preparation, instrument operation, and data interpretation are designed to be readily implemented in a research or quality control setting. The emphasis on the rationale behind each step empowers the user to adapt and troubleshoot the method as needed for their specific application.

References

  • Dolejš, L., & Hrnčiar, P. (1979). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers, 33(4), 541-546. [Link]
  • Gorecki, T., & Namiesnik, J. (2002). Sample Preparation for Gas Chromatographic Determination of Halogenated Volatile Organic Compounds in Environmental and Biological Samples. Critical Reviews in Analytical Chemistry, 32(2), 139-173. [Link]
  • Wang, J., et al. (2010). [Determination of the residues of 3-methyl-quinoxaline-2-carboxylic acid and quinoxaline-2-carboxylic acid in animal origin foods by high performance liquid chromatography-tandem mass spectrometry]. Se Pu, 28(1), 52-57. [Link]
  • ResearchGate. Mass spectra of some 2-substituted derivatives of quinoline-4-carboxylic acids and their amides. [Link]
  • Li, Y., et al. (2023). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. Journal of Analytical Methods in Chemistry, 2023, 8868353. [Link]
  • Organomation.
  • Chemistry LibreTexts.
  • Godlewska, K., et al. (2021). Iodine and Bromine Analysis in Human Urine and Serum by ICP-MS, Tailored for High-Throughput Routine Analysis in Population-Based Studies. Molecules, 26(16), 4935. [Link]
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 77973, 4-Chloro-2-methylquinoline. [Link]
  • Clugston, D. M., & MacLean, D. B. (1966). Mass spectra of oxygenated quinolines. Canadian Journal of Chemistry, 44(7), 781-790. [Link]
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 14359529, 2-Chloro-4-methylquinoline-7-carboxylic acid. [Link]
  • Dr. Puspendra Classes. (2018, November 15). Part 17: Mass Spectrometry - Fragmentation Pattern | Homolytic & Heterolytic Cleavage [Video]. YouTube. [Link]
  • Chemistry LibreTexts.
  • Fiveable.

Sources

Troubleshooting & Optimization

Technical Support Center: A Researcher's Guide to Optimizing the Pfitzinger Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for the Pfitzinger quinoline synthesis. This resource is designed for researchers, medicinal chemists, and drug development professionals who utilize this powerful reaction to synthesize quinoline-4-carboxylic acids—a critical scaffold in numerous pharmacologically active compounds.[1][2] This guide moves beyond simple protocols to provide in-depth, field-tested insights into troubleshooting common issues and systematically improving reaction yields.

Section 1: Understanding the Foundation - The Reaction Mechanism

A thorough understanding of the Pfitzinger reaction mechanism is the cornerstone of effective troubleshooting. The reaction proceeds through a well-defined, base-catalyzed sequence. Recognizing the function of each step allows for a logical diagnosis of experimental failures.[3][4]

The process begins with the base-catalyzed hydrolysis of the isatin amide bond, opening the five-membered ring to form a keto-acid intermediate (isatinate).[5] This intermediate, which is typically generated in situ, then undergoes condensation with a carbonyl compound that possesses an α-methylene group to form an imine. The imine tautomerizes to the more stable enamine, which then undergoes an intramolecular cyclization and subsequent dehydration to yield the final aromatic quinoline-4-carboxylic acid.[1][4]

Pfitzinger_Mechanism Pfitzinger Reaction Mechanism cluster_reactants Reactants cluster_process Reaction Pathway cluster_product Product Isatin Isatin RingOpening Keto-acid Intermediate (Isatinate) Isatin->RingOpening Base (e.g., KOH) Hydrolysis Carbonyl Carbonyl Compound (with α-methylene) Imine Imine Carbonyl->Imine RingOpening->Imine + Carbonyl Compound Condensation Enamine Enamine Imine->Enamine Tautomerization Cyclized Cyclized Intermediate Enamine->Cyclized Intramolecular Cyclization Product Quinoline-4-carboxylic Acid Cyclized->Product Dehydration

Caption: The multi-step mechanism of the Pfitzinger quinoline synthesis.

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common challenges encountered during the Pfitzinger synthesis in a direct question-and-answer format.

Q1: My reaction yield is very low or has failed completely. What are the most common causes?

A1: This is a frequent issue, often traceable to one of four key areas:

  • Reactant Quality: Ensure the purity of your starting materials. Isatin that has been stored for extended periods can give poorer yields than freshly prepared material.[6][7] Impurities in the carbonyl compound can also inhibit the reaction.

  • Base Concentration: The base, typically potassium hydroxide (KOH), is not just a catalyst; it's a reagent required stoichiometrically for the initial ring-opening of isatin.[5] Insufficient base will result in incomplete conversion. Optimize the concentration for your specific substrates.[6]

  • Reaction Time and Temperature: The Pfitzinger reaction is often slow, requiring prolonged heating (reflux) for up to 24 hours to proceed to completion.[1][8] Monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal duration.

  • Stoichiometry: Using a molar excess of the more stable and readily available carbonyl compound can help drive the reaction equilibrium toward the product, ensuring the complete consumption of the often more valuable isatin.[6]

Q2: My reaction mixture is turning into a dark, tarry mess. How can I achieve a cleaner synthesis?

A2: Tar formation is typically a result of side reactions caused by the strongly basic conditions and high temperatures.[9] Here are several strategies to minimize this:

  • Sequential Reagent Addition: This is a critical, field-proven technique. Instead of mixing all reactants at once, first dissolve the isatin in the basic solution and stir for 30-60 minutes at room temperature.[5][10] This allows the isatin ring to open cleanly to the potassium isatinate intermediate. You will often observe a color change from purple/orange to a pale yellow or brown.[1][10] Only after this step should you add the carbonyl compound and begin heating. This prevents the base from promoting self-condensation or decomposition of the carbonyl compound.[11]

  • Temperature Control: While reflux is necessary, excessive heat can accelerate decomposition. Maintain a gentle, controlled reflux. In some cases, running the reaction at a slightly lower temperature for a longer period can improve cleanliness.[9]

  • Workup pH Control: During the final product precipitation step, acidify the aqueous solution slowly and carefully, monitoring the pH. The target is typically pH 4-5.[1] Adding acid too quickly or overshooting to a highly acidic pH can cause oils and impurities to precipitate along with your product.

Q3: What are the limitations on the carbonyl and isatin starting materials?

A3: The scope of the Pfitzinger reaction is broad, but not unlimited.

  • The Carbonyl Partner: The primary requirement is the presence of an α-methylene (CH₂) group adjacent to the carbonyl.[1] Symmetrical ketones (like acetone or cyclohexanone) work well. Unsymmetrical ketones (like methyl ethyl ketone) can lead to mixtures of regioisomers. Aldehydes can be used but are often prone to self-condensation (aldol reaction) or decomposition in the strongly alkaline conditions, which can lead to lower yields and more byproducts.[11]

  • The Isatin Partner: The reaction is robust and works well with a variety of substituted isatins.[11] Both electron-donating and electron-withdrawing groups on the aromatic ring are generally tolerated, allowing for the synthesis of a diverse library of quinoline derivatives.

Q4: What is the optimal base and solvent system?

A4: The most common and reliable system is potassium hydroxide (KOH) in a mixture of ethanol and water.[1][9]

  • Role of KOH: As mentioned, it is the primary base for the hydrolysis of isatin. Sodium hydroxide (NaOH) can also be used.[9]

  • Role of Ethanol: It serves to dissolve the organic reactants (isatin and the carbonyl compound).[9]

  • Role of Water: A small amount of water is essential for the initial base-catalyzed hydrolysis of the isatin amide bond.[9]

While other strong bases like potassium tert-butoxide could be considered, they may promote unwanted side reactions and are not typically recommended without specific optimization.[9]

Q5: My crude product is impure and difficult to clean. What are the best practices for workup and isolation?

A5: A meticulous workup is crucial for obtaining a high-purity product.

  • Post-Reaction Solvent Removal: After cooling the reaction, remove the bulk of the ethanol via rotary evaporation.[1]

  • Aqueous Dissolution: Add water to the residue to dissolve the potassium salt of your quinoline-4-carboxylic acid product.[1]

  • Extraction of Neutral Impurities: Transfer the aqueous solution to a separatory funnel and wash it with a non-polar organic solvent like diethyl ether or ethyl acetate.[1][8] This critical step removes any unreacted carbonyl compound and other neutral, non-acidic byproducts, which are often the main contaminants.

  • Controlled Precipitation: Cool the cleaned aqueous layer in an ice bath and slowly add acid (e.g., dilute HCl or acetic acid) with stirring until precipitation is complete (pH 4-5).[1]

  • Filtration and Washing: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove any inorganic salts.[1]

  • Recrystallization: For the highest purity, recrystallize the dried crude product from a suitable solvent, such as an ethanol/water mixture.[1]

Section 3: Advanced Optimization Protocols & Data

For researchers aiming to maximize yield and efficiency, the following detailed protocols and comparative data offer a validated starting point.

Protocol 1: Optimized Pfitzinger Synthesis (Conventional Heating)

This protocol incorporates best practices, including sequential reagent addition and a robust workup procedure.[1][8]

Materials:

  • Isatin (1.0 eq)

  • Carbonyl Compound (e.g., Acetone, 1.5 - 2.0 eq)

  • Potassium Hydroxide (KOH) (3.0 - 4.0 eq)

  • Ethanol (95%)

  • Deionized Water

  • Diethyl Ether (for extraction)

  • 1M Hydrochloric Acid (HCl) or Acetic Acid

Procedure:

  • Base Solution Prep: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve KOH (4.0 eq) in a mixture of 95% ethanol and water.

  • Isatin Ring Opening: Add isatin (1.0 eq) to the basic solution. Stir at room temperature for 1 hour. The color should change from orange/purple to a brown or pale yellow, indicating the formation of the potassium isatinate salt.[10]

  • Carbonyl Addition: To this mixture, add the carbonyl compound (2.0 eq).

  • Reflux: Heat the reaction mixture to a gentle reflux and maintain for 24 hours. Monitor the reaction progress by TLC (a suitable mobile phase is often ethyl acetate/hexane with a few drops of acetic acid).[1]

  • Workup - Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the bulk of the ethanol by rotary evaporation.

  • Workup - Extraction: Add water to the residue to dissolve the product salt. Transfer to a separatory funnel and extract with diethyl ether (2x) to remove neutral impurities. Discard the organic layers.[1]

  • Workup - Precipitation: Cool the aqueous layer in an ice bath. Slowly add 1M HCl or acetic acid while stirring until the pH reaches 4-5 and precipitation is complete.[1]

  • Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry in a vacuum oven.

  • Purification: If necessary, recrystallize the crude product from an ethanol/water mixture.

Protocol 2: Microwave-Assisted Pfitzinger Synthesis

Microwave irradiation can dramatically reduce reaction times and, in some cases, improve yields by minimizing byproduct formation.[9][12]

Procedure:

  • Vessel Prep: In a microwave-safe reaction vessel, add isatin (1.0 eq) to a 33% aqueous solution of potassium hydroxide.

  • Carbonyl Addition: Add the carbonyl compound (1.0 - 1.5 eq) to the solution.

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture for 5-15 minutes at a designated temperature (e.g., 120-140°C). Note: Optimal time and temperature must be determined empirically for specific substrates.

  • Workup: After irradiation, cool the vessel to room temperature. Filter the solution to remove any solids. Pour the filtrate into an ice-water mixture and acidify with acetic acid to precipitate the product.[1]

  • Isolation: Collect the solid by filtration, wash with water, and dry.

Data Presentation: Comparison of Methods

The following table illustrates typical outcomes for the synthesis of 2-methylquinoline-4-carboxylic acid from isatin and acetone.

EntryMethodBase (eq.)SolventTemperatureTimeTypical Yield (%)Notes
1Conventional3.0 KOHEthanol/WaterReflux (~80°C)24 h~65%Moderate tarring, some unreacted starting material.[9]
2Optimized Conv.4.0 KOHEthanol/WaterReflux (~80°C)24 h>75%Cleaner reaction due to sequential addition.
3Microwave3.0 KOHWater140°C12 min~85-90%Rapid, often cleaner with higher yield.[12]

Section 4: Visual Workflows

To further clarify the process, these diagrams outline the experimental and troubleshooting logic.

Experimental_Workflow General Experimental Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Prepare Base Solution (KOH in EtOH/H2O) B Add Isatin Stir for 1h @ RT A->B C Add Carbonyl Compound B->C D Heat to Reflux (e.g., 24h) C->D E Monitor by TLC D->E D->E F Cool & Evaporate EtOH E->F G Dissolve in H2O Wash with Ether F->G H Acidify Aqueous Layer (pH 4-5) G->H I Filter & Wash Solid H->I J Dry & Recrystallize I->J Product Pure Product J->Product

Caption: Step-by-step experimental workflow for the Pfitzinger synthesis.

Troubleshooting_Workflow Troubleshooting Flowchart Start Low Yield or Reaction Failure? CheckPurity Are reactants high purity? (Isatin, Carbonyl) Start->CheckPurity Yes CheckBase Is base concentration sufficient? (e.g., 3-4 eq. KOH) CheckPurity->CheckBase Yes Sol_Purity Solution: Use pure or freshly prepared reagents. CheckPurity->Sol_Purity No CheckTimeTemp Was reaction time/temp adequate? (e.g., 24h reflux) CheckBase->CheckTimeTemp Yes Sol_Base Solution: Optimize base concentration. CheckBase->Sol_Base No CheckOrder Was sequential addition used to reduce tarring? CheckTimeTemp->CheckOrder Yes Sol_TimeTemp Solution: Increase time and monitor by TLC. CheckTimeTemp->Sol_TimeTemp No Sol_Order Solution: Pre-react isatin with base before adding carbonyl. CheckOrder->Sol_Order No

Caption: A logical workflow for diagnosing common Pfitzinger reaction issues.

References

  • BenchChem. (2025). Application Notes and Protocols for the Pfitzinger Reaction in Quinoline-4-Carboxylic Acid Synthesis.
  • Sangshetti, J. N., Zambare, A. S., Gonjari, I., & Shinde, D. B. (2014). Pfitzinger Reaction in the Synthesis of Bioactive Compounds - A Review. Mini-Reviews in Organic Chemistry, 11. [Link]
  • Saleh, M. M., & Khaleel, M. (2020). Synthesis of Isatine Derivatives Considering Pfitzinger Reaction Part I. International Journal of Science and Research (IJSR), 9(8), 101-107. [Link]
  • BenchChem. (2025). Application Notes and Protocols for Substituted Quinoline Synthesis via the Pfitzinger Reaction.
  • Unknown Author. Pfitzinger Quinoline Synthesis. Cambridge University Press.
  • Wikipedia contributors. (n.d.). Pfitzinger reaction. Wikipedia. [Link]
  • Saleh, M. M., & Khaleel, M. (2020). Synthesis of Isatine Derivatives Considering Pfitzinger Reaction Part I. Semantic Scholar. [Link]
  • Sangshetti, J. N., Zambare, A. S., Gonjari, I., & Shinde, D. B. (2014). Pfitzinger Reaction in the Synthesis of Bioactive Compounds - A Review. Bentham Science. [Link]
  • BenchChem. (n.d.). Technical Support Center: Optimizing Pfitzinger and Doebner Reactions.
  • Yadav, V., et al. (2012). Application of pfitzinger reaction in the synthesis of novel indophenazino fused quinoline-4-carboxylic acid derivatives. Journal of Chemical and Pharmaceutical Research, 4(4), 1956-1959. [Link]
  • BenchChem. (2025).
  • ResearchGate. (n.d.). The Pfitzinger Reaction. (Review). [Link]
  • Makara, J. et al. (2023). Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Reaction. UI Scholars Hub. [Link]
  • Sciencemadness Discussion Board. (2024). The Pfitzinger Reaction. [Link]
  • BenchChem. (n.d.). Reducing byproducts in the Pfitzinger quinoline synthesis.
  • Organic Syntheses. (n.d.). 3-hydroxyquinoline. [Link]

Sources

Technical Support Center: A Scientist's Guide to Overcoming Solubility Challenges of Quinoline-4-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction for the Modern Researcher

Welcome to the technical support center dedicated to addressing a critical bottleneck in the development of quinoline-4-carboxylic acid derivatives: solubility. As a class of compounds rich in medicinal potential, their journey from the bench to clinical application is often hampered by their limited ability to dissolve in aqueous media.[1][2] This guide is structured to mirror the troubleshooting workflow of a research scientist. We will begin with the most frequently encountered solubility issues and progress toward more advanced formulation strategies. Each section is designed to not only provide solutions but also to explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.

Part 1: Foundational Troubleshooting - Your First Line of Defense

It is often the simplest adjustments that yield the most significant improvements in solubility. This section addresses the initial steps every researcher should take when encountering a poorly soluble quinoline-4-carboxylic acid derivative.

Issue 1: My Compound Crashes Out of Aqueous Buffer.

This is a classic solubility problem, particularly for ionizable compounds like quinoline-4-carboxylic acids. The carboxylic acid moiety is the key to unlocking improved aqueous solubility.

The solubility of quinoline-4-carboxylic acid derivatives is highly dependent on the pH of the solution.[3][4][5] The carboxylic acid group (pKa typically in the range of 3-5) is poorly soluble in its protonated (acidic) form at low pH. As the pH increases above the pKa, the carboxylic acid is deprotonated to form a carboxylate salt, which is significantly more soluble in water.

  • Determine the pKa: If the pKa of your specific derivative is unknown, a literature search for similar analogs can provide a reasonable estimate. For novel compounds, computational prediction tools or experimental determination via potentiometric titration are recommended.

  • Prepare a pH Gradient: Create a series of buffers with increasing pH values (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0). Common buffers include phosphate, citrate, and Tris, depending on the desired pH range and compatibility with your assay.

  • Solubility Assessment: Add an excess of your compound to each buffer. Equilibrate the samples by shaking or stirring for a set period (e.g., 24 hours) at a controlled temperature.

  • Quantification: Centrifuge the samples to pellet the undissolved solid. Measure the concentration of the dissolved compound in the supernatant using a suitable analytical method (e.g., HPLC-UV, LC-MS).

You should observe a significant increase in solubility as the pH of the buffer surpasses the pKa of the carboxylic acid.

Table 1: Illustrative pH-Dependent Solubility of a Hypothetical Quinoline-4-Carboxylic Acid Derivative (pKa ≈ 4.5)

Buffer pHPredominant SpeciesExpected Aqueous Solubility
3.0COOH (Protonated)Very Low (<0.1 µg/mL)
5.0COOH / COO-Moderate (1-10 µg/mL)
7.4COO- (Deprotonated)High (>100 µg/mL)
Issue 2: My Compound is Still Not Soluble Enough, Even at Neutral or Basic pH.

While pH adjustment is a powerful tool, some quinoline-4-carboxylic acid derivatives, especially those with bulky, lipophilic substituents, may remain challenging to dissolve in purely aqueous systems.

The overall lipophilicity of the molecule, driven by the quinoline ring system and other nonpolar moieties, can limit its solubility even when the carboxylic acid is ionized. In these cases, the polarity of the solvent system needs to be modified.

Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system, making it more favorable for dissolving lipophilic compounds.[6]

  • Select Appropriate Co-solvents: Common, pharmaceutically acceptable co-solvents include:

    • Dimethyl sulfoxide (DMSO)

    • Ethanol

    • Propylene glycol (PG)

    • Polyethylene glycol 300/400 (PEG 300/400)

  • Prepare Co-solvent Mixtures: Create a range of co-solvent concentrations in your chosen aqueous buffer (e.g., 5%, 10%, 20% v/v DMSO in PBS at pH 7.4).

  • Solubility Determination: Following the same procedure as for pH adjustment, determine the solubility of your compound in each co-solvent mixture.

A higher percentage of co-solvent will generally lead to higher solubility. However, it is crucial to consider the compatibility of the co-solvent with your downstream application. For biological assays, high concentrations of organic solvents can be toxic to cells or interfere with enzyme activity. Always run appropriate vehicle controls.

Table 2: Representative Solubility Enhancement with Co-solvents at pH 7.4

Solvent System (v/v)Expected Solubility Increase (vs. Buffer alone)
100% Aqueous BufferBaseline
5% DMSO in Buffer2-5 fold
10% DMSO in Buffer5-20 fold
20% Ethanol in Buffer3-10 fold
20% PEG 400 in Buffer4-15 fold

Part 2: Advanced Formulation Strategies

When foundational methods are insufficient, more advanced formulation strategies are required. These techniques often involve creating a more stable and soluble form of the drug product itself.

Diagram: Workflow for Advanced Solubility Enhancement

G cluster_0 Initial State cluster_1 Advanced Strategies cluster_2 Methods cluster_3 Outcome A Poorly Soluble Quinoline-4-Carboxylic Acid Derivative B Particle Size Reduction A->B Select Strategy C Amorphous Solid Dispersion A->C Select Strategy D Prodrug Synthesis A->D Select Strategy B1 Micronization B->B1 B2 Nanosuspension B->B2 C1 Spray Drying C->C1 C2 Hot Melt Extrusion C->C2 D1 Esterification D->D1 E Enhanced Solubility & Bioavailability B1->E Leads to B2->E Leads to C1->E Leads to C2->E Leads to D1->E Leads to

Caption: Decision workflow for selecting advanced solubility enhancement strategies.

Strategy 1: Particle Size Reduction

The dissolution rate of a drug is directly proportional to its surface area, as described by the Noyes-Whitney equation. By reducing the particle size, we can significantly increase the surface area, leading to faster dissolution.[7][8]

  • Micronization: This process reduces particle size to the micron range (typically 2-5 µm) using techniques like jet milling.[7] While micronization increases the dissolution rate, it does not affect the equilibrium solubility.[6]

  • Nanosuspensions: A more advanced technique where the drug particles are reduced to the nanometer scale (200-600 nm).[9] This not only dramatically increases the dissolution rate but can also enhance the saturation solubility. Nanosuspensions are typically produced by high-pressure homogenization or wet milling and are stabilized by surfactants and polymers.[9][10][11]

Strategy 2: Amorphous Solid Dispersions (ASDs)

Crystalline solids have a highly ordered lattice structure that requires a significant amount of energy to break, thus limiting their solubility. Amorphous forms, lacking this long-range order, are in a higher energy state and are consequently more soluble.[12][13]

  • Principle: In an ASD, the drug is molecularly dispersed within a hydrophilic polymer matrix in its amorphous state.[12][14] This prevents recrystallization and presents the drug in a more soluble form.

  • Preparation Methods: Common methods for preparing ASDs include spray drying and hot melt extrusion.[13]

  • Polymer Selection: The choice of polymer is critical for the stability and performance of the ASD. Common polymers include polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), and various co-polymers.[12]

Strategy 3: Prodrug Approach

A prodrug is a pharmacologically inactive derivative of a parent drug that undergoes biotransformation in vivo to release the active compound.[15] For quinoline-4-carboxylic acids, a prodrug strategy can be employed to temporarily mask the carboxylic acid group, improving properties like permeability, and then be cleaved to release the active drug. A common approach is esterification of the carboxylic acid.[16]

  • Rationale: By converting the carboxylic acid to a more lipophilic ester, membrane permeability can be enhanced. Alternatively, attaching a highly water-soluble promoiety can dramatically increase aqueous solubility.[15][17]

  • Design Considerations: The promoiety must be designed to be efficiently cleaved by enzymes (e.g., esterases) in the body to release the parent drug at the desired site of action. The cleaved promoiety should also be non-toxic.[16]

Frequently Asked Questions (FAQs)

Q1: Can I just use sonication to dissolve my compound? A: Sonication can help to break up aggregates and accelerate the dissolution process, but it will not increase the intrinsic equilibrium solubility of your compound. It is a useful tool in conjunction with the methods described above, but not a standalone solution for poorly soluble compounds.

Q2: My compound is soluble in 100% DMSO, but precipitates when I add it to my aqueous assay buffer. What should I do? A: This is a common problem. The final concentration of DMSO in your assay should typically be kept below 1% (and ideally below 0.5%) to avoid solvent-induced precipitation and artifacts in your biological assay. You should first try to optimize the pH of your aqueous buffer. If that is not sufficient, consider using a combination of pH adjustment and a low concentration of a co-solvent. For highly problematic compounds, preparing a nanosuspension or an amorphous solid dispersion may be necessary.

Q3: How do I choose between creating a salt form and using a co-solvent? A: Salt formation, achieved through pH adjustment, is generally the preferred first step for ionizable compounds like quinoline-4-carboxylic acids. It directly increases the aqueous solubility of the molecule itself. Co-solvents are a good secondary option if pH adjustment alone is insufficient. However, the use of co-solvents can be limited by their potential for toxicity or interference in biological assays.

Q4: When should I consider an advanced strategy like a nanosuspension or an ASD? A: These strategies are typically employed during later stages of drug development when a lead candidate has been identified, but its poor solubility presents a significant barrier to in vivo efficacy and the development of a viable drug product. They require more specialized equipment and formulation expertise compared to simple pH or co-solvent adjustments.

Q5: Are there any stability concerns with these solubility enhancement techniques? A: Yes. Amorphous solid dispersions are thermodynamically unstable and can recrystallize over time, leading to a loss of their solubility advantage.[12] Nanosuspensions can be prone to particle growth (Ostwald ripening). Both require careful selection of stabilizing excipients and appropriate storage conditions. Solutions prepared at high pH may be susceptible to base-catalyzed degradation, and prodrugs can undergo hydrolysis in aqueous solutions. Stability studies are essential for any formulation.

References

  • Jadhav, P., et al. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research, 7(2), 9-16.
  • Solubility of Things. (n.d.). Quinoline-4-carboxylic acid.
  • Pawar, J., & Fule, R. (2017). Improvement in solubility of poor water-soluble drugs by solid dispersion.
  • Al-kassas, R., et al. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Pharmaceuticals, 15(3), 355.
  • Gokce, E. H. (2017). Solubility Enhancement of Poorly Soluble Drugs: A Design of Experiment Approach to Develop Nanosuspensions. Journal of Pharmaceutical Sciences & Research, 9(10), 1735-1741.
  • Gavali, S. M., et al. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article. International Journal of Pharmaceutical Sciences Review and Research, 8(2), 74-82.
  • Sahoo, J., et al. (2017). Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique. International Journal of Pharmaceutical Sciences and Research, 8(3), 1146-1154.
  • Carvajal, M. T., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 114.
  • Selleck Chemicals. (n.d.). Quinoline-4-carboxylic acid.
  • Technobis. (2025, May 12). Amorphous solid dispersions for enhanced drug solubility and stability.
  • Thomas, A. (2020, November 3). Improving Solubility with Amorphous Solid Dispersions. Pharmaceutical Technology.
  • Singh, J., et al. (2020).
  • Kumar, A., & Sahoo, S. K. (2022).
  • Dash, R. N., et al. (2020). Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products. Journal of Applied Pharmaceutical Science, 10(08), 148-160.
  • Carvajal, M. T., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 114.
  • Rautio, J., et al. (2008). The prodrug approach: a successful tool for improving drug solubility. Molecules, 13(8), 1621-1649.
  • Patel, D. B., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research, 9(2), 216-230.
  • Gao, L., et al. (2008). Formulation of Nanosuspensions as a New Approach for the Delivery of Poorly Soluble Drugs. Current Nanoscience, 4(1), 47-55.
  • Akbari, B., et al. (2023). Formulation Strategies of Nanosuspensions for Various Administration Routes. Pharmaceutics, 15(5), 1504.
  • Akbari, B., et al. (2023). Formulation Strategies of Nanosuspensions for Various Administration Routes. Pharmaceutics, 15(5), 1504.
  • Altasciences. (2022, February 1). The Development of Nanosuspension Formulations for Poorly Soluble Drugs [Video]. YouTube.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10243, 4-Quinolinecarboxylic acid.
  • Shan, X. (2022). IMPROVING THE METHODS OF SOLUBILITY AND DRUG DESIGN IN A PRODRUG. Journal of Harmonized Research in Pharmacy, 11(1), 178.
  • Al-Ostath, A., et al. (2022). Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview.
  • Ullah, N., et al. (2017). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry, 10, S2549-S2563.
  • Stella, V. J., & Nti-Addae, K. W. (2007). Prodrugs for Improved Aqueous Solubility. In Prodrugs (pp. 247-309). Springer.
  • ChemicalBook. (n.d.). QUINOLINE-4-CARBOXYLIC ACID.
  • Wang, C., et al. (2021). Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants. Polymers, 13(21), 3794.
  • Nishio, M., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry, 88(17), 12345–12356.
  • Kumar, S. A., et al. (2024). Synthesis, Biological Evaluation of Novel Quinoline and its derivatives of Schiff's Base Compounds from Catalytic Free Green Solvent.
  • Bajaniya, A. (2025). A Comprehensive Review of Quinoline Synthesis: Traditional Methods, Recent Advances, and Future Prospects. International Journal of Pharmaceutical Sciences, 3(3), 2480-2490.
  • Wang, Y., et al. (2019).
  • ResearchGate. (n.d.).

Sources

Common side reactions in the Doebner-von Miller synthesis and how to avoid them

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the Doebner-von Miller synthesis of quinolines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common side reactions and to offer practical, field-proven solutions to optimize your synthetic outcomes.

Introduction

The Doebner-von Miller reaction is a powerful tool for the synthesis of quinolines, involving the reaction of anilines with α,β-unsaturated carbonyl compounds under acidic conditions.[1][2] While versatile, this reaction is notoriously prone to several side reactions that can significantly impact yield and purity. This guide provides a structured approach to identifying, understanding, and mitigating these common challenges.

Troubleshooting Guides: A Symptom-Based Approach

This section is organized by common experimental observations, providing direct answers and actionable protocols to address specific issues encountered during the Doebner-von Miller synthesis.

Issue 1: Low or No Yield of the Desired Quinoline Product

Question: My reaction has resulted in a very low yield, or I am unable to isolate the expected quinoline. What are the likely causes and how can I improve the outcome?

Answer: A low yield in the Doebner-von Miller synthesis can stem from several factors, ranging from suboptimal reaction conditions to reactant-specific issues.

Causality and Solutions:

  • Inadequate Reaction Conditions:

    • Acid Catalyst: The choice and concentration of the acid catalyst are critical. Both Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., SnCl₄, Sc(OTf)₃, ZnCl₂) are effective.[1][3] An insufficient amount of acid will result in a sluggish reaction, while an overly concentrated acid can promote side reactions.

    • Temperature: This reaction often requires heating to proceed at a reasonable rate.[4] However, excessive temperatures can lead to the formation of tars and other byproducts, thereby reducing the yield of the desired product.[4] It is crucial to monitor and optimize the reaction temperature for your specific substrates. A vigorous, exothermic reaction may necessitate initial cooling.[5]

    • Reaction Time: The optimal reaction time can vary significantly. Monitoring the reaction's progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is essential to determine the point of maximum product formation and to avoid degradation.[5]

  • Substrate Reactivity:

    • Aniline Substituents: The electronic nature of substituents on the aniline ring can greatly influence the reaction's success. Anilines bearing electron-withdrawing groups are known to produce low yields in the conventional Doebner-von Miller reaction.[4] Conversely, anilines with strongly electron-donating groups may be overly reactive and prone to polymerization and other side reactions.

  • Workup Procedure:

    • Incomplete Neutralization: The acidic reaction mixture must be neutralized to isolate the quinoline product. Incomplete neutralization can lead to product loss during the extraction phase.

    • Improper Extraction: The choice of extraction solvent is crucial for efficiently recovering the quinoline derivative from the aqueous layer. Multiple extractions may be necessary.

Troubleshooting Workflow:

start Low/No Yield cond1 Check Reaction Conditions start->cond1 cond2 Evaluate Substrate Reactivity start->cond2 cond3 Review Workup Procedure start->cond3 sol1 Optimize Acid Type & Concentration cond1->sol1 Catalyst sol2 Optimize Temperature & Time (Monitor) cond1->sol2 Temp/Time sol3 Consider Modified Conditions for Deactivated Anilines cond2->sol3 sol4 Ensure Complete Neutralization cond3->sol4 sol5 Select Appropriate Extraction Solvent cond3->sol5 cluster_main Doebner-von Miller Reaction Pathway cluster_side Common Side Reactions Aniline Aniline Conj_Add Conjugate Addition Aniline->Conj_Add Unsat_Carb α,β-Unsaturated Carbonyl Unsat_Carb->Conj_Add Polymer Polymerization/ Tar Formation Unsat_Carb->Polymer Acid-Catalyzed Fragments Fragmentation (Imine + Ketone) Conj_Add->Fragments Recomb Recombination Fragments->Recomb Cyclize Cyclization Recomb->Cyclize Wrong_Isomer Regioisomers Recomb->Wrong_Isomer Alternative Cyclization Oxidize Oxidation Cyclize->Oxidize Reduced_Int Reduced Intermediates Cyclize->Reduced_Int Incomplete Oxidation Quinoline Quinoline Product Oxidize->Quinoline

Sources

Optimizing reaction conditions for the synthesis of electron-deficient quinolines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of electron-deficient quinolines. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing this important class of heterocycles. Here, we address common challenges and provide in-depth, field-proven insights to optimize your reaction conditions.

I. Frequently Asked Questions (FAQs)

Q1: Why are my yields consistently low when using an electron-deficient aniline in a classical quinoline synthesis like the Skraup or Doebner-von Miller reaction?

A1: This is a common and expected challenge. The nucleophilicity of the aniline nitrogen is significantly reduced by electron-withdrawing groups (EWGs). In reactions like the Skraup or Doebner-von Miller, the initial and crucial step is the nucleophilic attack of the aniline onto a carbonyl compound (or its in situ generated equivalent).[1] When the aniline is electron-deficient, this step is disfavored, leading to sluggish reactions and low yields.[2]

  • Mechanistic Insight: The lone pair on the nitrogen of an electron-deficient aniline is less available for donation due to inductive and/or resonance effects of the EWG. This directly impacts the rate of the initial Michael addition or condensation step, which is often the rate-determining step.

  • Troubleshooting Tip: Consider employing harsher reaction conditions, such as higher temperatures or stronger acid catalysts, to overcome the activation energy barrier. However, be mindful that this can also lead to undesired side reactions and decomposition. A more effective approach is often to switch to a synthetic route that is more tolerant of electron-deficient substrates.

Q2: I'm observing significant charring and polymerization in my Skraup synthesis of a nitroquinoline. What's causing this and how can I mitigate it?

A2: The Skraup synthesis is notorious for its aggressive and often exothermic nature, especially when using strong oxidizing agents like nitrobenzene in the presence of concentrated sulfuric acid.[3] The combination of high temperatures, strong acid, and an oxidizing agent can lead to the polymerization of glycerol and the decomposition of the aniline substrate, resulting in charring.

  • Causality: The strong acid can promote the dehydration of glycerol to acrolein, which is highly reactive and prone to polymerization. The oxidizing agent, necessary for the final aromatization step, can also contribute to unwanted side reactions at elevated temperatures.

  • Mitigation Strategies:

    • Controlled Addition: Add the sulfuric acid slowly and with efficient cooling to manage the initial exotherm.

    • Moderating the Oxidant: While nitrobenzene is traditional, other oxidizing agents like arsenic pentoxide or even air (in some modifications) can be used, though they come with their own safety and efficiency considerations.[4]

    • Solvent Choice: Using a high-boiling, inert solvent can help to better control the reaction temperature and prevent localized overheating.

Q3: In my Combes synthesis using an electron-deficient aniline and a 1,3-diketone, the cyclization step is failing. What are the key factors to consider?

A3: The Combes synthesis relies on an acid-catalyzed cyclization of an enamine intermediate.[4][5] With electron-deficient anilines, the resulting enamine is less nucleophilic, and the subsequent intramolecular electrophilic aromatic substitution (the cyclization) is significantly hindered. Strong electron-withdrawing groups, such as a nitro group, can sometimes prevent cyclization altogether under standard conditions.[4][5]

  • Key Factors for Optimization:

    • Acid Catalyst: The choice and concentration of the acid catalyst are critical. Stronger acids like polyphosphoric acid (PPA) or sulfuric acid are often required to promote the cyclization of these deactivated systems.

    • Temperature: Higher reaction temperatures are generally necessary to provide the energy needed for the cyclization to occur.

    • Reaction Time: Allow for extended reaction times, as the cyclization will be slower than with electron-rich anilines.

Q4: Can I use a Friedländer annulation to synthesize electron-deficient quinolines? What are the potential pitfalls?

A4: The Friedländer annulation, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene group, is a versatile method for quinoline synthesis.[6][7] It is generally more tolerant of a wider range of functional groups than the Skraup or Combes syntheses. However, there are still challenges when working with electron-deficient substrates.

  • Potential Pitfalls:

    • Reduced Nucleophilicity: Similar to other methods, the reduced nucleophilicity of the amino group in the starting material can slow down the initial condensation step.

    • Side Reactions: Under the basic or acidic conditions often employed, self-condensation of the active methylene compound can compete with the desired reaction.

    • Catalyst Selection: The choice of catalyst is crucial for achieving good yields and selectivity. Lewis acids like indium(III) triflate have shown promise in catalyzing Friedländer reactions under solvent-free conditions.[8]

II. Troubleshooting Guide

This section provides a structured approach to troubleshooting common issues encountered during the synthesis of electron-deficient quinolines.

Issue Potential Cause(s) Recommended Action(s)
No or Low Product Yield 1. Insufficient reactivity of the electron-deficient aniline. 2. Inappropriate catalyst or reaction conditions. 3. Decomposition of starting materials or product.1. Increase reaction temperature and/or time. 2. Screen a variety of acid or base catalysts (e.g., H₂SO₄, PPA, PTSA, piperidine). 3. Consider a milder, more modern synthetic method (e.g., metal-catalyzed cyclization).[9][10] 4. Ensure anhydrous conditions if reagents are moisture-sensitive.
Formation of Multiple Products/Isomers 1. Lack of regioselectivity in the cyclization step (e.g., Camps cyclization).[11] 2. Competing side reactions (e.g., self-condensation). 3. Isomerization of intermediates.1. In a Camps cyclization, vary the base (e.g., hydroxide vs. alkoxide) and temperature to influence the regioselectivity.[11] 2. Use a catalyst that favors the desired reaction pathway. 3. Purify intermediates if possible to prevent subsequent undesired reactions.
Polymerization/Charring 1. Excessively harsh reaction conditions (high temperature, strong acid). 2. Use of unstable or highly reactive starting materials (e.g., acrolein in Skraup synthesis).1. Control the reaction temperature carefully, using a high-boiling solvent if necessary. 2. Add reagents slowly and with adequate cooling. 3. In the Doebner-von Miller reaction, consider preparing the α,β-unsaturated carbonyl compound in situ to minimize polymerization.[1]
Catalyst Deactivation 1. Presence of impurities in starting materials or solvents. 2. The product or byproducts are coordinating to and poisoning the catalyst.1. Purify all starting materials and ensure solvents are of appropriate grade and dryness. 2. Increase catalyst loading or consider a more robust catalyst. 3. In some cases, a heterogeneous catalyst that can be filtered off may be advantageous.

III. Experimental Protocols & Methodologies

Protocol 1: Optimized Doebner Reaction for an Electron-Deficient Aniline

This protocol is adapted for anilines bearing moderately deactivating groups.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the electron-deficient aniline (1.0 eq.), an aromatic aldehyde (1.0 eq.), and pyruvic acid (1.1 eq.) to ethanol.

  • Catalyst Addition: Carefully add a catalytic amount of a Lewis acid, such as scandium(III) triflate, or a Brønsted acid like p-toluenesulfonic acid.[1]

  • Reflux: Heat the reaction mixture to reflux and monitor the reaction progress by TLC or LC-MS. Reactions with electron-deficient anilines may require extended reflux times (12-24 hours).

  • Workup: After completion, cool the reaction to room temperature. If a precipitate has formed, filter and wash with cold ethanol. If no precipitate forms, concentrate the mixture under reduced pressure and purify the residue by column chromatography.

Protocol 2: Gold-Catalyzed Annulation for 3-Substituted Quinolines

This modern approach is particularly effective for electron-deficient substrates and offers a milder alternative to classical methods.[9][10]

  • Reaction Setup: To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the 2-aminoarylcarbonyl compound (1.0 eq.), the electron-deficient alkyne (1.2 eq.), and a gold(III) catalyst such as PicAuCl₂ (1-5 mol%).

  • Solvent Addition: Add a dry, degassed solvent (e.g., toluene or 1,2-dichloroethane).

  • Reaction: Stir the mixture at the optimized temperature (often ranging from room temperature to 80 °C) and monitor by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction, concentrate under reduced pressure, and purify the crude product by flash column chromatography on silica gel.

IV. Visualizing Reaction Pathways

Generalized Friedländer Annulation

The following diagram illustrates the general mechanism of the Friedländer annulation, a key reaction for quinoline synthesis.

Friedlander_Annulation cluster_step1 Step 1: Condensation cluster_step2 Step 2: Cyclization & Dehydration 2-Aminoaryl Ketone 2-Aminoaryl Ketone Enamine Intermediate Enamine Intermediate 2-Aminoaryl Ketone->Enamine Intermediate + Active Methylene Compound (-H₂O) Active Methylene Compound Active Methylene Compound Cyclized Intermediate Cyclized Intermediate Enamine Intermediate->Cyclized Intermediate Intramolecular Cyclization Quinoline Product Quinoline Product Cyclized Intermediate->Quinoline Product -H₂O (Aromatization)

Caption: Workflow of the Friedländer Annulation for Quinoline Synthesis.

Troubleshooting Logic Flow

This diagram outlines a decision-making process for troubleshooting a low-yielding quinoline synthesis.

Troubleshooting_Flowchart Start Low Yield of Electron-Deficient Quinoline Check_Conditions Are Reaction Conditions Forcing Enough? Start->Check_Conditions Increase_Severity Increase Temperature, Concentration, or Use Stronger Catalyst Check_Conditions->Increase_Severity No Check_Decomposition Is There Evidence of Decomposition/Polymerization? Check_Conditions->Check_Decomposition Yes Increase_Severity->Check_Decomposition Milder_Conditions Decrease Temperature, Use Milder Catalyst, Control Reagent Addition Check_Decomposition->Milder_Conditions Yes Alternative_Route Consider Alternative Synthetic Route (e.g., Metal-Catalyzed) Check_Decomposition->Alternative_Route No Milder_Conditions->Alternative_Route

Caption: Decision tree for optimizing quinoline synthesis.

V. References

  • Baran, P. S. (2004). Pyridine Synthesis: Cliff Notes. Baran Lab. [Link]

  • Wikipedia. (n.d.). Camps quinoline synthesis. [Link]

  • Li, Y., et al. (2021). Synthesis of quinolines via sequential addition and I2-mediated desulfurative cyclization. Scientific Reports, 11(1), 23518. [Link]

  • Sloop, J. C., et al. (2019). Quinoline formation via a modified Combes reaction: Examination of kinetics, substituent effects, and mechanistic pathways. ResearchGate. [Link]

  • Wikipedia. (n.d.). Doebner–Miller reaction. [Link]

  • Ouchi, A., et al. (2021). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. Molecules, 26(16), 4937. [Link]

  • Scribd. (n.d.). Bohlmann-Rahtz Pyridine Synthesis Guide. [Link]

  • Bagley, M. C., et al. (2001). A New Modification of the Bohlmann-Rahtz Pyridine Synthesis. ResearchGate. [Link]

  • Wikipedia. (n.d.). Bohlmann–Rahtz pyridine synthesis. [Link]

  • SynArchive. (n.d.). Doebner-Miller Reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Bohlmann-Rahtz Pyridine Synthesis. [Link]

  • Chikunova, E. I., et al. (2023). Non-Friedländer Route to Diversely 3-Substituted Quinolines through Au(III)-Catalyzed Annulation Involving Electron-Deficient Alkynes. Organic Letters, 25(48), 8756–8760. [Link]

  • Slideshare. (2022). synthesis of quinoline derivatives and its applications. [Link]

  • Unknown. (n.d.). Combes Quinoline Synthesis. [Link]

  • Rojas-bautista, S., et al. (2021). Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents. Molecules, 26(11), 3326. [Link]

  • ResearchGate. (n.d.). Mechanisms of Camps' cyclization. [Link]

  • Patil, S. A., et al. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 21(8), 984. [Link]

  • Slideshare. (2021). Doebner-Miller reaction and applications. [Link]

  • Naicker, T. (2016). Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)-exchanged Montmorillonite K10 catalyst. ResearchSpace@UKZN. [Link]

  • ResearchGate. (n.d.). Camp cyclization of ketoamide insertion products to provide quinolones. [Link]

  • Chem-Station. (2017). Camps Quinoline Synthesis. [Link]

  • Fisyuk, A. S., et al. (2021). Camps Reaction and Related Cyclizations. ResearchGate. [Link]

  • PubMed. (2023). Non-Friedländer Route to Diversely 3-Substituted Quinolines through Au(III)-Catalyzed Annulation Involving Electron-Deficient Alkynes. [Link]

  • YouTube. (2019). Conrad-limpach-knorr synthesis of Quinolone. [Link]

  • ResearchGate. (n.d.). Electron‐deficient anilines, scalability, safety analysis and mechanism. [Link]

  • Kumar, A., et al. (2013). Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines. New Journal of Chemistry, 37(4), 1141-1150. [Link]

  • ResearchGate. (2023). Non-Friedländer Route to Diversely 3-Substituted Quinolines through Au(III)-Catalyzed Annulation Involving Electron-Deficient Alkynes. [Link]

  • PubMed. (2023). Bio-Inspired Deaminative Hydroxylation of Aminoheterocycles and Electron-Deficient Anilines. [Link]

  • YouTube. (2018). 25 Skraup Quinoline Synthesis. [Link]

  • ResearchGate. (n.d.). Bio‐Inspired Deaminative Hydroxylation of Aminoheterocycles and Electron‐Deficient Anilines. [Link]

  • ResearchGate. (n.d.). Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. [Link]

  • Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. [Link]

Sources

Preventing unwanted decarboxylation during quinoline synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Unwanted Decarboxylation

Welcome to the technical support center for quinoline synthesis. This resource is designed to provide expert guidance on common challenges encountered during the synthesis of quinoline derivatives. Unwanted decarboxylation is a frequent and frustrating side reaction that can significantly lower the yield of desired carboxylated quinoline products. This guide offers in-depth, troubleshooting advice in a direct question-and-answer format to help you diagnose and resolve this issue in your experiments.

Frequently Asked Questions (FAQs)

FAQ 1: What is the fundamental cause of unwanted decarboxylation during quinoline synthesis, and what are the general strategies to prevent it?

Answer: Unwanted decarboxylation is the loss of a carboxyl group (-COOH) as carbon dioxide (CO₂). This side reaction is particularly common in quinoline syntheses that either involve quinoline-4-carboxylic acid intermediates or are conducted under harsh conditions. The primary drivers for this reaction are high temperatures and the presence of strong acid or base catalysts.[1]

The stability of the carbanion intermediate formed after the loss of CO₂ plays a crucial role. If the carbanion is stabilized by the quinoline ring system through resonance, decarboxylation is more likely to occur.

General Preventative Strategies:

  • Temperature Control: This is the most critical parameter. Many classical quinoline syntheses, like the Conrad-Limpach, require high temperatures (often >250°C) for cyclization, which unfortunately also promotes decarboxylation. Carefully optimizing the temperature to the minimum required for cyclization is essential.

  • Catalyst Choice: The type and concentration of the catalyst can significantly influence the rate of decarboxylation.

    • Acids: Strong Brønsted acids (like H₂SO₄) used in reactions like the Doebner-von Miller can accelerate decarboxylation.[2] Exploring milder Lewis acids or heterogeneous acid catalysts may be beneficial.[3]

    • Bases: In reactions like the Pfitzinger, basic conditions promote the reaction but can also facilitate decarboxylation of the quinoline-4-carboxylic acid product.[1][2] Careful control of base concentration is necessary.

  • Solvent Selection: High-boiling, inert solvents such as mineral oil, Dowtherm A, or 1,2,4-trichlorobenzene can provide better heat transfer and more precise temperature control compared to running the reaction neat, potentially improving yields and reducing side reactions.

  • Reaction Atmosphere: For sensitive substrates, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions that might lead to degradation and subsequent decarboxylation.[4]

FAQ 2: I'm performing a Conrad-Limpach synthesis to create a 4-hydroxyquinoline, but I'm seeing significant loss of my ester/acid group. How can I fix this?

Answer: The Conrad-Limpach synthesis involves two key stages: the formation of a β-aminoacrylate intermediate at a lower temperature, followed by a high-temperature thermal cyclization to form the 4-hydroxyquinoline (which exists in tautomeric equilibrium with the 4-quinolone form).[5][6][7] The decarboxylation issue typically arises during the second, high-temperature cyclization step, which can require temperatures around 250°C.[5][8]

Troubleshooting Steps:

  • Optimize Cyclization Temperature: The 250°C benchmark is a general guideline, not a universal requirement. Systematically lower the cyclization temperature in 10-15°C increments to find the minimum temperature at which the cyclization proceeds at an acceptable rate. Monitor reaction progress by TLC or LC-MS.[4]

  • Use a High-Boiling Inert Solvent: As mentioned, heating the β-aminoacrylate intermediate neat can lead to localized overheating and charring. Using a high-boiling solvent like mineral oil provides a more uniform temperature distribution, which can significantly improve the yield of the desired 4-hydroxyquinoline and suppress decomposition.[5]

  • Ensure Complete Intermediate Formation: The first step, forming the β-aminoacrylate, is typically done at a lower temperature (room temperature to ~140°C) and is often acid-catalyzed.[9] Ensure this step has gone to completion before proceeding to the high-temperature cyclization. Any unreacted aniline or β-ketoester can lead to side products at higher temperatures.

Optimized Protocol for Temperature-Sensitive Cyclization (Conrad-Limpach):

  • In a round-bottom flask, combine the aniline (1.0 equiv) and the β-ketoester (1.0 equiv).

  • Add a catalytic amount of a strong acid (e.g., one drop of concentrated H₂SO₄).

  • Stir the mixture at room temperature for 1-2 hours, or gently heat up to 140°C if necessary.

  • Remove any water formed and excess starting material under reduced pressure to isolate the crude β-aminoacrylate intermediate.

  • Add the crude intermediate to a flask containing a high-boiling solvent (e.g., mineral oil or Dowtherm A).[4]

  • Heat the mixture gradually to the optimized cyclization temperature (e.g., starting at 220°C) and monitor by TLC.

  • Once the reaction is complete, cool the mixture and purify the product, which may precipitate upon cooling or require extraction.

FAQ 3: My Doebner-von Miller reaction is producing the decarboxylated quinoline instead of the expected quinoline-4-carboxylic acid. What's going wrong?

Answer: The Doebner-von Miller reaction synthesizes quinolines from anilines and α,β-unsaturated carbonyl compounds, which are often formed in situ.[10][11] When pyruvic acid is used as a component (the Doebner variant), the primary product is a quinoline-4-carboxylic acid.[1] The strong acidic conditions and heat required for this reaction are prime culprits for premature decarboxylation.[1]

Troubleshooting Steps:

  • Control Temperature: High temperatures are a major contributor to decarboxylation. If your protocol calls for reflux in a high-boiling solvent, try to find the minimum effective temperature. For instance, studies on related reactions have shown that lowering the temperature from 120°C to 90°C can significantly minimize decarboxylated byproducts.[1]

  • Catalyst Moderation: While the reaction is acid-catalyzed, using an excessive amount of a strong acid like H₂SO₄ or HCl can aggressively promote decarboxylation.[11] Consider using milder acids or reducing the catalyst loading.

  • Slow Addition of Pyruvic Acid: Adding the pyruvic acid dropwise to the heated reaction mixture rather than all at once can help suppress its decomposition and reduce the formation of unwanted impurities, leading to a cleaner reaction and higher yield of the desired carboxylic acid.[1]

Workflow for Diagnosing Decarboxylation: Here is a systematic workflow to troubleshoot decarboxylation issues in your quinoline synthesis.

Caption: A step-by-step workflow for troubleshooting unwanted decarboxylation.

FAQ 4: I'm attempting a Friedländer synthesis with an α-keto acid, and the carboxyl group is being lost. How can I preserve it?

Answer: The Friedländer synthesis is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group.[3][12][13] When using an α-keto acid, you are introducing a thermally labile moiety into the reaction. The conditions of the Friedländer synthesis, which can involve either acid or base catalysis and often require heating, create an environment conducive to decarboxylation.[2][13]

Troubleshooting Steps:

  • Use Milder Catalysts: The classic Friedländer reaction often uses strong acids or bases.[12][14] Modern protocols have shown that milder catalysts, such as iodine or various Lewis acids, can promote the reaction under less harsh conditions, thereby preserving sensitive functional groups.[4][3] Some studies have even employed gold catalysts to allow the reaction to proceed at lower temperatures.[15]

  • Employ a Two-Step Approach: If a one-pot reaction is failing, consider a two-step approach. First, perform the initial condensation/Schiff base formation under the mildest possible conditions. Isolate this intermediate. Then, in a separate step, perform the cyclodehydration under carefully controlled, minimally energetic conditions.

  • Protecting Group Strategy: As a last resort, consider protecting the carboxylic acid as an ester (e.g., a methyl or ethyl ester). The ester is generally more stable to decarboxylation. After the successful synthesis of the quinoline ester, you can hydrolyze it back to the carboxylic acid in a separate, final step under controlled conditions.

Comparative Overview of Quinoline Syntheses & Decarboxylation Risk

Synthesis MethodTypical ConditionsKey IntermediateDecarboxylation RiskPrimary Mitigation Strategy
Conrad-Limpach High Temp (>250°C), Acid cat.[5]β-aminoacrylateHigh Use high-boiling inert solvent; optimize (lower) temperature.
Doebner-von Miller Strong Acid (H₂SO₄), Heat[10]Quinoline-4-carboxylic acidHigh Lower reaction temperature; slow addition of pyruvic acid.[1]
Friedländer Acid or Base cat., Heat[3][13]α,β-unsaturated carbonylSubstrate Dependent Use milder catalysts (e.g., Iodine, Lewis Acids); lower temperature.[4][15]
Pfitzinger Base cat., Heat[2]Quinoline-4-carboxylic acidModerate to High Careful control of temperature and base concentration.[16]

References

  • MDPI. (2021). Recent Advances in Metal-Free Quinoline Synthesis.
  • Wikipedia. (n.d.). Conrad–Limpach synthesis.
  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines.
  • Wikipedia. (n.d.). Friedländer synthesis.
  • Química Organica.org. (n.d.). Quinoline Synthesis: Conrad-Limpach-Knorr.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline.
  • Zhou, X.-Y., & Chen, X. (2021). Pd/C Catalyzed Decarboxylation-Transfer Hydrogenation of Quinoline Carboxylic Acids. Letters in Organic Chemistry, 18(8), 625-633.
  • Kumar, I., et al. (2025). Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry.
  • SynArchive. (n.d.). Conrad-Limpach Synthesis.
  • ResearchGate. (n.d.). Optimization of Reaction Conditions for the synthesis of quinolines using Chloramine-T.
  • MDPI. (2024). Quinoline Hydroxyalkylations from Iron-Catalyzed, Visible-Light-Driven Decarboxylations.
  • ResearchGate. (n.d.). The Friedländer Synthesis of Quinolines.
  • NIH PubMed Central. (n.d.). Different catalytic approaches of Friedländer synthesis of quinolines.
  • Cambridge University Press. (n.d.). Conrad-Limpach Reaction.
  • Organic Reactions. (n.d.). The Friedländer Synthesis of Quinolines.
  • ResearchGate. (n.d.). Mechanism of Conrad–Limpach synthesis of 4‐hydroxyquinolines/ quinolin‐4(1H)‐ones.
  • Datapdf.com. (n.d.). Copper-quinoline decarboxylation - Journal of the American Chemical.
  • MDPI. (n.d.). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies.
  • PubMed. (n.d.). The Catalysts-Based Synthetic Approaches to Quinolines: A Review.
  • PubMed. (2021). Metal-free synthesis of quinoline-2,4-dicarboxylate derivatives using aryl amines and acetylenedicarboxylates through a pseudo three-component reaction.
  • Revues Scientifiques Marocaines. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES.
  • ACS Publications. (n.d.). Decarboxylation of Malonic Acid in Quinoline and Related Media.
  • Wikipedia. (n.d.). Doebner–Miller reaction.
  • RSC Publishing. (n.d.). AgNO3-catalyzed direct C–H arylation of quinolines by oxidative decarboxylation of aromatic carboxylic acids.
  • Chemistry LibreTexts. (2021). 18.5: Decarboxylation of Carboxylic Acids.
  • SynArchive. (n.d.). Doebner-Miller Reaction.
  • YouTube. (2020). Doebner-von Millar modification for Quinoline synthesis from aniline and aldehyde: Full mechanism.
  • ResearchGate. (2015). Recent Applications of Doebner, Doebner-von Miller and Knoevenagel-Doebner Reactions in Organic Syntheses.

Sources

Troubleshooting guide for the purification of 4-Chloro-2-methylquinoline-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 4-Chloro-2-methylquinoline-7-carboxylic acid (C₁₁H₈ClNO₂). We will address common challenges encountered during purification, providing not only procedural solutions but also the underlying chemical principles to empower you to make informed decisions in your work.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My initial crude product after synthesis is only 80-90% pure. What are the likely impurities I should be targeting for removal?

This is a common scenario. The impurities present are almost always related to the synthetic route employed. For quinoline syntheses like the Doebner-von Miller reaction, which uses substituted anilines and α,β-unsaturated carbonyl compounds, several side products can form.[1][2]

Common Impurities Include:

  • Unreacted Starting Materials: Residual substituted aniline or other precursors.

  • Regioisomers: Depending on the precursors, isomers with substituents at different positions on the quinoline core may form.

  • Hydrolysis Product (4-hydroxy-2-methylquinoline-7-carboxylic acid): The chlorine at the 4-position is susceptible to nucleophilic substitution, especially in the presence of water under acidic or basic workup conditions.

  • Over-chlorinated or Incompletely Cyclized Products: Byproducts from the chlorination or cyclization steps of the synthesis.[3]

Expert Insight: Before attempting purification, it is crucial to run a preliminary analysis (e.g., TLC, ¹H NMR, or LC-MS) of your crude material. Identifying the polarity and nature of your impurities will dictate the most effective purification strategy.

Q2: I'm trying to purify my product by recrystallization, but it keeps "oiling out." What's happening and how can I fix it?

"Oiling out" occurs when the dissolved solid separates from the cooling solution as a liquid rather than forming a crystalline lattice.[4] This is typically due to one of the following reasons:

  • High Solute Concentration: The solution is too supersaturated.

  • Rapid Cooling: The solution is cooled too quickly, not allowing sufficient time for crystal nucleation and growth.[4]

  • Inappropriate Solvent: The impurities present are acting as a "eutectic mixture," depressing the melting point of your compound below the temperature of the solution.

Troubleshooting Strategies:

  • Re-heat and Dilute: Heat the solution until the oil redissolves completely. Add a small amount (5-10%) of additional hot solvent to slightly reduce the saturation.[4]

  • Slow Down the Cooling Process: Allow the flask to cool slowly on the benchtop, insulated with glass wool or paper towels. Do not transfer it directly to an ice bath. Once at room temperature, you can move it to a refrigerator (4°C) to maximize yield.[5]

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the meniscus. The microscopic imperfections in the glass provide nucleation sites for crystal growth.[6]

  • Add a Seed Crystal: If you have a small amount of pure product, add a single tiny crystal to the cooled, supersaturated solution to initiate crystallization.

  • Change the Solvent System: Your current solvent may be unsuitable. Consider a binary (two-solvent) system. Dissolve your compound in a minimum amount of a "good" solvent (in which it is highly soluble), and then add a "poor" solvent (in which it is sparingly soluble) dropwise at an elevated temperature until the solution becomes faintly turbid. Allow this to cool slowly.[4]

Q3: Recrystallization isn't significantly improving the purity of my compound. What should I do next?

If a single recrystallization fails to yield a product of desired purity, it suggests that the impurities have very similar solubility profiles to your target compound in the chosen solvent.

Causality & Solutions:

  • Inappropriate Solvent Choice: The solvent is not discriminating enough between your product and the impurities. A thorough solvent screen is necessary. (See Table 1).

  • Occluded Impurities: If crystallization happens too quickly, impurities can become trapped within the crystal lattice. Ensure cooling is slow.

  • Consider an Alternative Method: If impurities are structurally different (e.g., basic or neutral), an orthogonal purification method like acid-base extraction will be far more effective than repeated recrystallizations. For impurities with different polarities, column chromatography is the method of choice.

Solvent ClassRecommended SolventsRationale & Cautions
Alcohols Ethanol, Methanol, IsopropanolGood starting points. The carboxylic acid group provides hydrogen bonding, leading to moderate-to-high solubility at elevated temperatures.[4]
Amides N,N-Dimethylformamide (DMF), Dimethylacetamide (DMAc)Powerful solvents, often used for poorly soluble compounds. Caution: High boiling points make them difficult to remove completely. Often used as the "good" solvent in a binary system.[4][7]
Esters & Ketones Ethyl acetate, AcetoneGood for compounds of intermediate polarity.
Aromatic Hydrocarbons TolueneCan be effective for rigid aromatic systems.[4]
Binary Systems DMF/Methanol, DMF/Water, Ethanol/Water, Toluene/HexaneHighly versatile. Allows for fine-tuning of solvent polarity to effectively exclude impurities.
Table 1. Recommended Starting Solvents for Recrystallization Screening.
Q4: My compound streaks badly on a silica gel TLC plate. Is column chromatography a viable option?

Yes, but with modifications. Streaking is a classic sign of a strong interaction between an acidic compound and the acidic silica gel stationary phase (SiO₂).[5] The carboxylic acid group can deprotonate and bind ionically to the silica surface, leading to poor separation and band broadening.

Solutions for Chromatographic Purification:

  • Modify the Mobile Phase: Add a small percentage (0.5-2%) of an acid, such as acetic acid or formic acid, to your eluent. This acidic modifier will keep your compound in its protonated, less polar form (R-COOH), minimizing its interaction with the silica surface and resulting in sharper bands.[5]

  • Use a Different Stationary Phase: If streaking persists, consider switching to a different stationary phase. Neutral or basic alumina can be effective alternatives for purifying acidic compounds.[5]

  • Reverse-Phase Chromatography: If the compound is sufficiently nonpolar, reverse-phase (C18) silica can be an excellent option, using polar solvents like acetonitrile/water or methanol/water as the mobile phase.

Caption: Mechanism of TLC streaking and its resolution.

Q5: When is acid-base extraction a better choice than recrystallization or chromatography?

Acid-base extraction is an exceptionally powerful and efficient technique when your impurities are of a different chemical nature (i.e., neutral or basic).[8] It exploits the acidic nature of your target compound's carboxylic acid group.

Use Acid-Base Extraction When:

  • You need to remove significant quantities of neutral or basic impurities.

  • You want a rapid, scalable, and cost-effective first-pass purification before a final polishing step like recrystallization.

  • Your compound is too polar for easy handling with normal-phase column chromatography.

AcidBase_Workflow cluster_layers Layer Separation start Crude Product (in Organic Solvent, e.g., EtOAc) sep_funnel Add Aqueous NaHCO₃ Solution & Shake in Separatory Funnel start->sep_funnel org_layer Organic Layer: Neutral & Basic Impurities sep_funnel->org_layer Separate aq_layer Aqueous Layer: Sodium 4-Chloro-2-methylquinoline-7-carboxylate (R-COO⁻Na⁺) sep_funnel->aq_layer Separate acidify Acidify Aqueous Layer with HCl (to pH ~2-3) aq_layer->acidify filter Filter Precipitated Solid acidify->filter wash_dry Wash with Cold Water & Dry filter->wash_dry product Pure this compound wash_dry->product

Caption: Workflow for purification via acid-base extraction.

Detailed Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction
  • Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.

    • Expertise: NaHCO₃ is a weak base, which is ideal for selectively extracting the carboxylic acid without reacting with less acidic functionalities.

  • Separation: Stopper the funnel and shake gently, venting frequently to release CO₂ gas produced from the acid-base reaction. Allow the layers to separate fully.

  • Collection: Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh NaHCO₃ solution two more times to ensure complete recovery. Combine all aqueous extracts.

  • Precipitation: Cool the combined aqueous extracts in an ice bath. While stirring, slowly add concentrated hydrochloric acid (HCl) dropwise until the solution is acidic (pH 2-3, check with pH paper). A precipitate of the pure product should form.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of cold deionized water to remove any inorganic salts.

  • Drying: Dry the purified product under vacuum to a constant weight.

Protocol 2: General Recrystallization
  • Solvent Selection: In a small test tube, test the solubility of ~20 mg of your crude product in various solvents from Table 1. A good solvent will dissolve the compound when hot but show poor solubility when cold.[4]

  • Dissolution: Place the crude compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture with stirring (e.g., on a hot plate) until the compound is just completely dissolved. Add a slight excess of solvent (5-10%) to prevent premature crystallization.[4]

  • (Optional) Hot Filtration: If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath or refrigerator for at least one hour to maximize crystal formation.[5]

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.[4]

  • Drying: Dry the crystals under vacuum.

Purification Strategy Decision Guide

Purification_Decision_Tree start Crude Product Analysis (TLC, NMR, LC-MS) q1 Are impurities mainly neutral/basic? start->q1 acid_base Perform Acid-Base Extraction q1->acid_base Yes q3 Do impurities have different polarity? q1->q3 No q2 Is purity now >98%? acid_base->q2 recryst_polish Final Polish: Recrystallization q2->recryst_polish No end_product Pure Product q2->end_product Yes recryst_polish->end_product column Column Chromatography (with acidic modifier if needed) q3->column Yes recryst_main Recrystallization q3->recryst_main No (Similar Polarity) column->q2 q4 Did it 'oil out'? recryst_main->q4 q4->q2 No troubleshoot_oil Troubleshoot: Dilute, Slow Cool, Change Solvent q4->troubleshoot_oil Yes troubleshoot_oil->recryst_main

Caption: Decision tree for selecting a purification strategy.

References

  • BenchChem. (2025). Technical Support Center: Crystallization of 2-(1-Adamantyl)quinoline-4-carboxylic acid.
  • BenchChem. (2025).
  • Google Patents. (1990).
  • University of Rochester, Department of Chemistry.
  • Varsity Tutors. How to Purify Compounds.
  • Smolecule. (2023). 7-Chloro-2-methylquinoline-4-carboxylic acid.
  • ACS Publications. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry.
  • EMU Physics Department. (2023).
  • Google Patents. (1994). US5310915A - Process for the purification of 7-chloroquinoline-8-carboxylic acids.
  • BenchChem. 7-Chloro-2-methylquinoline.
  • MDPI. (2001). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules.

Sources

Technical Support Center: Refinement of Analytical Methods for Quinoline Isomer Separation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to the analytical separation of quinoline isomers. This resource is designed for researchers, scientists, and drug development professionals who are navigating the complexities of resolving these structurally similar compounds. Quinolines are a critical class of heterocyclic compounds, forming the backbone of numerous pharmaceuticals and biologically active molecules.[1][2] Their isomeric forms, however, often present significant analytical challenges due to subtle differences in their physicochemical properties.[3]

This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to empower you to overcome common hurdles in your experimental workflows. The information herein is grounded in established scientific principles and practical, field-proven experience.

Troubleshooting Guide: Common Issues and Solutions

The separation of quinoline isomers, whether they are positional isomers like quinoline and isoquinoline or chiral enantiomers of quinoline derivatives, demands meticulous method development. This section addresses specific problems you may encounter and provides a systematic approach to resolving them.

Issue 1: Poor Resolution or Co-elution of Peaks in Reversed-Phase HPLC (RP-HPLC)

This is arguably the most frequent challenge. The subtle structural differences between quinoline isomers lead to very similar retention times on many standard RP-HPLC columns.[3]

Probable Causes & Corrective Actions:

  • Inadequate Mobile Phase pH: The ionization state of quinoline isomers, which are basic compounds, is highly dependent on the mobile phase pH.[3] Small changes in pH can significantly alter their retention and selectivity.

    • Solution: Systematically evaluate a range of mobile phase pH values, typically between 3 and 6, using a stable buffer system like phosphate or acetate.[3] The goal is to find the optimal pH where the differences in the isomers' pKa values can be maximally exploited for separation.

  • Suboptimal Stationary Phase Chemistry: Not all C18 columns are created equal. The specific bonding chemistry, end-capping, and silica purity can dramatically impact selectivity for closely related isomers.

    • Solution: Experiment with different stationary phases. Phenyl-hexyl or biphenyl phases can offer alternative selectivity through π-π interactions with the aromatic quinoline ring system. For particularly challenging separations, consider columns with specialized surface chemistries.

  • Insufficient Column Efficiency: Broad peaks can mask the small separation between isomers.

    • Solution: To enhance efficiency, consider using columns with smaller particle sizes (e.g., sub-2 µm for UHPLC) or longer columns.[4][5][6] Be mindful that these changes will increase backpressure.[4]

  • Inappropriate Organic Modifier: The choice of organic solvent in the mobile phase can influence selectivity.

    • Solution: While acetonitrile is common, methanol can provide different selectivity for aromatic compounds and is worth evaluating.

  • Temperature Effects: Column temperature affects mobile phase viscosity and mass transfer, which can impact resolution.[4]

    • Solution: Investigate the effect of varying the column temperature. Lower temperatures often increase retention and may improve resolution, though at the cost of longer run times.[4]

Experimental Protocol: Optimizing Mobile Phase pH for Quinoline/Isoquinoline Separation

  • Prepare Stock Solutions:

    • Analyte Stock: Prepare a 1 mg/mL stock solution of a mixture of quinoline and isoquinoline in methanol.

    • Buffer Stock: Prepare a 100 mM phosphate buffer stock solution.

  • Mobile Phase Preparation:

    • Create a series of mobile phases consisting of acetonitrile and the phosphate buffer (e.g., 30:70 v/v).

    • Adjust the pH of the aqueous portion (phosphate buffer) to values of 3.0, 3.5, 4.0, 4.5, 5.0, 5.5, and 6.0 using phosphoric acid before mixing with the organic phase.

  • HPLC Analysis:

    • Equilibrate a C18 column (e.g., 4.6 x 150 mm, 5 µm) with the initial mobile phase for at least 30 minutes.

    • Inject the analyte mixture and run the analysis under isocratic conditions.

    • Repeat the analysis for each prepared mobile phase pH.

  • Data Evaluation:

    • Compare the chromatograms and calculate the resolution between the quinoline and isoquinoline peaks for each pH.

    • Plot resolution versus pH to identify the optimal pH for baseline separation.

Table 1: Representative Data for pH Optimization

Mobile Phase pHQuinoline Retention Time (min)Isoquinoline Retention Time (min)Resolution (Rs)
3.05.25.40.8
4.06.87.31.2
4.98.59.31.8
6.010.110.41.1

Note: Data are illustrative and will vary based on specific experimental conditions.

Issue 2: Inconsistent Retention Times in HPLC or GC

Fluctuating retention times compromise the reliability and reproducibility of your analytical method.

Probable Causes & Corrective Actions:

  • HPLC-Specific:

    • Unstable Mobile Phase: Improperly mixed or unbuffered mobile phases can lead to pH drift and inconsistent retention.[7]

      • Solution: Always use a buffer to control the pH of the mobile phase.[7] Ensure mobile phase components are thoroughly mixed and degassed.

    • Leaking Pump or Injector Seals: Leaks can cause fluctuations in flow rate and pressure, leading to shifting retention times.[7]

      • Solution: Regularly inspect the HPLC system for salt buildup around fittings, which can indicate a leak.[7] Perform routine maintenance, including seal replacement.

    • Temperature Fluctuations: Changes in ambient temperature can affect column temperature if a column oven is not used.

      • Solution: Use a column oven to maintain a constant and consistent temperature.[7]

  • GC-Specific:

    • Carrier Gas Flow/Pressure Fluctuations: Inconsistent flow or pressure of the carrier gas will directly impact retention times.[8]

      • Solution: Check for leaks in the gas lines and connections. Ensure the gas regulator is functioning correctly.

    • Inconsistent Oven Temperature: Poor temperature control or programming errors in the GC oven will lead to variability.[8]

      • Solution: Verify the oven temperature program and ensure the oven is properly calibrated.

    • Column Bleed or Degradation: Over time, the stationary phase of the GC column can degrade, leading to changes in retention.

      • Solution: Condition new columns according to the manufacturer's instructions. If column performance degrades, it may need to be trimmed or replaced.

Diagram 1: Troubleshooting Workflow for Inconsistent Retention Times

G start Inconsistent Retention Times check_system Check System Parameters start->check_system hplc_path HPLC Issues check_system->hplc_path gc_path GC Issues check_system->gc_path mobile_phase Mobile Phase Stability? (pH, mixing, degassing) hplc_path->mobile_phase leaks System Leaks? (pump, fittings, seals) hplc_path->leaks temp_hplc Column Temperature Stable? hplc_path->temp_hplc carrier_gas Carrier Gas Flow Stable? gc_path->carrier_gas temp_gc Oven Temperature Program Correct? gc_path->temp_gc column_health Column Degradation? gc_path->column_health solution1 Use Buffer, Mix & Degas mobile_phase->solution1 solution2 Inspect and Maintain System leaks->solution2 solution3 Use Column Oven temp_hplc->solution3 solution4 Check for Gas Leaks carrier_gas->solution4 solution5 Verify Oven Program temp_gc->solution5 solution6 Condition or Replace Column column_health->solution6

Caption: Troubleshooting workflow for inconsistent retention times.

Issue 3: Poor Peak Shape (Tailing or Fronting)

Asymmetrical peaks can interfere with accurate integration and quantification.

Probable Causes & Corrective Actions:

  • Peak Tailing:

    • Secondary Interactions: Basic compounds like quinolines can interact with acidic silanol groups on the silica surface of the column, leading to tailing.

      • Solution: Use a well-end-capped column or a column with a modern, low-activity silica.[9] Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can also mask these active sites.

    • Column Overload: Injecting too much sample can saturate the stationary phase.

      • Solution: Reduce the injection volume or dilute the sample.

    • Extra-Column Dead Volume: Excessive tubing length or poorly made connections between the injector, column, and detector can cause band broadening and tailing.[10]

      • Solution: Use tubing with the smallest possible inner diameter and keep lengths to a minimum. Ensure all fittings are properly seated.

  • Peak Fronting:

    • Sample Solvent Incompatibility: Dissolving the sample in a solvent much stronger than the mobile phase can cause the peak to front.

      • Solution: Whenever possible, dissolve the sample in the mobile phase.[7] If a stronger solvent is necessary, inject the smallest possible volume.

    • Column Collapse: This is a less common issue but can occur with certain polymer-based columns if incompatible solvents are used.

      • Solution: Ensure mobile phase and column chemistry are compatible.

Frequently Asked Questions (FAQs)

Q1: What are the most effective chromatographic techniques for separating quinoline isomers?

Reverse-phase HPLC (RP-HPLC) is a very common and effective technique, especially when mobile phase conditions are carefully optimized. Gas chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), is also highly effective for volatile quinoline derivatives.[11][12] For chiral separations, HPLC with a chiral stationary phase (CSP) is the gold standard.[13] Capillary electrophoresis (CE) is another powerful technique, offering high efficiency and unique selectivity based on charge-to-size ratio, which can be advantageous for ionic quinoline species.[14][15]

Q2: How do I choose the right column for my quinoline isomer separation?

The choice depends on the nature of the isomers and the separation technique:

  • For RP-HPLC of positional isomers: Start with a standard C18 column. If resolution is insufficient, consider a phenyl-hexyl or biphenyl column to leverage alternative selectivities.

  • For GC of volatile isomers: A mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is a good starting point.

  • For chiral separations: The selection of a chiral stationary phase (CSP) is crucial. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are widely used and effective for a broad range of compounds. Macrocyclic glycopeptide antibiotics, like teicoplanin-based columns, have also shown excellent performance for separating quinolone enantiomers.[13]

Q3: My quinoline isomers are not volatile enough for GC. What are my options besides HPLC?

If your compounds are thermally labile or non-volatile, HPLC is the primary choice. However, Capillary Electrophoresis (CE) is an excellent alternative.[15] CE separates ions based on their electrophoretic mobility in an electric field, which is a fundamentally different mechanism than chromatography. This can provide orthogonal selectivity and resolve isomers that are difficult to separate by HPLC.[16] Supercritical Fluid Chromatography (SFC) is another option that can offer unique selectivity and faster separations than HPLC for some applications.

Q4: What are the key considerations for sample preparation when analyzing quinoline isomers?

Proper sample preparation is critical to protect the analytical column and ensure accurate results.

  • Filtration: Always filter samples through a 0.22 or 0.45 µm filter to remove particulates that can clog the column or instrument tubing.

  • Solid-Phase Extraction (SPE): For complex matrices (e.g., biological fluids, environmental samples), SPE can be used to clean up the sample and concentrate the analytes.[10] A mixed-mode or polymer-based sorbent can be effective for extracting basic quinoline compounds.

  • Solvent Matching: As mentioned in the troubleshooting section, ensure your sample solvent is compatible with the initial mobile phase to avoid poor peak shape.[7]

Q5: How do I validate my analytical method for quinoline isomer separation?

Method validation demonstrates that your analytical procedure is suitable for its intended purpose.[17] According to ICH guidelines (Q2(R2)), key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components, including other isomers, impurities, or matrix components.[18][19] This is demonstrated by achieving baseline resolution of the target isomers from all other peaks.

  • Linearity and Range: Demonstrating a linear relationship between concentration and response over a defined range.

  • Accuracy and Precision: Assessing the closeness of the measured value to the true value (accuracy) and the degree of scatter between a series of measurements (precision).[20]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.

  • Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition, temperature).[21]

Diagram 2: Method Validation Lifecycle

G cluster_0 Method Development cluster_1 Method Validation (ICH Q2) cluster_2 Routine Use dev Develop & Optimize (Selectivity, Efficiency) val Validate Parameters: - Specificity - Linearity & Range - Accuracy & Precision - LOD/LOQ - Robustness dev->val Finalized Method routine Routine Analysis & System Suitability Testing val->routine Validated Method routine->dev Method Modification (Re-validation required)

Sources

Addressing challenges in the regioselective synthesis of substituted quinolines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Quinoline Synthesis. As a Senior Application Scientist, I've designed this guide to provide researchers, chemists, and drug development professionals with practical, in-depth troubleshooting advice for the regioselective synthesis of substituted quinolines. This resource moves beyond simple protocols to explain the "why" behind experimental choices, empowering you to overcome common challenges and optimize your synthetic strategies.

Introduction: The Challenge of Regioselectivity

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science. However, its synthesis, particularly with specific substitution patterns, is often plagued by challenges of regioselectivity.[1][2] Classical methods like the Doebner-von Miller, Combes, and Friedländer syntheses, while foundational, can lead to mixtures of isomers, low yields, and require harsh reaction conditions.[2][3][4] This guide provides a structured approach to troubleshooting these issues, grounded in mechanistic understanding and supplemented with modern solutions.

Part 1: Troubleshooting Classical Quinoline Syntheses

This section addresses common problems encountered in widely used quinoline synthesis reactions.

The Friedländer Synthesis

The Friedländer synthesis condenses a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[5][6][7] While versatile, it frequently presents challenges in yield and regioselectivity.[3][8]

Question: My Friedländer synthesis is resulting in a low yield. What are the likely causes and how can I improve it?

Answer: Low yields in the Friedländer synthesis are a common frustration and can often be traced back to several key factors.[8]

  • Harsh Reaction Conditions: Traditional protocols often rely on high temperatures and strong acids or bases, which can degrade sensitive starting materials or the final quinoline product.[8][9]

    • Solution: Explore milder catalytic systems. Modern methods have shown success with catalysts like molecular iodine, p-toluenesulfonic acid (p-TsOH), and even gold catalysts, which can facilitate the reaction under less forcing conditions.[8][9] Solvent-free conditions, sometimes assisted by microwave irradiation, can also enhance efficiency and reduce side reactions.[1][7]

  • Suboptimal Catalyst Choice: The catalyst is critical for promoting the key condensation and cyclization steps. An inappropriate catalyst can lead to poor conversion or favor undesired pathways.[8]

    • Solution: Screen a variety of Brønsted and Lewis acids. For instance, while sulfuric acid is traditional, catalysts like Nafion (a solid acid catalyst) can offer advantages in terms of recyclability and milder conditions.[1]

  • Competing Side Reactions: The most common side reaction is the self-condensation (aldol reaction) of the ketone starting material, which consumes reactants and complicates purification.[8]

    • Solution: Adjusting the stoichiometry or the rate of addition of the ketone can sometimes mitigate self-condensation. Using a more reactive 2-aminoaryl aldehyde or ketone can also favor the desired intermolecular reaction.

Question: I'm using an unsymmetrical ketone in my Friedländer synthesis and obtaining a mixture of regioisomers. How can I control the regioselectivity?

Answer: Achieving regioselectivity with unsymmetrical ketones is a significant challenge in the Friedländer synthesis.[3][9] The outcome depends on which α-methylene group of the ketone participates in the initial condensation.

  • Mechanism and Regioselectivity: The reaction can proceed through two main pathways: an initial aldol addition or the formation of a Schiff base.[5][6][10] The preferred pathway, and thus the regioselectivity, can be influenced by the electronic and steric properties of the ketone and the reaction conditions.

    • Kinetic vs. Thermodynamic Control: One approach is to manipulate the reaction temperature. Lower temperatures may favor the kinetically preferred product, which often results from the deprotonation of the less sterically hindered α-carbon. Higher temperatures might allow for equilibration and favor the more stable thermodynamic product.

    • Catalyst-Directed Selectivity: The choice of catalyst can play a directing role. Some Lewis acids may chelate with the carbonyl oxygen and a nearby functional group, sterically blocking one side of the ketone. Chiral phosphoric acids have also been used to achieve diastereoselective Friedländer reactions.[9]

    • Substrate Modification: A more direct approach is to temporarily block one of the α-positions of the ketone or introduce a directing group to favor reaction at a specific site.[3]

The Doebner-von Miller Reaction

This reaction synthesizes quinolines from anilines and α,β-unsaturated carbonyl compounds under acidic conditions.[11][12] It is notorious for its often harsh conditions and the formation of polymeric side products.[2][13][14]

Question: My Doebner-von Miller reaction is producing a large amount of tar and a very low yield of the desired quinoline. What's happening and how can I fix it?

Answer: Tar formation is the most common pitfall in the Doebner-von Miller synthesis.[13][14] This is primarily due to the acid-catalyzed polymerization of the α,β-unsaturated aldehyde or ketone.[2][13]

  • Root Cause: Under strong acid catalysis, the electron-deficient double bond of the α,β-unsaturated carbonyl compound is highly susceptible to polymerization.

  • Troubleshooting Strategies:

    • Biphasic Solvent System: A highly effective strategy is to use a biphasic system, such as toluene and aqueous hydrochloric acid.[13][15] The α,β-unsaturated carbonyl compound remains preferentially in the organic phase, minimizing its concentration in the acidic aqueous phase where polymerization is most rapid.[13]

    • Control of Reaction Temperature and Reagent Addition: The reaction can be highly exothermic.[15][16] Slow, controlled addition of the carbonyl compound and maintaining the lowest effective reaction temperature can prevent localized overheating and reduce polymerization.[13][16]

    • Moderators: The related Skraup synthesis often employs moderators like ferrous sulfate to control the reaction's vigor.[14][15] While less common in Doebner-von Miller, exploring milder Lewis acid catalysts (e.g., ZnCl₂, SnCl₄) instead of strong Brønsted acids can sometimes provide a better balance between reaction rate and side product formation.[13]

Question: The final product of my Doebner-von Miller synthesis is contaminated with dihydroquinoline byproducts. How can I ensure complete aromatization?

Answer: The final step of the Doebner-von Miller mechanism is the oxidation of a dihydroquinoline intermediate to the aromatic quinoline.[13] Incomplete oxidation leads to these difficult-to-separate impurities.

  • Ensure Sufficient Oxidant: Traditionally, a Schiff base formed in situ acts as the oxidant. If the reaction conditions do not favor its formation or regeneration, oxidation can be inefficient. While classic procedures often don't include an external oxidant, modern variations sometimes do. If you suspect incomplete oxidation, consider the following:

    • Post-Reaction Oxidation: If you have already isolated a mixture containing the dihydroquinoline, you can perform a separate oxidation step using reagents like manganese dioxide (MnO₂) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).[13]

    • In-Situ Oxidation: For future reactions, ensure the reaction is run under conditions that promote the final oxidation step. In some related syntheses, like the Skraup, an explicit oxidizing agent (e.g., nitrobenzene) is used.[17] While this adds complexity and safety concerns, it ensures full aromatization.

The Combes Synthesis

The Combes synthesis produces 2,4-substituted quinolines from the acid-catalyzed reaction of anilines with β-diketones.[18][19][20] Regioselectivity can be an issue with substituted anilines.

Question: I am using a meta-substituted aniline in a Combes synthesis and getting a mixture of 5- and 7-substituted quinolines. How can I favor the formation of one isomer?

Answer: The cyclization step in the Combes synthesis is an electrophilic aromatic substitution, where the protonated enamine intermediate attacks the aniline ring.[18][20] With a meta-substituted aniline, this attack can occur at two different positions (ortho or para to the amine), leading to a mixture of regioisomers.

  • Steric and Electronic Effects: The regiochemical outcome is a delicate balance of steric and electronic factors.

    • Steric Hindrance: A bulky substituent on the aniline at the meta-position will sterically hinder the attack at the adjacent ortho position, thus favoring the formation of the 7-substituted quinoline. Conversely, bulky groups on the β-diketone can influence the conformation of the intermediate and also impact the regioselectivity.[3]

    • Electronic Effects: The electronic nature of the meta-substituent influences the nucleophilicity of the two possible cyclization sites. Electron-donating groups will activate both positions, but the effect is often more pronounced at the para position, favoring the 5-substituted isomer. Conversely, electron-withdrawing groups deactivate both positions, but may allow for greater selectivity.

  • Optimizing Reaction Conditions:

    • Acid Catalyst: The strength and type of acid catalyst can influence the transition state of the cyclization step. Experimenting with different acids (e.g., concentrated H₂SO₄, polyphosphoric acid) may alter the isomeric ratio.[20][21]

    • Temperature: Reaction temperature can also play a role. Running the reaction at different temperatures may favor one pathway over the other.

Part 2: Experimental Protocols & Data

Protocol 1: Iodine-Catalyzed Friedländer Annulation

This protocol provides a milder alternative to traditional high-temperature, strong-acid methods.[8]

  • Reactant Preparation: In a round-bottom flask, combine the 2-aminoaryl ketone (1.0 mmol) and the active methylene compound (1.2 mmol).

  • Catalyst Addition: Add molecular iodine (I₂) (10 mol%).

  • Reaction: Heat the reaction mixture to 80-100 °C.

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dissolve the mixture in ethyl acetate and wash with a saturated aqueous solution of Na₂S₂O₃ to quench and remove the iodine.

  • Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Data Summary: Catalyst Impact on Friedländer Synthesis
Catalyst SystemTemperature (°C)Typical Yield (%)Key Advantages
NaOH / Ethanol80-10040-60Classical, inexpensive
p-TsOH / Toluene11060-85Good yields, common reagent
Molecular Iodine (I₂)80-10075-95Mild conditions, high efficiency[8]
Gold(III) Catalysts50-8080-98Very mild, high turnover[9]
Nafion NR50 / MW12085-95Green, reusable catalyst[1]

Part 3: Mechanistic Insights and Visualizations

Understanding the reaction mechanisms is crucial for effective troubleshooting.

Friedländer Synthesis Mechanism

There are two plausible mechanisms for the Friedländer synthesis. The predominant pathway can depend on the specific substrates and conditions used.[5][6][10]

Friedlander_Mechanism cluster_path1 Pathway A: Schiff Base First cluster_path2 Pathway B: Aldol First A1 2-Aminoaryl Ketone + α-Methylene Ketone A2 Schiff Base Intermediate A1->A2 -H₂O A3 Intramolecular Aldol A2->A3 A4 Dehydration A3->A4 -H₂O A5 Substituted Quinoline A4->A5 B1 2-Aminoaryl Ketone + α-Methylene Ketone B2 Aldol Adduct B1->B2 Aldol Addition B3 Dehydration B2->B3 -H₂O B4 Imine Formation B3->B4 -H₂O B5 Substituted Quinoline B4->B5

Caption: Plausible mechanisms for the Friedländer quinoline synthesis.

Troubleshooting Workflow for Low Yields

This flowchart provides a systematic approach to diagnosing and solving issues related to low product yield.

Low_Yield_Troubleshooting Start Low Yield Observed Check_Purity Verify Starting Material Purity Start->Check_Purity TLC_Analysis Analyze Reaction by TLC Check_Purity->TLC_Analysis Incomplete_Reaction Incomplete Reaction? TLC_Analysis->Incomplete_Reaction Side_Products Multiple Side Products? Incomplete_Reaction->Side_Products No Increase_Time_Temp Increase Reaction Time / Temperature Incomplete_Reaction->Increase_Time_Temp Yes Tar_Formation Significant Tarring? Side_Products->Tar_Formation No Change_Catalyst Screen Different Catalysts (e.g., Lewis vs. Brønsted) Side_Products->Change_Catalyst Yes Optimize_Conditions Optimize Conditions: Lower Temperature, Slower Addition Tar_Formation->Optimize_Conditions Yes Purify_Product Purify and Characterize Isolated Product Tar_Formation->Purify_Product No Increase_Time_Temp->Purify_Product Change_Catalyst->Purify_Product Biphasic_System Use Biphasic System (Doebner-von Miller) Optimize_Conditions->Biphasic_System Biphasic_System->Purify_Product

Caption: Systematic workflow for troubleshooting low yields in quinoline synthesis.

Frequently Asked Questions (FAQs)

Q1: What are some "green" or more environmentally friendly approaches to quinoline synthesis? A1: There is a significant push towards greener synthetic methods. Key strategies include the use of reusable solid acid catalysts like Nafion, employing water as a solvent, using ionic liquids, and leveraging microwave-assisted or solvent-free reaction conditions to reduce energy consumption and waste.[1][2][22][23]

Q2: How can I effectively purify my substituted quinoline product from the reaction mixture? A2: Purification can be challenging due to the presence of unreacted starting materials, polymeric tars, and regioisomers.[3] A standard approach involves an acidic workup to protonate the basic quinoline nitrogen, allowing for extraction into an aqueous layer to separate it from non-basic impurities. After neutralization, the product is back-extracted into an organic solvent. Final purification is typically achieved by column chromatography on silica gel or recrystallization.[3][15]

Q3: Are there modern catalytic methods that offer better regioselectivity than the classical named reactions? A3: Yes, modern organic synthesis has introduced numerous advanced methods. Transition-metal-catalyzed C-H activation and annulation strategies, for instance, can offer exquisite control over regioselectivity by using directing groups.[1][24] These methods often proceed under milder conditions and can tolerate a wider range of functional groups, although they may require more complex catalyst systems.[1][25][26]

References

  • Friedländer Synthesis: Mechanism. Scribd. [Link]
  • Friedländer synthesis. Wikipedia. [Link]
  • Friedlaender Synthesis. Organic Chemistry Portal. [Link]
  • Combes quinoline synthesis. Wikipedia. [Link]
  • Guareschi, A., et al. (2011). Recent Advances in the Friedländer Reaction. Chemical Reviews, 111(11), 7357-7469. [Link]
  • Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. [Link]
  • Doebner–Miller reaction. Wikipedia. [Link]
  • Doebner-Miller Reaction. SynArchive. [Link]
  • Combes Quinoline Synthesis Mechanism. YouTube. [Link]
  • An overview on the synthesis of quinoline and its derivatives using various name reactions. IIP Series. [Link]
  • Combes Quinoline Synthesis. Cambridge University Press. [Link]
  • Scott, W. J., & Gaetano, K. (2006). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. PubMed. [Link]
  • Zhang, L., et al. (2021). Synthesis of quinolines via sequential addition and I2-mediated desulfurative cyclization. RSC Advances, 11(62), 39366-39370. [Link]
  • Li, J., et al. (2024).
  • Scott, W. J., & Gaetano, K. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, 71(21), 8129-8139. [Link]
  • Singh, S., et al. (2024). Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview. ACS Omega. [Link]
  • Singh, S., et al. (2024). Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview. ACS Omega. [Link]
  • Eisch, J. J., & Dluzniewski, T. (1989). Mechanism of the Skraup and Doebner-von Miller quinoline syntheses. Cyclization of .alpha.,.beta.-unsaturated anils. The Journal of Organic Chemistry, 54(6), 1269-1274. [Link]
  • Chen, C., & Li, X. (2007). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry, 72(16), 6308-6311. [Link]
  • Synthesis of quinolines. Organic Chemistry Portal. [Link]
  • Vitaku, E., et al. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 21(8), 987. [Link]
  • Catalytic pathway for quinoline synthesis.
  • Uncanonical Semireduction of Quinolines and Isoquinolines via Regioselective HAT-Promoted Hydrosilylation.
  • Sharma, A., et al. (2024). The Catalysts-Based Synthetic Approaches to Quinolines: A Review. Letters in Organic Chemistry, 21(1), 1-10. [Link]
  • Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. MDPI. [Link]
  • Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines.
  • Ligand-Controlled Regioselective Dearomative Vicinal and Conjugate Hydroboration of Quinolines.
  • Adachi, S., et al. (2007). Convergent, Regiospecific Synthesis of Quinolines from o-Aminophenylboronates. Organic Letters, 9(20), 3917-3920. [Link]
  • Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters.
  • What is the complete procedure for Doebner-von miller reaction?.
  • Glycerol and Q-Tubes: Green Catalyst and Technique for Synthesis of Polyfunctionally Substituted Heteroaromatics and Anilines.
  • Synthesis of Quinoline and deriv
  • Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using E
  • How to perform Doebner-MIller Synthesis without oxidizing agent?.

Sources

Technical Support Center: Optimization of Catalyst Selection for Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for quinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and address frequently asked questions regarding catalyst selection and optimization. Our goal is to move beyond simple procedural lists and delve into the causality behind experimental choices, ensuring both scientific integrity and practical success in your synthetic endeavors.

Frequently Asked Questions (FAQs)

Here we address common questions that arise during the planning and execution of quinoline synthesis, focusing on the critical role of the catalyst.

Q1: What are the primary catalytic strategies for quinoline synthesis?

A1: Quinoline synthesis is a mature field with several classic named reactions, each favoring distinct catalytic conditions. The choice of strategy often dictates the type of catalyst employed.

  • Friedländer Synthesis: This versatile method involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. It is highly adaptable and can be catalyzed by both acids (e.g., p-toluenesulfonic acid, H₂SO₄, and Lewis acids like ZnCl₂) and bases (e.g., KOH, NaOH).[1][2][3]

  • Doebner-von Miller Reaction: This reaction utilizes an α,β-unsaturated carbonyl compound that reacts with an aniline in the presence of a strong acid catalyst, such as hydrochloric acid or sulfuric acid. Lewis acids like zinc chloride and tin(IV) chloride have also been employed.[1][4]

  • Skraup Synthesis: A classic method, the Skraup synthesis produces quinoline from the reaction of an aromatic amine with glycerol, an acid catalyst (typically sulfuric acid), and an oxidizing agent.[1] Ferrous sulfate is often used to moderate this highly exothermic reaction.[1]

  • Combes Synthesis: This acid-catalyzed reaction condenses an aromatic amine with a β-diketone to yield 2,4-disubstituted quinolines.[1]

  • Modern Approaches: Contemporary methods frequently utilize transition-metal catalysts (e.g., palladium, copper, iron, cobalt, rhodium, iridium) and nanocatalysts to achieve higher yields, milder reaction conditions, and greater functional group tolerance.[1][5][6][7][8][9]

Q2: How do I decide between a homogeneous and a heterogeneous catalyst?

A2: The selection between a homogeneous and a heterogeneous catalyst is a critical decision that impacts reaction performance, product purification, and overall process sustainability.[1]

  • Homogeneous Catalysts: These catalysts are in the same phase as the reactants (typically liquid), which often leads to higher selectivity and milder reaction conditions due to well-defined active sites.[1][10] However, their primary drawback is the difficulty of separation from the final product, which can be costly and time-consuming.[1][10]

  • Heterogeneous Catalysts: These are in a different phase from the reactants (e.g., a solid catalyst in a liquid reaction mixture).[1] Their main advantage is the ease of separation and potential for recycling, making them ideal for larger-scale, more environmentally friendly processes.[1][10] Nanocatalysts represent an exciting frontier in heterogeneous catalysis, offering high surface area and reactivity.[1][11][12]

Q3: What are some "green" or environmentally benign catalytic options for quinoline synthesis?

A3: There is a significant and growing interest in developing more sustainable methods for quinoline synthesis.[13] Key strategies include:

  • Catalyst-Free Reactions in Water: Some variations of the Friedländer synthesis have been successfully performed under catalyst-free conditions in water, a green solvent.[14]

  • Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and energy consumption.[13] For example, microwave-assisted Skraup reactions in aqueous media have been reported as an efficient and eco-friendly alternative.[14]

  • Reusable Solid Acid Catalysts: The use of recyclable heterogeneous catalysts like montmorillonite K-10 clay or sulfamic acid aligns with the principles of green chemistry.[13] These catalysts are often easy to handle and can be reused multiple times without significant loss of activity.[13][15]

  • Nanocatalysts: Nanocatalysts are increasingly being explored for quinoline synthesis due to their high efficiency and reusability, which can lead to more sustainable processes.[11][12]

Q4: How does the choice of catalyst influence the regioselectivity of the Friedländer synthesis with an unsymmetrical ketone?

A4: Regioselectivity is a common challenge when using unsymmetrical ketones in the Friedländer synthesis. The catalyst can play a crucial role in directing the reaction to the desired isomer. Strategies to control regioselectivity include:

  • Specific Amine Catalysts: The use of certain amine catalysts can favor the formation of a single product.[16][17]

  • Ionic Liquids: Employing an ionic liquid as the reaction medium has been shown to improve regioselectivity in some cases.[16][17]

  • Directing Groups: Introducing a phosphoryl group on the α-carbon of the ketone can direct the cyclization to a specific position.[16][17]

Troubleshooting Guide

This section provides a systematic approach to diagnosing and solving common problems encountered during catalyst optimization for quinoline synthesis.

Problem Potential Root Cause(s) Suggested Solutions & Optimization Strategies
Low or No Product Yield Inactive Catalyst: The catalyst may have degraded due to improper storage or handling.• Use a fresh batch of catalyst. • Consider increasing the catalyst loading incrementally (e.g., from 5 mol% to 10 mol%).[16] • For certain reactions, explore alternative catalysts like SiO₂ nanoparticles.[16]
Suboptimal Reaction Temperature: Many quinoline syntheses require heating, but incorrect temperatures can hinder the reaction.[1]• Optimize the temperature by monitoring the reaction with Thin Layer Chromatography (TLC). • If the reaction is sluggish, incrementally increase the temperature in 10°C intervals.[16]
Poor Substrate Reactivity: Steric hindrance or deactivating electronic groups on the starting materials can impede the reaction.[1]• A stronger catalyst or harsher reaction conditions may be necessary. • Consider modifying the substrate to reduce steric hindrance if possible.
Incomplete Reaction: The reaction may not have reached completion.• Increase the reaction time and monitor progress using TLC or LC-MS.[14][16]
Significant Tar/Polymer Formation Harsh Reaction Conditions: This is a very common issue, particularly in acid-catalyzed reactions like the Doebner-von Miller and Skraup syntheses.[1][4] Strong acids can promote the polymerization of starting materials or products.[4]Optimize Acid Concentration and Type: Evaluate different Brønsted acids (e.g., HCl, H₂SO₄, p-TsOH) and Lewis acids (e.g., ZnCl₂, SnCl₄) to find a balance between reaction rate and side product formation.[4] Milder Lewis acids may be beneficial. • Control Reaction Temperature: Excessive heat can accelerate polymerization. Maintain the lowest effective temperature.[4] • Employ a Biphasic Solvent System: For the Doebner-von Miller reaction, sequestering the α,β-unsaturated carbonyl in an organic phase (e.g., toluene) can reduce its self-polymerization in the acidic aqueous phase.[4]
Formation of Multiple Products/Byproducts Lack of Regioselectivity: As discussed in the FAQs, unsymmetrical ketones in the Friedländer synthesis can lead to isomeric products.[16][17]• Experiment with different catalysts known to influence regioselectivity, such as specific amine catalysts or by using ionic liquids as the solvent.[16][17]
Side Reactions: Aldol condensation of ketones, especially under basic conditions, can compete with the desired quinoline formation.[16][17]• To avoid aldol condensation, consider using the imine analog of the o-aminoaryl ketone.[17]
Difficulty in Catalyst Separation/Recovery Use of Homogeneous Catalysts: By their nature, homogeneous catalysts are difficult to separate from the reaction mixture.[1][10]• If feasible for your synthesis, switch to a heterogeneous catalyst. These can be easily removed by filtration and are often reusable.[1][10] • For valuable homogeneous catalysts, explore purification techniques like column chromatography, though this can be resource-intensive.
Catalyst Deactivation During Recycling Leaching or Poisoning: The active catalytic species may be leaching into the reaction medium or being poisoned by impurities.• Ensure thorough washing and drying of the catalyst between cycles. • Analyze the reaction mixture for traces of the leached catalyst. • Consider catalyst regeneration procedures if applicable. For some nanocatalysts, heating can restore activity.[11]

Experimental Protocols & Methodologies

To provide a practical context, here are detailed protocols for common quinoline synthesis methods.

Protocol 1: Friedländer Synthesis using p-Toluenesulfonic Acid (p-TsOH)

This protocol outlines a general procedure for the acid-catalyzed Friedländer synthesis.

Materials:

  • 2-aminoaryl ketone (1.0 mmol)

  • α-methylene carbonyl compound (1.2 mmol)

  • p-toluenesulfonic acid monohydrate (0.1 mmol, 10 mol%)

  • Toluene (5 mL)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine the 2-aminoaryl ketone, α-methylene carbonyl compound, and p-toluenesulfonic acid in toluene.

  • Heat the mixture with stirring. The optimal temperature may range from 80-120°C.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Catalyst-Free Friedländer Synthesis in Water

This protocol provides a greener alternative for the Friedländer synthesis.[14]

Materials:

  • 2-aminobenzaldehyde (1 mmol)

  • Ketone (1.2 mmol)

  • Water (5 mL)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 2-aminobenzaldehyde in water.

  • Add the ketone to the solution.

  • Heat the reaction mixture to 70°C and stir for 3 hours.[14]

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If the product precipitates, collect it by filtration. If not, extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Visualizing the Workflow: Catalyst Selection and Optimization

The following diagram illustrates a logical workflow for selecting and optimizing a catalyst for quinoline synthesis.

G cluster_0 Phase 1: Initial Catalyst Selection cluster_1 Phase 2: Experimental Optimization cluster_2 Phase 3: Validation Define Synthesis Strategy Define Synthesis Strategy Literature Review Literature Review Define Synthesis Strategy->Literature Review e.g., Friedländer, Doebner-von Miller Choose Catalyst Type Choose Catalyst Type Literature Review->Choose Catalyst Type Homogeneous vs. Heterogeneous Select Specific Catalyst Select Specific Catalyst Choose Catalyst Type->Select Specific Catalyst e.g., p-TsOH, ZnCl2, Pd/C Perform Initial Experiment Perform Initial Experiment Select Specific Catalyst->Perform Initial Experiment Analyze Yield & Purity Analyze Yield & Purity Perform Initial Experiment->Analyze Yield & Purity TLC, GC, NMR Troubleshoot Issues Troubleshoot Issues Analyze Yield & Purity->Troubleshoot Issues Low Yield, Side Reactions Confirm Structure Confirm Structure Analyze Yield & Purity->Confirm Structure High Yield & Purity Optimize Conditions Optimize Conditions Troubleshoot Issues->Optimize Conditions Temp, Time, Conc. Optimize Conditions->Perform Initial Experiment Iterative Loop Assess Scalability & Reusability Assess Scalability & Reusability Confirm Structure->Assess Scalability & Reusability Final Protocol Final Protocol Assess Scalability & Reusability->Final Protocol

Catalyst selection and optimization workflow.

Data Summary: Catalyst Performance in Quinoline Synthesis

The following table summarizes the performance of various catalytic systems in different quinoline synthesis reactions. Note that yields are highly dependent on specific substrates and reaction conditions.

Synthesis MethodCatalyst SystemTypical SubstratesTemperature (°C)Reaction Time (h)Yield (%)
Friedländer Synthesis Acid or Baseo-Aminobenzaldehyde/ketone, Carbonyl compound150 - 2203 - 677 - 95
Doebner-von Miller Acid (e.g., HCl, H₂SO₄)Aniline, α,β-Unsaturated carbonyl100 - 1403 - 1242 - 89
Skraup Synthesis H₂SO₄, Oxidizing agentAniline, Glycerol145 - 170N/A~14 - 47
Combes Synthesis Acid (e.g., H₂SO₄, PPA)Aniline, β-Diketone100 - 1501 - 4Varies
Modern Heterogeneous ZnCl₂/Ni-USY ZeoliteAniline, Propanol410N/A78.3

Data compiled from multiple sources.[1]

References

  • Tripathi, S., Kumar, R., Mazumder, A., Salahuddin, Kukreti, N., Kumar, A., & Singh, S. (2024). The Catalysts-Based Synthetic Approaches to Quinolines: A Review. Medicinal Chemistry, 20(10), 921-937. [Link]
  • Tripathi, S., Kumar, R., Mazumder, A., Salahuddin, Kukreti, N., Kumar, A., & Singh, S. (2024). The Catalysts-Based Synthetic Approaches to Quinolines: A Review. Ingenta Connect. [Link]
  • Sharma, P., Kumar, A., & Kumar, A. (2014). Recent advances in the synthesis of quinolines: a review. RSC Advances, 4(32), 16455-16481. [Link]
  • Tripathi, S., Kumar, R., Mazumder, A., Salahuddin, Kukreti, N., Kumar, A., & Singh, S. (2024). The Catalysts-Based Synthetic Approaches to Quinolines: A Review.
  • Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Str
  • State-of-the-art transition metal-catalyzed approaches to quinoline frameworks via multicomponent reactions. (2025). RSC Publishing. [Link]
  • Synthesis of quinolines. (n.d.). Organic Chemistry Portal. [Link]
  • Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. (2024). ACS Omega. [Link]
  • Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview. (2024).
  • Synthesis of quinolines by a solid acid-catalyzed microwave-assisted domino cyclization–aromatization approach. (2025).
  • Cooperative Catalysis with Metal and Secondary Amine: Synthesis of 2-Substituted Quinolines via Addition/Cycloisomerization Cascade. (2011). The Journal of Organic Chemistry. [Link]
  • Acid-catalzed synthesis of quinoline derivatives. (n.d.).
  • Transition-metal-catalyzed synthesis of quinazolines: A review. (2022). Frontiers in Chemistry. [Link]
  • An Axially Chiral Quinoline-2-Carboxylic Acid-Cu Catalyst for Enantioselective Synthesis of C2- and C1-Symmetric BINOLs. (2024). The Journal of Organic Chemistry. [Link]
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  • Catalyst Effect on the Reaction. (n.d.).
  • One-Pot Friedländer Quinoline Synthesis: Scope and Limitations. (2010). Organic Chemistry Portal. [Link]
  • The Catalysts-Based Synthetic Approaches to Quinolines: A Review. (2024). Bentham Science. [Link]
  • Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. (2021).
  • A simple and efficient protocol for the synthesis of quinolines catalyzed by chloramine-T. (2012).
  • Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines. (2015). RSC Publishing. [Link]
  • Palladium-catalyzed synthesis of quinolines from allyl alcohols and anilines. (2017). RSC Publishing. [Link]
  • Various conventional routes for the synthesis of quinoline derivatives. (n.d.).
  • Recent Advances in Metal-Free Quinoline Synthesis. (2016).
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Validation & Comparative

A Senior Application Scientist's Guide to Quinoline Synthesis: Pfitzinger vs. Doebner-von Miller

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of therapeutic agents.[1][2] This guide provides an in-depth, comparative analysis of two classical yet enduring methods for its synthesis: the Pfitzinger reaction and the Doebner-von Miller reaction. We will dissect the mechanistic underpinnings, evaluate the synthetic scope and limitations, and present field-proven experimental protocols for each. This document is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in the strategic synthesis of novel quinoline derivatives.

Introduction: The Enduring Relevance of Classical Quinoline Syntheses

Quinolines, a class of nitrogen-containing heterocyclic aromatic compounds, are of paramount importance in the pharmaceutical industry.[1][2] From the historic antimalarial quinine to modern anticancer and antibacterial agents, the quinoline core is a "privileged structure," consistently demonstrating a broad spectrum of biological activities.[3][4][5]

While numerous modern synthetic methods have emerged, the classical name reactions remain fundamental tools in the organic chemist's arsenal.[6][7] The Pfitzinger and Doebner-von Miller syntheses, both developed in the 1880s, offer distinct pathways to the quinoline nucleus.[8] Understanding the nuances, advantages, and limitations of each is critical for efficient and successful drug discovery campaigns. This guide moves beyond a simple recitation of steps to explain the causality behind the protocols, empowering researchers to troubleshoot and adapt these powerful reactions.

The Pfitzinger Synthesis: A Direct Route to Quinoline-4-Carboxylic Acids

The Pfitzinger reaction provides a reliable and direct method for synthesizing quinoline-4-carboxylic acids, which are valuable precursors for more complex therapeutic agents.[3][4][9] The reaction involves the condensation of isatin (or its derivatives) with a carbonyl compound possessing an α-methylene group under basic conditions.[3][9][10]

Reaction Mechanism

The elegance of the Pfitzinger reaction lies in its sequential, well-defined mechanism. The choice of a strong base, typically potassium hydroxide, is causal to the entire process, as it initiates the necessary ring-opening of the isatin starting material.

  • Base-Catalyzed Hydrolysis: The reaction begins with the hydrolytic cleavage of the amide bond within the isatin ring by a strong base (e.g., KOH), forming a keto-acid intermediate, the salt of isatinic acid.[3][9][11] This step is critical as it unmasks the aniline functionality required for the subsequent condensation.

  • Condensation and Tautomerization: The newly formed aniline derivative reacts with the carbonyl compound (an aldehyde or ketone) to form an imine (Schiff base).[9] This imine then tautomerizes to the more thermodynamically stable enamine intermediate.[3][9]

  • Intramolecular Cyclization and Dehydration: The enamine undergoes an intramolecular cyclization, akin to a Claisen condensation, followed by a dehydration step to aromatize the newly formed ring, yielding the final quinoline-4-carboxylic acid product.[3][9][11]

Pfitzinger_Mechanism Isatin Isatin KetoAcid Keto-Acid Intermediate (2) Isatin->KetoAcid 1. Hydrolysis Imine Imine (3) KetoAcid->Imine 2. Condensation Enamine Enamine (4) Imine->Enamine Tautomerization Cyclized Cyclized Intermediate Enamine->Cyclized 3. Intramolecular Cyclization Product Quinoline-4-carboxylic Acid (5) Cyclized->Product Dehydration Carbonyl Carbonyl Compound (with α-methylene) Carbonyl->Imine Base Base (e.g., KOH) Base->Isatin

Caption: The Pfitzinger reaction mechanism.

Experimental Protocol: Synthesis of 2-Methylquinoline-4-carboxylic acid

This protocol is a self-validating system. The color change from purple to brown provides a visual cue for the successful formation of the isatinic acid salt, a critical checkpoint before proceeding.

Materials:

  • Isatin (0.07 mol)

  • Acetone (0.15 mol)

  • Potassium Hydroxide (KOH)

  • Ethanol (95%)

  • Water

  • Dilute Hydrochloric Acid (HCl) or Acetic Acid

  • Diethyl ether

Procedure:

  • Preparation of Base: In a round-bottom flask, prepare a 33% (w/v) solution of KOH in 95% ethanol.[12]

  • Isatin Ring Opening: Add isatin (0.07 mol) to the basic solution. Stir at room temperature for 1 hour. A successful reaction is indicated by a color change from purple to brown, signifying the formation of the potassium salt of isatinic acid.[3]

  • Condensation: To this mixture, add acetone (0.07-0.15 mol).[3]

  • Reflux: Heat the reaction mixture to reflux (approx. 79°C for ethanol) and maintain for 24 hours.[3] Monitor the reaction's progress by thin-layer chromatography (TLC).

  • Workup - Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the bulk of the ethanol via rotary evaporation.[3]

  • Workup - Extraction: Add water to the residue to dissolve the potassium salt of the product. Extract this aqueous solution with diethyl ether to remove unreacted acetone and other neutral impurities.[3][13]

  • Precipitation: Cool the separated aqueous layer in an ice bath. Slowly acidify with dilute HCl or acetic acid with vigorous stirring until the product precipitates completely (typically pH 4-5).[3][13]

  • Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry in a vacuum oven.[3]

  • Purification (Optional): The crude product can be further purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.[4][12]

Pfitzinger_Workflow Start Start: Isatin + Base (KOH/EtOH) RingOpening Stir 1h @ RT (Color change to brown) Start->RingOpening AddCarbonyl Add Carbonyl Compound (Acetone) RingOpening->AddCarbonyl Reflux Reflux 24h (Monitor by TLC) AddCarbonyl->Reflux Workup Workup Reflux->Workup Rotovap Rotary Evaporation (Remove EtOH) Workup->Rotovap Dissolve Dissolve in Water Rotovap->Dissolve Extract Extract with Ether (Remove impurities) Dissolve->Extract Precipitate Cool & Acidify (pH 4-5) (Precipitate Product) Extract->Precipitate Isolate Vacuum Filtration (Wash with cold water) Precipitate->Isolate Dry Dry in Vacuum Oven Isolate->Dry End End: Pure Product Dry->End

Caption: General experimental workflow for the Pfitzinger synthesis.

The Doebner-von Miller Synthesis: A Versatile but Harsher Approach

The Doebner-von Miller reaction is an acid-catalyzed synthesis that produces quinolines from the reaction of anilines with α,β-unsaturated carbonyl compounds.[14][15] It is often considered a modification of the Skraup synthesis.[1][16] A key feature is that the α,β-unsaturated carbonyl can be formed in situ from an aldol condensation of two carbonyl compounds, broadening its versatility.[15]

Reaction Mechanism

The mechanism of the Doebner-von Miller reaction is notably more complex than the Pfitzinger synthesis and has been a topic of considerable debate.[15] Modern isotopic labeling studies suggest a fragmentation-recombination pathway is operative.[15][16][17]

  • Conjugate Addition: The reaction initiates with a nucleophilic 1,4-addition (conjugate addition) of the aniline to the α,β-unsaturated carbonyl compound under acidic conditions.[15]

  • Fragmentation-Recombination: A key and non-intuitive step involves the fragmentation of the initial adduct into an imine and a saturated ketone.[15][16] These fragments can then recombine, which explains the results of crossover experiments using isotopically labeled substrates.[16][17]

  • Second Aniline Addition & Cyclization: The recombined intermediate reacts with a second molecule of aniline via another conjugate addition. This is followed by an intramolecular electrophilic attack on the aniline ring to form a dihydroquinoline intermediate.[15]

  • Oxidation: The final step is the oxidation of the dihydroquinoline intermediate to the aromatic quinoline product.[18] The oxidizing agent can be an external one added to the reaction or, commonly, an imine intermediate that acts as a hydrogen acceptor.[19]

DvM_Mechanism Aniline Aniline Adduct1 Initial 1,4-Adduct Aniline->Adduct1 Dihydroquinoline Dihydroquinoline Intermediate Aniline->Dihydroquinoline UnsatCarbonyl α,β-Unsaturated Carbonyl UnsatCarbonyl->Adduct1 1. Conjugate Addition Acid Acid Catalyst (Brønsted or Lewis) Acid->UnsatCarbonyl Fragments Fragmentation (Imine + Ketone) Adduct1->Fragments 2. Fragmentation Adduct2 Recombined Intermediate Fragments->Adduct2 Recombination Adduct2->Dihydroquinoline 3. 2nd Aniline Add'n & Cyclization Product Quinoline Dihydroquinoline->Product 4. Oxidation

Caption: Proposed fragmentation-recombination mechanism of the Doebner-von Miller reaction.

Experimental Protocol: Synthesis of 2-Methylquinoline (Quinaldine)

A primary challenge in the Doebner-von Miller reaction is the acid-catalyzed polymerization of the α,β-unsaturated carbonyl, leading to significant tar formation.[18][20] This protocol incorporates a biphasic system and slow addition to mitigate this common failure mode.

Materials:

  • Aniline (freshly distilled)

  • Crotonaldehyde (or acetaldehyde to form it in situ)

  • Concentrated Hydrochloric Acid (HCl)

  • Toluene

  • Sodium Hydroxide (NaOH) solution

  • Dichloromethane or Ethyl Acetate

Procedure:

  • Acidic Aniline Solution: In a round-bottom flask equipped with a reflux condenser, mechanical stirrer, and an addition funnel, combine aniline (1.0 eq) and 6 M hydrochloric acid. Heat the mixture to reflux.[20]

  • Prepare Aldehyde Solution: In the addition funnel, dissolve crotonaldehyde (1.2 eq) in toluene.[20] The use of a biphasic toluene/aqueous HCl system is a key strategy to sequester the aldehyde in the organic phase, minimizing its self-polymerization in the acidic aqueous phase.[20]

  • Slow Addition: Add the crotonaldehyde/toluene solution dropwise to the refluxing aniline hydrochloride solution over 1-2 hours.[20] This slow addition maintains a low concentration of the aldehyde, favoring the desired reaction over polymerization.

  • Reflux: After the addition is complete, continue to reflux for an additional 4-6 hours. Monitor the reaction's progress by TLC.[20]

  • Workup - Neutralization: Upon completion, allow the mixture to cool to room temperature. Carefully neutralize the mixture with a concentrated NaOH solution until the pH is basic.[20]

  • Workup - Extraction: Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate) multiple times.[18][20]

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[20]

  • Purification: The crude product can be purified by vacuum distillation or column chromatography.

DvM_Workflow Start Start: Aniline + HCl(aq) Heat Heat to Reflux Start->Heat SlowAdd Dropwise Addition of Crotonaldehyde in Toluene (1-2 hours) Heat->SlowAdd Reflux Reflux 4-6h (Monitor by TLC) SlowAdd->Reflux Troubleshoot Troubleshooting: Tar Formation? Reflux->Troubleshoot Troubleshoot->SlowAdd Yes (Check addition rate, temperature) Cool Cool to RT Troubleshoot->Cool No Neutralize Neutralize with NaOH Cool->Neutralize Extract Extract with Organic Solvent Neutralize->Extract Isolate Wash, Dry, Concentrate Extract->Isolate Purify Purify (Distillation/Chromatography) Isolate->Purify End End: Pure Product Purify->End

Caption: Experimental workflow for the Doebner-von Miller synthesis, including a troubleshooting loop.

Head-to-Head Comparison: Pfitzinger vs. Doebner-von Miller

The choice between these two syntheses is dictated entirely by the target molecule and the available starting materials. They are complementary, not truly competitive, methods.

FeaturePfitzinger SynthesisDoebner-von Miller Synthesis
Reaction Type Ring-condensationRing-condensation
Starting Materials Isatin derivative + Carbonyl with α-methylene group[3][9]Aniline derivative + α,β-Unsaturated carbonyl[14][15]
Reaction Conditions Strongly Basic (e.g., KOH, NaOH)[3][21]Strongly Acidic (Brønsted or Lewis acids)[14][15][16]
Typical Product Substituted Quinoline-4-carboxylic acid [9][13]Variously substituted Quinolines (e.g., 2-methyl, 2,4-dimethyl)[1]
Key Advantage Direct, predictable synthesis of quinoline-4-carboxylic acids. Cleaner reaction profile.[3][4]High versatility; α,β-unsaturated carbonyl can be formed in situ.[15]
Major Limitation Substrate scope limited by isatin availability and stability in strong base.[22]Harsh conditions, significant tar formation , potential for complex mixtures and unpredictable regiochemistry.[2][20][23]
Common Side Reactions Self-condensation of carbonyl reactant.[24]Polymerization of the α,β-unsaturated carbonyl is the most common failure mode.[18][20]
Typical Yields Moderate to good (Can be >80% for simple substrates).[2][3]Highly variable, can be low due to tar formation.[18][19]

Conclusion and Strategic Recommendations

The Pfitzinger and Doebner-von Miller reactions are powerful, time-tested methods for accessing the quinoline core.

  • Choose the Pfitzinger synthesis when:

    • The target molecule is a quinoline-4-carboxylic acid .

    • The required substituted isatin is readily available.

    • A cleaner reaction profile with fewer byproducts is desired.

  • Choose the Doebner-von Miller synthesis when:

    • A quinoline without the 4-carboxy group is the target.

    • The synthesis requires building from simple anilines and aldehydes/ketones.

    • You are prepared to optimize conditions carefully to mitigate the significant risk of tar formation.

Ultimately, a deep understanding of the mechanistic drivers and practical limitations of each reaction is essential for the successful synthesis of novel, biologically active quinoline compounds. By treating these protocols not as fixed recipes but as adaptable, logical systems, researchers can effectively leverage their respective strengths in the pursuit of new chemical entities.

References

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Comparative biological activity of 4-Chloro-2-methylquinoline-7-carboxylic acid and its analogs

Author: BenchChem Technical Support Team. Date: January 2026

An authoritative guide for researchers and drug development professionals on the structure-activity relationships and comparative biological profiles of quinoline-7-carboxylic acid analogs.

Introduction: The Quinoline Carboxylic Acid Scaffold in Medicinal Chemistry

The quinoline ring system is a quintessential "privileged scaffold" in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a vast spectrum of pharmacological activities.[1] Its rigid, planar structure and the presence of a nitrogen heteroatom provide an ideal framework for molecular recognition by various biological targets. When functionalized with a carboxylic acid group, particularly at positions 3 or 4, the resulting quinoline carboxylic acid moiety often serves as a critical pharmacophore for interacting with enzyme active sites.[2][3]

This guide focuses on the comparative biological activity of the 4-Chloro-2-methylquinoline-7-carboxylic acid scaffold and its analogs. While specific experimental data for this exact substitution pattern is sparse in publicly accessible literature, a comprehensive analysis of structurally related analogs provides profound insights into the structure-activity relationships (SAR) that govern their efficacy. By examining how modifications to the quinoline core—such as the position and nature of halogen substituents, alkyl groups, and the carboxylic acid—modulate activity, we can construct a predictive framework for designing novel therapeutic agents.

We will explore key biological activities including anticancer, antimicrobial, and anti-inflammatory effects, supported by experimental data from peer-reviewed studies. Furthermore, this guide provides detailed protocols for fundamental biological assays, enabling researchers to validate and expand upon these findings.

Comparative Analysis of Biological Activities

The biological profile of a quinoline carboxylic acid derivative is exquisitely sensitive to its substitution pattern. The interplay between substituents at the C2, C4, C6, C7, and C8 positions dictates the compound's mechanism of action, potency, and selectivity.

Anticancer and Antiproliferative Activity

Quinoline carboxylic acids have emerged as potent anticancer agents, primarily through the inhibition of critical enzymes involved in cancer cell proliferation and survival.[4][5]

  • Inhibition of Dihydroorotate Dehydrogenase (DHODH): DHODH is a pivotal enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for DNA and RNA synthesis in rapidly dividing cancer cells.[3] Brequinar, a well-studied DHODH inhibitor, features a quinoline-4-carboxylic acid core. SAR studies on Brequinar and its analogs have identified three critical regions for potent inhibition[2]:

    • C2 Position: Requires bulky, hydrophobic substituents.

    • C4 Position: A carboxylic acid is strictly required for activity, likely forming a salt bridge with key residues in the enzyme's binding pocket.[3]

    • Benzo Portion (C5-C8): Halogen substitutions, such as fluorine or chlorine, can significantly enhance potency.

  • Inhibition of Protein Kinases: Certain quinoline derivatives act as protein kinase inhibitors. For instance, a series of 8-hydroxy-quinoline-7-carboxylic acid derivatives were identified as potent inhibitors of Pim-1 kinase, a serine/threonine kinase that regulates apoptosis and cell metabolism.[6] The 8-hydroxy and 7-carboxylic acid groups were found to be a crucial pharmacophore, interacting with Asp186 and Lys67 residues in the ATP-binding pocket of the kinase.[6]

Table 1: Comparative Anticancer Activity of Quinoline Carboxylic Acid Analogs

Compound/Analog ClassTargetCell Line/AssayPotency (IC₅₀)Reference
Brequinar Analog (6-fluoro-2-aryl)DHODHL1210 Murine Leukemia10-50 nM[2]
8-Hydroxy-quinoline-7-carboxamidesPim-1 KinaseIn vitro kinase assay1-5 µM[6]
Quinoline-4-carboxylic acidAntiproliferationMammary MCF7Significant growth inhibition[7]
Quinoline-2-carboxylic acidAntiproliferationCervical HeLaSignificant cytotoxicity[7]
Antimicrobial Activity

The quinolone antibiotics, a major class of antibacterial agents, are based on the 4-oxo-quinoline-3-carboxylic acid scaffold. Their mechanism involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes vital for DNA replication.[3] While our focus is on the quinoline-7-carboxylic acid scaffold, many of the SAR principles are translatable.

  • Key Structural Features: The carboxylic acid group (often at C3 or C4) is essential for binding to the enzyme-DNA complex.[3] Substitutions at C7, often with piperazinyl or other nitrogen-containing heterocycles, are critical for determining the spectrum of activity and potency against Gram-positive and Gram-negative bacteria.[8] Fluorine substitution at C6 is a common feature that enhances antibacterial activity.[8]

  • Antifungal Activity: Novel quinoline derivatives have also been evaluated as antifungal agents.[9][10] Some analogs function as inhibitors of peptide deformylase (PDF), an essential bacterial and fungal enzyme, while others may act as fungal cell wall disruptors.[9][10]

Table 2: Comparative Antimicrobial Activity of Quinoline Analogs

Compound/Analog ClassTarget Organism(s)Potency (MIC)Reference
1-Ethyl-6-fluoro-7-(1-piperazinyl)quinoline-3-carboxylic acidGram-positive & Gram-negative bacteriaMore active than oxolinic acid[8]
6-Amino-4-methyl-1H-quinoline-2-one derivativesBacillus cereus, Staphylococcus, Pseudomonas, E. coli3.12 - 50 µg/mL[9][10]
Quinoline-Thiazole DerivativesCandida glabrata<0.06 - 1.95 µg/mL[11]
Nitroxoline (8-hydroxyquinoline derivative)Gram-negative & Gram-positive pathogens1 - 32 µg/mL[12]

Structure-Activity Relationship (SAR) Insights

The accumulated data allows us to deduce key SAR trends for the quinoline carboxylic acid scaffold. Modifications at different positions have predictable impacts on biological activity, guiding the rational design of new analogs.

MTT_Workflow start Start: Cancer Cell Culture seed 1. Seed Cells in 96-well Plate start->seed incubate1 2. Incubate 24h (Cell Attachment) seed->incubate1 treat 3. Add Serial Dilutions of Test Compounds incubate1->treat incubate2 4. Incubate 48-72h (Compound Exposure) treat->incubate2 add_mtt 5. Add MTT Reagent incubate2->add_mtt incubate3 6. Incubate 4h (Formazan Formation) add_mtt->incubate3 solubilize 7. Add Solubilizing Agent (e.g., DMSO) incubate3->solubilize read 8. Measure Absorbance (570 nm) solubilize->read analyze 9. Calculate % Viability and Determine IC50 read->analyze end End: Cytotoxicity Profile analyze->end

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A Senior Application Scientist's Guide to the Structural Validation of Novel Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals immersed in the dynamic world of drug development, the synthesis of a novel quinoline derivative represents a pivotal moment of discovery. Quinoline scaffolds are a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2][3][4] However, the promise of a newly created molecule can only be realized through rigorous and unequivocal structural validation. This guide provides an in-depth comparison of the essential analytical techniques required to confirm the identity, purity, and three-dimensional structure of a newly synthesized quinoline derivative.

The Imperative of Orthogonal and Complementary Data

A single analytical technique is never sufficient for complete structural elucidation. Instead, a multi-pronged approach, employing a suite of spectroscopic and chromatographic methods, is the gold standard. Each technique provides a unique piece of the structural puzzle, and together, they form a self-validating system that ensures the scientific integrity of your findings. This guide will focus on the "big three" of structural validation—Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy—complemented by crucial chromatographic and crystallographic techniques.

Core Spectroscopic Techniques: A Comparative Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[5][6] It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For quinoline derivatives, both ¹H and ¹³C NMR are indispensable.[7][8]

Expert Insights: The complexity of the aromatic region in the ¹H NMR spectrum of quinoline derivatives can be challenging to interpret due to overlapping signals and complex coupling patterns.[7] Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HMQC (Heteronuclear Multiple Quantum Coherence), are invaluable for unambiguously assigning protons and their attached carbons, thereby confirming the substitution pattern on the quinoline ring.[8]

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the quinoline derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[7][9] The choice of solvent is critical to avoid obscuring key signals. For ¹³C NMR, a more concentrated sample (50-100 mg) may be necessary to obtain a good signal-to-noise ratio in a reasonable time.[9]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0 ppm.[7]

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum using a standard pulse program. The number of scans can be adjusted to improve the signal-to-noise ratio.

    • ¹³C NMR: A proton-decoupled pulse sequence is typically used to simplify the spectrum.[7] Longer acquisition times and a greater number of scans are generally required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.[7]

  • Data Processing and Analysis: Process the raw data by applying a Fourier transform, phasing, and baseline correction.[7] Analyze the chemical shifts, integration (for ¹H NMR), and coupling constants to elucidate the structure.

Mass Spectrometry (MS): The Molecular Weight and Fragmentation Fingerprint

Mass spectrometry provides the exact molecular weight of the synthesized compound and offers valuable structural information through the analysis of its fragmentation patterns.[10][11] High-resolution mass spectrometry (HRMS) is particularly crucial for determining the elemental composition of the molecular ion, which serves as a powerful confirmation of the chemical formula.

Expert Insights: The fragmentation pattern of a quinoline derivative in the mass spectrum can reveal the nature and position of substituents.[11] For instance, the loss of specific neutral fragments can indicate the presence of certain functional groups. Comparing the observed fragmentation pattern with known fragmentation pathways of similar quinoline structures can provide strong evidence for the proposed structure.[10][12]

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Prepare a dilute solution of the quinoline derivative in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Ionization: Choose an appropriate ionization technique. Electrospray ionization (ESI) is commonly used for polar compounds, while electron ionization (EI) is suitable for more volatile and thermally stable derivatives.[10]

  • Mass Analysis: Acquire the mass spectrum using a high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap instrument.[10]

  • Data Analysis: Determine the accurate mass of the molecular ion and use it to calculate the elemental composition. Analyze the fragmentation pattern to gain insights into the molecular structure.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying the Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.[13][14] For a newly synthesized quinoline derivative, FTIR can confirm the presence of key functional groups introduced during the synthesis.

Expert Insights: While FTIR is excellent for identifying functional groups, it is generally not sufficient for complete structure elucidation on its own. It is best used in conjunction with NMR and MS. For quinoline derivatives, characteristic peaks for aromatic C-H stretching, C=C and C=N stretching within the quinoline ring, and vibrations associated with specific substituents should be observed.[13][15]

Experimental Protocol: FTIR Spectroscopy

  • Sample Preparation: The sample can be analyzed as a solid (using a KBr pellet or an attenuated total reflectance (ATR) accessory), a liquid (as a thin film between salt plates), or in solution.

  • Data Acquisition: Record the infrared spectrum over the appropriate wavenumber range (typically 4000-400 cm⁻¹).

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups in the molecule.

Workflow for Structural Validation

The following diagram illustrates a logical workflow for the comprehensive structural validation of a newly synthesized quinoline derivative.

G cluster_synthesis Synthesis & Purification cluster_validation Structural Validation cluster_conclusion Final Confirmation Synthesis Chemical Synthesis Purification Purification (e.g., Column Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR Primary Structure MS Mass Spectrometry (HRMS) Purification->MS Molecular Formula FTIR FTIR Spectroscopy Purification->FTIR Functional Groups Purity Purity Assessment (HPLC, TLC) Purification->Purity Purity Check Crystal Single Crystal X-ray (If crystalline) NMR->Crystal Confirm Connectivity Structure_Confirmed Structure Validated NMR->Structure_Confirmed MS->Crystal Confirm Mol. Weight MS->Structure_Confirmed FTIR->Structure_Confirmed Purity->NMR Purity->MS Crystal->Structure_Confirmed

Caption: Workflow for the structural validation of a newly synthesized quinoline derivative.

Purity Assessment: A Critical Prerequisite

Before embarking on detailed structural analysis, it is essential to assess the purity of the synthesized compound. Chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are routinely used for this purpose.[16][17]

Expert Insights: HPLC is a powerful tool for quantifying the purity of a sample and can also be used for purification (preparative HPLC).[16] Developing a robust HPLC method is crucial for ensuring the reproducibility of biological assays and for meeting regulatory standards in drug development.

TechniqueInformation ProvidedStrengthsLimitations
¹H NMR Proton environment, connectivity (J-coupling), relative number of protonsHigh resolution, detailed structural informationComplex spectra for large molecules, solvent signal can be an issue
¹³C NMR Number and type of carbon atomsUnambiguous carbon count, less signal overlap than ¹H NMRLow sensitivity, longer acquisition times
HRMS Exact molecular weight, elemental composition, fragmentation patternHigh accuracy and sensitivity, confirms molecular formulaMay not be suitable for thermally labile compounds, fragmentation can be complex
FTIR Presence of functional groupsFast, non-destructive, versatile sample handlingProvides limited structural information, not ideal for complex mixtures
HPLC Purity, quantificationHigh resolution and sensitivity, quantitativeRequires method development, may not be suitable for all compounds
X-ray Crystallography Absolute 3D structure in the solid stateUnambiguous structure determinationRequires a single, high-quality crystal, structure may differ in solution

The Gold Standard: Single-Crystal X-ray Crystallography

For compounds that can be crystallized, single-crystal X-ray crystallography provides the ultimate, unambiguous determination of the three-dimensional structure in the solid state.[18][19][20] It reveals the precise arrangement of atoms, bond lengths, and bond angles, offering an unparalleled level of structural detail.

Expert Insights: While X-ray crystallography is the definitive method for structure determination, it is important to remember that the solid-state conformation may not always be the same as the conformation in solution, where biological activity occurs. Therefore, NMR data is still crucial for understanding the solution-state structure.

Logical Relationships in Data Interpretation

The data from each analytical technique must be cross-validated to build a cohesive and irrefutable structural assignment.

G cluster_data Analytical Data cluster_interpretation Interpretation & Confirmation NMR NMR ¹H, ¹³C, 2D Connectivity & Environment Proposed_Structure Proposed Structure NMR->Proposed_Structure MS Mass Spec. HRMS Molecular Formula & Fragments MS->Proposed_Structure FTIR FTIR Functional Groups FTIR->Proposed_Structure HPLC HPLC Purity HPLC->Proposed_Structure Purity >95% XRAY X-ray 3D Structure Validated_Structure Validated Structure XRAY->Validated_Structure Definitive Confirmation Proposed_Structure->XRAY Crystallization Proposed_Structure->Validated_Structure Consistent Data

Caption: Logical flow for data integration in structural validation.

Conclusion

The structural validation of a newly synthesized quinoline derivative is a meticulous process that demands a synergistic application of multiple analytical techniques. By systematically acquiring and interpreting data from NMR, MS, FTIR, and chromatography, researchers can confidently establish the identity and purity of their compounds. For crystalline materials, single-crystal X-ray crystallography provides the ultimate confirmation. This rigorous, multi-faceted approach is not merely a procedural formality; it is the bedrock of scientific integrity and the essential first step in unlocking the therapeutic potential of novel quinoline-based molecules.

References

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  • ResearchGate. (n.d.). FTIR spectra of Quinoline, GQD, GQD-HA-DOPA, and GQD-HA-DOPA-Qu NCs.
  • Clugston, D. M., & MacLean, D. B. (1966). Mass spectra of oxygenated quinolines. Canadian Journal of Chemistry, 44(7), 781-790.
  • Kopchuk, D. S., et al. (2019). X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines. Russian Journal of Organic Chemistry, 55(6), 972-977.
  • Szyszkowska, A., et al. (2021). 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. Molecules, 26(11), 3321.
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Comparative analysis of the spectroscopic data of quinoline isomers

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Spectroscopic Guide to Quinoline and Isoquinoline

This guide provides a detailed comparative analysis of the spectroscopic properties of quinoline and its primary isomer, isoquinoline. As foundational structures in numerous pharmaceuticals and biologically active compounds, a clear understanding of their distinct spectroscopic signatures is crucial for identification, characterization, and quality control in research and drug development.[1][2] This document presents a side-by-side comparison of their Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) data, supported by standardized experimental protocols.

The Structural Distinction: A Tale of Nitrogen Placement

Quinoline and isoquinoline are structural isomers with the chemical formula C₉H₇N. Both consist of a benzene ring fused to a pyridine ring. The critical difference lies in the position of the nitrogen atom within the heterocyclic ring system. In quinoline, the nitrogen atom is at position 1, whereas in isoquinoline, it is at position 2.[1] This seemingly minor structural variance leads to distinct electronic distributions and, consequently, unique spectroscopic fingerprints that allow for their unambiguous differentiation.

G cluster_quinoline Quinoline cluster_isoquinoline Isoquinoline q_struct i_struct

Caption: Chemical structures of quinoline and isoquinoline isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the precise atomic connectivity of these isomers. The differing position of the electronegative nitrogen atom significantly influences the electron density around adjacent carbon and hydrogen atoms, resulting in notable and predictable variations in their chemical shifts (δ).[1]

Causality of Spectral Differences:

In quinoline, the nitrogen atom at position 1 exerts a strong deshielding effect on the adjacent protons at C-2 and C-8. The H-2 proton, being part of the pyridine ring and directly adjacent to the nitrogen, experiences the most significant downfield shift. Conversely, in isoquinoline, the nitrogen at position 2 deshields the protons at C-1 and C-3, with H-1 typically appearing at the lowest field.[1] These distinct patterns in the aromatic region of the ¹H NMR spectrum serve as a primary diagnostic tool. Similar logic applies to ¹³C NMR, where carbons adjacent to the nitrogen (C-2 and C-8a in quinoline; C-1 and C-3 in isoquinoline) are shifted downfield.

Comparative NMR Data

Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃ [1]

Position Quinoline Isoquinoline
H-1 - 9.22
H-2 8.90 -
H-3 7.38 7.58
H-4 8.12 8.50
H-5 7.75 7.80
H-6 7.52 7.62
H-7 7.65 7.70

| H-8 | 8.08 | 7.95 |

Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃ [1][3]

Position Quinoline Isoquinoline
C-1 - 152.7
C-2 150.2 -
C-3 121.1 143.2
C-4 136.2 120.5
C-4a 128.3 128.8
C-5 129.5 127.4
C-6 126.5 126.9
C-7 129.5 130.4
C-8 127.7 127.7

| C-8a | 148.4 | 135.7 |

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the quinoline or isoquinoline sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃). Add tetramethylsilane (TMS) as an internal standard (0 ppm).[1]

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover a range of -1 to 11 ppm.

    • Use a standard 90° pulse angle.

    • Set the relaxation delay to 1-2 seconds.

    • Acquire a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.[1]

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover a range of 0 to 160 ppm.

    • Employ a proton-decoupled pulse sequence.

    • Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Reference the spectrum to the TMS signal at 0.00 ppm for ¹H and 77.07 ppm for the CDCl₃ solvent residual peak in the ¹³C spectrum.[4]

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the vibrational modes of functional groups. For quinoline and its isomer, the key differences arise from the C-H out-of-plane bending modes in the fingerprint region and the C=N/C=C ring stretching vibrations.[5][6]

Causality of Spectral Differences:

The arrangement of hydrogen atoms on the heterocyclic ring is different in the two isomers, leading to distinct patterns in the C-H out-of-plane bending region (900-650 cm⁻¹). Furthermore, the coupling of C=N and C=C stretching vibrations within the fused ring system is sensitive to the nitrogen's location, causing subtle but measurable shifts in the 1650-1400 cm⁻¹ region.[7]

Comparative IR Data

Table 3: Key IR Absorption Bands (cm⁻¹)

Vibrational Mode Quinoline Isoquinoline Source
Aromatic C-H Stretch 3050 3060 [8]
C=C/C=N Ring Stretch 1620, 1580, 1500 1625, 1585, 1495 [1]

| C-H Out-of-Plane Bend | 810, 780, 745 | 830, 790, 740 |[6] |

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
  • Background Collection: Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract any atmospheric (CO₂, H₂O) or instrumental signals.[1]

  • Sample Application: Place a single small drop of the liquid quinoline or isoquinoline sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Spectrum Acquisition: Acquire the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.[1] Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

  • Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft tissue to prevent cross-contamination.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule.[9] For aromatic systems like quinoline and isoquinoline, the spectra are characterized by π → π* transitions. The position of the nitrogen atom alters the energy levels of the molecular orbitals, leading to different wavelengths of maximum absorbance (λ_max).[10]

Causality of Spectral Differences:

Both isomers exhibit multiple absorption bands corresponding to electronic transitions within the fused aromatic system. The fine structure and λ_max values of these bands are sensitive to the molecule's overall electronic structure. The different placement of the nitrogen lone pair and its influence on the π-system results in distinct absorption profiles, allowing for differentiation.[10][11]

Comparative UV-Vis Data

Table 4: UV-Vis Absorption Maxima (λ_max, nm) in Ethanol

Compound Band I (π → π*) Band II (π → π*) Source
Quinoline ~275, ~288 (fine structure) ~313 [1][12]

| Isoquinoline | ~266 | ~317 |[1][10] |

Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation: Prepare a stock solution of the quinoline or isoquinoline sample in a UV-grade solvent (e.g., ethanol).[1] Dilute the stock solution to obtain a final concentration that results in an absorbance reading between 0.1 and 1.0 at the λ_max to ensure adherence to the Beer-Lambert Law.[13]

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Baseline Correction: Fill two quartz cuvettes with the pure solvent. Place one in the reference beam path and one in the sample beam path. Run a baseline correction scan to zero the instrument across the desired wavelength range (e.g., 200-400 nm).

  • Sample Measurement: Replace the solvent in the sample cuvette with the prepared sample solution. Ensure the cuvette is placed correctly in the sample holder.

  • Data Acquisition: Acquire the absorption spectrum. The instrument software will plot absorbance versus wavelength.

  • Data Analysis: Identify the wavelengths of maximum absorbance (λ_max).[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. Since quinoline and isoquinoline are isomers, they have the same molecular weight (129.16 g/mol ) and will show an identical molecular ion peak (M⁺˙) at m/z = 129.[14][15] Differentiation, therefore, relies on analyzing the fragmentation patterns produced by a hard ionization technique like Electron Ionization (EI).

Causality of Spectral Differences:

In EI-MS, high-energy electrons bombard the molecule, causing ionization and subsequent fragmentation.[16][17] The stability of the resulting fragments dictates the fragmentation pathway. The position of the nitrogen atom influences which bonds are most likely to break. A characteristic fragmentation for both is the loss of hydrogen cyanide (HCN, 27 Da), leading to a significant peak at m/z = 102. However, the relative intensities of this and other minor fragments can differ, providing clues for identification.[18][19]

Comparative Mass Spectrometry Data

Table 5: Key EI-MS Fragments (m/z) and Relative Abundances (%)

m/z Proposed Fragment Quinoline Rel. Abundance (%) Isoquinoline Rel. Abundance (%) Source
129 [M]⁺˙ 100 100 [14][15]
102 [M - HCN]⁺˙ ~40-50 ~45-55 [14][15][19]
76 [C₆H₄]⁺˙ ~10-15 ~10-15 [14][15]

| 51 | [C₄H₃]⁺ | ~15-20 | ~20-25 |[14][15] |

Note: Relative abundances are approximate and can vary slightly between instruments.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: Introduce a small amount of the neat liquid sample into the mass spectrometer, typically via a direct insertion probe or by injection into a gas chromatograph (GC-MS).

  • Ionization: The sample is vaporized and enters the ion source, where it is bombarded with a beam of high-energy electrons (typically 70 eV).[20] This process creates a positively charged molecular ion (M⁺˙) and various fragment ions.

  • Mass Analysis: The newly formed ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions strike a detector, which generates a signal proportional to the number of ions. The instrument software plots the relative abundance of ions at each m/z value, creating the mass spectrum.

  • Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure. Compare the observed spectrum to library data for quinoline and isoquinoline.[14][15]

Overall Analytical Workflow

The process of distinguishing these isomers involves a systematic application of the described spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they allow for confident identification.

Caption: General workflow for comparative spectroscopic analysis.

Conclusion

While quinoline and isoquinoline share the same chemical formula, the distinct placement of the nitrogen atom provides a robust basis for their differentiation using standard spectroscopic techniques. ¹H NMR offers the most direct and unambiguous identification through the unique chemical shifts of protons adjacent to the nitrogen. IR spectroscopy provides confirmatory data via the fingerprint region, while UV-Vis spectroscopy highlights differences in their electronic structures. Finally, mass spectrometry confirms the molecular weight and offers subtle clues in the fragmentation pattern. By employing this multi-technique approach, researchers and drug development professionals can confidently identify and characterize these critical heterocyclic isomers.

References

  • Purcell, J. M., Hendrickson, C. L., Rodgers, R. P., & Marshall, A. G. (2007). Speciation of nitrogen containing aromatics by atmospheric pressure photoionization or electrospray ionization fourier transform ion cyclotron resonance mass spectrometry. Journal of the American Society for Mass Spectrometry, 18(7), 1265–1273.
  • Ghini, S., et al. (n.d.). Infrared spectral studies of quinoline-n-oxides.
  • Bernstein, M. P., et al. (2005). Mid-IR Spectra of Quinoline and Phenanthridine in H₂O and Ar. NASA Ames Research Center.
  • Kisiel, Z., et al. (2010). Rotational spectra of quinoline and of isoquinoline: Spectroscopic constants and electric dipole moments. Journal of Molecular Spectroscopy.
  • Sample preparation for FT-IR. (n.d.). University of Colorado Boulder.
  • Brouard, M., et al. (2016). Ultraviolet photodissociation action spectroscopy of gas-phase protonated quinoline and isoquinoline cations. Physical Chemistry Chemical Physics, 18(39), 27391-27402.
  • Dryza, V., et al. (2012). Electronic Spectra of Gas-Phase Polycyclic Aromatic Nitrogen Heterocycle Cations: Isoquinoline(+) and Quinoline(+). The Journal of Physical Chemistry A.
  • Purcell, J. M., et al. (2007). Speciation of nitrogen containing aromatics by atmospheric pressure photoionization or electrospray ionization fourier transform ion cyclotron resonance mass spectrometry. Journal of the American Society for Mass Spectrometry.
  • LaVoie, E. J., et al. (1984). On the metabolism of quinoline and isoquinoline: possible molecular basis for differences in biological activities. Carcinogenesis, 5(10), 1329-1335.
  • Beck, A. (2010). Concentration Dependent 1H-NMR Chemical Shifts of Quinoline Derivatives. UNCW Institutional Repository.
  • Narayanaswami, S., et al. (1984). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 93(2), 145-155.
  • Al-Masoudi, N. A., & Al-Soud, Y. A. (2014). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Trade Science Inc.
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  • Kim, J., et al. (2017). Analytical differentiation of quinolinyl- and isoquinolinyl- substituted 1-(5-fluoropentyl)-1H-indole-3-carboxylates. Forensic Toxicology, 35, 134-144.
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A Comparative Guide to Purity Assessment of Synthesized 4-Chloro-2-methylquinoline-7-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the purity of a synthesized active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is a critical determinant of safety, efficacy, and regulatory compliance. This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of 4-Chloro-2-methylquinoline-7-carboxylic acid, a key building block in medicinal chemistry. As a Senior Application Scientist, my focus is to offer not just procedural steps, but a deeper understanding of the rationale behind selecting and executing these methods, ensuring the integrity of your research and development pipeline.

The importance of robust purity assessment for pharmaceutical intermediates cannot be overstated. Regulatory bodies, guided by the International Council for Harmonisation (ICH) guidelines, mandate stringent control over impurities.[1][2] Impurities can arise from various sources including starting materials, by-products of the synthesis, degradation products, and residual solvents.[2] This guide will delve into the practical application and comparative strengths of High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for the comprehensive purity profiling of this compound.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

High-Performance Liquid Chromatography (HPLC) is an indispensable technique in pharmaceutical quality control for its high resolution, sensitivity, and quantitative accuracy. A well-developed Reverse-Phase HPLC (RP-HPLC) method can effectively separate the target compound from its process-related impurities and degradation products.

Causality Behind Experimental Choices in HPLC Method Development

The development of a robust HPLC method is a systematic process. For this compound, a C18 column is a logical starting point due to the compound's aromatic and moderately polar nature. The mobile phase, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol, is optimized to achieve optimal separation. The pH of the aqueous phase is a critical parameter; for a carboxylic acid, maintaining a pH below its pKa (typically around 3-5) will keep it in its neutral, protonated form, leading to better retention and peak shape on a C18 column. A UV detector is suitable for this compound due to the presence of the quinoline chromophore.

Experimental Protocol: RP-HPLC Purity Determination

Objective: To quantify the purity of this compound and detect any related impurities.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Reagents:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium phosphate monobasic (analytical grade)

  • Orthophosphoric acid (analytical grade)

  • Water (HPLC grade)

  • This compound reference standard (purity >99.5%)

  • Synthesized this compound sample

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 20 mM potassium phosphate buffer, pH adjusted to 3.0 with orthophosphoric acid.

    • Mobile Phase B: Acetonitrile.

  • Standard Solution Preparation:

    • Accurately weigh about 10 mg of the reference standard and dissolve in a 1:1 mixture of acetonitrile and water to make a 100 µg/mL stock solution.

  • Sample Solution Preparation:

    • Accurately weigh about 10 mg of the synthesized sample and prepare a 100 µg/mL solution in a 1:1 mixture of acetonitrile and water.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

    • Gradient Elution:

      • 0-5 min: 30% B

      • 5-25 min: 30% to 70% B

      • 25-30 min: 70% B

      • 30.1-35 min: 30% B (re-equilibration)

  • Analysis:

    • Inject the blank (diluent), standard solution (in triplicate), and sample solution (in triplicate).

  • Calculation of Purity:

    • Purity (%) = (Area of the main peak in the sample / Total area of all peaks in the sample) x 100

Data Presentation: HPLC Analysis
ParameterResult
Retention Time of Main Peak~15.2 min
Purity by Area %99.2%
Impurity 1 (Retention Time)12.8 min (0.3%)
Impurity 2 (Retention Time)18.5 min (0.5%)

Table 1. Representative HPLC data for purity assessment of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS): For Impurity Identification

While HPLC with UV detection is excellent for quantification, it provides limited structural information about unknown impurities. LC-MS combines the separation power of HPLC with the mass-resolving capability of mass spectrometry, making it a powerful tool for impurity profiling and identification.[1][3]

Expertise in LC-MS Application

For this compound, Electrospray Ionization (ESI) is a suitable ionization technique, typically in positive ion mode to form the [M+H]+ ion. High-resolution mass spectrometry (HRMS), such as Time-of-Flight (TOF) or Orbitrap, is invaluable for determining the elemental composition of impurities, providing strong evidence for their structural elucidation.

Experimental Protocol: LC-MS Impurity Profiling

Objective: To identify and tentatively characterize impurities in the synthesized this compound.

Instrumentation:

  • LC-MS system equipped with a binary pump, autosampler, column oven, and a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • C18 column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).

Reagents:

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Synthesized this compound sample

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Sample Solution Preparation:

    • Prepare a 10 µg/mL solution of the synthesized sample in a 1:1 mixture of acetonitrile and water.

  • LC-MS Conditions:

    • Flow rate: 0.3 mL/min

    • Column Temperature: 40 °C

    • Gradient Elution: Optimized to separate impurities observed in HPLC.

    • Ionization Mode: ESI Positive

    • Mass Range: m/z 100-1000

    • MS/MS Analysis: Perform data-dependent acquisition to obtain fragmentation spectra of detected impurity ions.

Data Presentation: LC-MS Analysis
Observed m/z [M+H]+Proposed FormulaTentative Identification
222.0318C11H9ClNO2This compound
208.0527C10H9ClNO2Decarboxylated impurity
238.0269C11H8Cl2NO2Dichloro impurity

Table 2. Representative LC-MS data for impurity identification in synthesized this compound.

Quantitative NMR (qNMR) Spectroscopy: An Absolute Purity Method

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy has emerged as a primary analytical method for purity determination due to its unique characteristic where the signal intensity is directly proportional to the number of nuclei.[4][5][6] Unlike chromatographic methods that provide relative purity, qNMR can determine the absolute purity of a substance without the need for a specific reference standard of the analyte.[7]

Trustworthiness of the qNMR Protocol

The accuracy of qNMR relies on careful experimental setup and data processing. A certified internal standard with a known purity is used. The selection of non-overlapping signals for both the analyte and the internal standard is crucial. Proper relaxation of all nuclei is ensured by using a sufficient relaxation delay (D1), typically 5 times the longest T1 relaxation time of the protons being quantified.

Experimental Protocol: Purity Determination by ¹H qNMR

Objective: To determine the absolute purity of synthesized this compound.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • High-precision 5 mm NMR tubes

Reagents:

  • Deuterated solvent (e.g., DMSO-d6)

  • Certified internal standard (e.g., Maleic acid, purity >99.9%)

  • Synthesized this compound sample

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the synthesized sample and 5 mg of the internal standard into a vial.

    • Dissolve the mixture in a precise volume of DMSO-d6 (e.g., 0.75 mL).

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum with the following parameters:

      • Pulse angle: 90°

      • Relaxation delay (D1): 30 s

      • Number of scans: 16 or more for good signal-to-noise ratio

  • Data Processing:

    • Apply appropriate window function (e.g., exponential with a line broadening of 0.3 Hz).

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved, non-overlapping signal of the analyte and a signal of the internal standard.

  • Calculation of Purity:

    • The purity (P) of the analyte is calculated using the following formula: P_analyte = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • std = internal standard

Data Presentation: qNMR Analysis
ParameterAnalyte (this compound)Internal Standard (Maleic Acid)
Mass (m)10.25 mg5.12 mg
Molecular Weight (MW)221.64 g/mol 116.07 g/mol
Integrated Signal (Proton)Aromatic proton at ~8.2 ppmOlefinic proton at ~6.3 ppm
Number of Protons (N)12
Integral Value (I)1.001.15
Purity of Standard (P_std)99.9%-
Calculated Purity (P_analyte) 99.1% -

Table 3. Representative data for absolute purity determination by ¹H qNMR.

Orthogonal Method: Elemental Analysis

Elemental analysis provides the percentage composition of elements (Carbon, Hydrogen, Nitrogen, etc.) in a compound. It serves as an excellent orthogonal method to confirm the elemental composition of the synthesized this compound (C₁₁H₈ClNO₂). The experimentally determined percentages should be within ±0.4% of the theoretical values for a pure sample.[8]

Theoretical vs. Experimental Data
ElementTheoretical %Experimental %Deviation
Carbon (C)59.6159.45-0.16%
Hydrogen (H)3.643.68+0.04%
Nitrogen (N)6.326.25-0.07%

Table 4. Comparison of theoretical and experimental elemental analysis data.

Comparative Summary and Recommendations

MethodPrincipleStrengthsLimitationsBest For
HPLC-UV Differential partitioning between mobile and stationary phasesHigh resolution, quantitative, robust, widely availableRequires a reference standard for quantification, limited identification capabilityRoutine quality control, purity quantification, stability studies
LC-MS Separation by chromatography, detection by massHigh sensitivity and selectivity, provides molecular weight and structural informationQuantitative analysis can be complex, matrix effects can influence ionizationImpurity identification and structural elucidation, forced degradation studies
qNMR Signal intensity is proportional to the number of nucleiAbsolute quantification without a specific analyte standard, provides structural informationLower sensitivity than LC-MS, requires a high-field NMR spectrometerPurity assignment of reference standards, orthogonal method for purity confirmation
Elemental Analysis Combustion and detection of elemental componentsConfirms elemental compositionDoes not detect isomeric impurities, requires a relatively pure sampleConfirmation of the molecular formula of the bulk material

Table 5. Comparative overview of analytical methods for purity assessment.

Workflow and Decision Making

The selection of an appropriate analytical method, or a combination of methods, depends on the stage of drug development and the specific question being addressed.

Purity_Assessment_Workflow cluster_0 Initial Synthesis & Screening cluster_1 Process Development & Optimization cluster_2 Reference Standard & Final Product Release Start Synthesized this compound TLC_HPLC TLC / HPLC-UV Screening (Qualitative Purity Check) Start->TLC_HPLC HPLC_Quant RP-HPLC Method Development & Validation (Quantitative Purity & Impurity Profiling) TLC_HPLC->HPLC_Quant LCMS_ID LC-MS Analysis (Impurity Identification) HPLC_Quant->LCMS_ID Unknown peaks observed qNMR_Purity qNMR Spectroscopy (Absolute Purity Determination) LCMS_ID->qNMR_Purity Elemental Elemental Analysis (Formula Confirmation) qNMR_Purity->Elemental Final_Purity Final Purity Specification Elemental->Final_Purity

Caption: Decision-making workflow for purity assessment.

Conclusion

The purity assessment of this compound requires a multi-faceted analytical approach. HPLC serves as the primary tool for routine purity determination and quantification of known impurities. LC-MS is indispensable for the identification and structural elucidation of unknown impurities, particularly during process development and forced degradation studies. Quantitative NMR provides a powerful, orthogonal method for absolute purity determination, which is crucial for the qualification of reference standards. Finally, elemental analysis offers a fundamental confirmation of the elemental composition. By employing these methods judiciously, researchers and drug development professionals can ensure the quality, safety, and regulatory compliance of their synthesized compounds, thereby advancing their therapeutic programs with confidence.

References

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  • MDPI. (2021). A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. [Link]
  • MDPI. Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. [Link]
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A Senior Application Scientist's Guide to Quinoline Synthesis: A Benchmark of Traditional vs. Novel Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The quinoline motif is a privileged scaffold in medicinal chemistry, forming the core of numerous blockbuster drugs, including the pioneering antimalarial quinine and modern anticancer agents. Its enduring importance necessitates a continuous evolution in synthetic strategies. However, the path from simple precursors to complex quinoline derivatives is paved with a variety of methods, each with its own set of advantages and inherent challenges.

This guide provides an in-depth, objective comparison of classical quinoline syntheses against their modern counterparts. We will move beyond mere procedural lists to dissect the causality behind experimental choices, offering field-proven insights to help you select the optimal synthetic route for your specific research and development goals.

Part 1: The Classics - Time-Tested but Flawed Foundations

For over a century, a handful of named reactions have been the bedrock of quinoline synthesis. These methods, born in the late 19th century, are robust and utilize simple starting materials. However, they are often characterized by harsh, hazardous conditions, limited substrate scope, and poor atom economy, making them less suitable for the demands of modern, green chemistry and complex molecule synthesis.

The Skraup Synthesis (1880)

The Skraup synthesis is the archetypal method, involving the reaction of an aniline with glycerol, concentrated sulfuric acid, and an oxidizing agent (traditionally the co-reactant's nitrobenzene).

Mechanistic & Experimental Rationale: The reaction's driving force is the in-situ generation of acrolein from the acid-catalyzed dehydration of glycerol. Aniline then undergoes a conjugate (Michael) addition to the acrolein. The subsequent cyclization and oxidation, driven by the high temperature and oxidizing agent, yield the quinoline core. The sulfuric acid is not just a catalyst but a necessary medium for the initial dehydration. This reliance on strong acid and the reaction's notoriously violent exothermicity are its primary drawbacks, posing significant safety and scale-up challenges.

Protocol: The Skraup Synthesis of Quinoline

  • Preparation: In a 1-L three-necked flask equipped with a mechanical stirrer and reflux condenser, cautiously add 40 mL of concentrated sulfuric acid to a mixture of 75 g of aniline and 60 g of nitrobenzene.

  • Addition of Glycerol: While stirring vigorously, slowly add 185 g of glycerol. The addition rate should be controlled to manage the initial exotherm.

  • Reaction: Heat the mixture gently in an oil bath. Once the reaction becomes vigorous, remove the heat source immediately. The reaction can become self-sustaining.

  • Reflux: After the initial exothermic phase subsides, heat the mixture to reflux for 3-4 hours.

  • Workup: Allow the mixture to cool. Carefully dilute with 500 mL of water and neutralize with a concentrated sodium hydroxide solution until strongly alkaline.

  • Isolation: Isolate the crude product via steam distillation. The quinoline will co-distill with unreacted nitrobenzene and aniline.

  • Purification: Separate the organic layer. Wash with dilute HCl to remove residual aniline. The crude quinoline is then dried and purified by distillation, collecting the fraction boiling at 235-237°C.

The Doebner-von Miller Reaction (1881)

A modification of the Skraup, this reaction uses α,β-unsaturated aldehydes or ketones in place of glycerol, allowing for the synthesis of substituted quinolines.

Mechanistic & Experimental Rationale: The mechanism is believed to involve an initial Michael addition of aniline to the α,β-unsaturated carbonyl compound, followed by cyclization and oxidation. Some studies suggest a more complex fragmentation-recombination pathway. While more versatile than the Skraup, it still requires strong acid catalysis and can produce complex mixtures of products.

The Friedländer Synthesis (1882)

The Friedländer synthesis is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group (e.g., another ketone or aldehyde).

Mechanistic & Experimental Rationale: This reaction proceeds via an initial aldol condensation or Schiff base formation, followed by a cyclodehydration to form the quinoline ring. Its key advantage is the unambiguous and predictable placement of substituents on the final quinoline product. While the classical approach often required high temperatures, modern variations have made it significantly more versatile through the use of various acid or base catalysts.

Part 2: The Modern Era - Precision, Speed, and Sustainability

Addressing the shortcomings of classical methods, novel synthetic approaches prioritize efficiency, milder conditions, functional group tolerance, and adherence to green chemistry principles.

Microwave-Assisted Organic Synthesis (MAOS)

Microwave irradiation has revolutionized quinoline synthesis by dramatically reducing reaction times from hours to minutes.

Mechanistic & Experimental Rationale: Microwaves provide efficient, direct, and uniform heating of the reaction mixture, particularly with polar solvents. This rapid energy transfer accelerates reaction rates and can improve yields by minimizing the formation of side products that often occur during prolonged heating. Many classical reactions, including the Friedländer and Skraup syntheses, have been successfully adapted to microwave conditions.

Protocol: Microwave-Assisted, Catalyst-Free Friedländer Synthesis

  • Preparation: In a 10 mL microwave-safe vessel, combine the 2-aminoaryl ketone (1 mmol), the α-methylene carbonyl compound (1.2 mmol), and dimethylformamide (DMF, 2 mL).

  • Reaction: Seal the vessel and place it in a scientific microwave reactor. Irradiate the mixture at 130°C for 10-20 minutes, with the power set to maintain the target temperature.

  • Workup: After the reaction is complete, allow the vessel to cool to room temperature.

  • Isolation: Pour the reaction mixture into ice water. The resulting precipitate is collected by filtration.

  • Purification: Wash the solid product with cold water and recrystallize from ethanol to obtain the purified quinoline derivative.

Transition Metal-Catalyzed Syntheses

The use of transition metals (e.g., Palladium, Copper, Iron, Nickel) has enabled the development of highly efficient and selective methods for quinoline synthesis under mild conditions.

Mechanistic & Experimental Rationale: These catalysts facilitate key bond-forming events, such as C-H activation, cross-coupling, and cyclization, that are inaccessible through traditional means. For example, a copper-catalyzed reaction can enable a one-pot, three-component reaction of an aniline, an aldehyde, and an alkyne, offering high atom economy and structural diversity. These methods are particularly powerful for creating complex, polysubstituted quinolines with a high degree of functional group tolerance.

Flow Chemistry

Continuous flow synthesis offers significant advantages in safety, scalability, and efficiency, particularly for highly exothermic or photochemical reactions. By performing reactions in a continuously flowing stream through a reactor, precise control over temperature, pressure, and reaction time is achieved, leading to higher yields and purity. This technology is particularly well-suited for scaling up the production of pharmaceutically important quinolines.

Part 3: Head-to-Head Performance Benchmark

The choice of method is a critical decision based on a trade-off between starting material availability, desired substitution pattern, and required scale. The table below provides a clear comparison of the discussed methodologies.

FeatureSkraup SynthesisFriedländer Synthesis (Classical)Microwave-Assisted SynthesisTransition Metal-Catalyzed
Reaction Time Hours (3-5 h)Hours (2-24 h)Minutes (5-20 min)Hours (2-12 h)
Temperature Very High (>150°C)High (150-220°C)Moderate-High (120-150°C)Mild to Moderate (RT-100°C)
Typical Yield Low to ModerateModerate to GoodGood to ExcellentGood to Excellent
Substrate Scope LimitedBroadBroadVery Broad
Conditions Harsh (Conc. H₂SO₄)Harsh (High Temp)Mild to ModerateMild
Key Advantage Simple, cheap starting materialsPredictable regiochemistrySpeed, high throughputHigh efficiency, functional group tolerance
Key Disadvantage Hazardous, low yield, poor scopeRequires pre-functionalized substratesRequires specialized equipmentCatalyst cost and removal

Part 4: Visualizing the Synthetic Workflows

Traditional_vs_Novel_Quinoline_Synthesis General Quinoline Synthesis Workflows cluster_skraup Skraup Synthesis cluster_friedlander Friedländer Synthesis cluster_novel Novel Methods Aniline Aniline Skraup_Product Quinoline Aniline->Skraup_Product H₂SO₄, Oxidant, High Temp Glycerol Glycerol Glycerol->Skraup_Product AminoKetone 2-Aminoaryl Ketone/Aldehyde Friedlander_Product Substituted Quinoline AminoKetone->Friedlander_Product Acid or Base Catalyst, Heat MethyleneCompound α-Methylene Carbonyl MethyleneCompound->Friedlander_Product Novel_Reactants Diverse Precursors (e.g., Anilines, Alkynes, Aldehydes) Novel_Product Complex Quinoline Novel_Reactants->Novel_Product Metal Catalyst or Microwave (MW), Mild Conditions

Caption: Comparison of general workflows for quinoline synthesis.

Experimental_Workflow cluster_conditions Reaction Conditions start Combine Reactants & Solvent/Catalyst reaction Reaction Step start->reaction workup Quench & Workup reaction->workup c1 Traditional: Conventional Heating (Hours, High Temp) c2 Novel: Microwave or Flow (Minutes, Controlled Temp) purification Purification (Chromatography/ Recrystallization) workup->purification product Final Quinoline Product purification->product

Caption: A generalized experimental workflow for quinoline synthesis.

Conclusion and Future Outlook

While classical methods like the Skraup and Friedländer syntheses are foundational, their practical limitations in the context of modern drug discovery are apparent. The paradigm has shifted towards methodologies that offer greater control, efficiency, and sustainability.

For rapid library synthesis and lead optimization, microwave-assisted methods are unparalleled in their speed. For the construction of complex, highly functionalized target molecules, transition metal-catalyzed reactions provide a robust and versatile toolkit. Looking forward, the integration of flow chemistry will be pivotal for the safe, scalable, and sustainable manufacturing of quinoline-based active pharmaceutical ingredients.

The judicious selection of a synthetic strategy, grounded in a thorough understanding of both traditional and novel approaches, is paramount. By embracing modern techniques, chemists can accelerate the discovery and development of the next generation of quinoline-based medicines and materials.

References

  • Title: Friedländer synthesis - Wikipedia. Source: Wikipedia. URL:[Link]
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  • Title: Green and traditional one-pot synthesis techniques for bioactive quinoline derivatives: A review.
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A Senior Application Scientist's Guide to In-Vitro Testing Protocols for Novel Quinoline-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in-vitro evaluation of novel quinoline-based compounds, designed for researchers, scientists, and drug development professionals. Quinolines are a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of activities, including anticancer, antimalarial, and antibacterial properties.[1][2][3] A robust, logical, and well-validated cascade of in-vitro assays is paramount for efficiently identifying and advancing promising lead candidates while minimizing late-stage failures.[4][5]

This document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, emphasizing the development of a self-validating testing system that ensures data is reliable, reproducible, and translatable.[6][7]

Part 1: The Foundational Screen — Assessing Cytotoxicity

Expertise & Experience: The initial step in evaluating any novel compound library is to establish a cytotoxicity profile. This is a critical "fail-fast" approach.[5] A compound that is indiscriminately cytotoxic to both target and non-target cells is unlikely to become a viable therapeutic. By quantifying cytotoxicity early, we establish a therapeutic window—the concentration range where the compound elicits its desired biological effect without causing significant harm to host cells. This baseline is essential for interpreting all subsequent efficacy data. For instance, a compound that kills bacteria at 5 µM but also kills human cells at 5 µM has a selectivity index of 1 and is a poor candidate.[8]

We will compare three common colorimetric assays that measure different cellular endpoints. The choice of assay can be critical; for example, a compound that disrupts mitochondrial function will be potent in an MTT assay but may show delayed effects in a membrane integrity assay like LDH.

Comparison of Common Cytotoxicity Assays
Assay Principle Advantages Disadvantages Typical Cell Lines
MTT Assay Measures metabolic activity via mitochondrial dehydrogenase reduction of MTT to formazan.[9]High throughput, sensitive, well-established, cost-effective.[10]Can be affected by compounds that alter cellular redox state; requires solubilization of formazan crystals.HCT-116 (Colon), MCF-7 (Breast), A549 (Lung), NHDF-Neo (Normal Fibroblast).[11][12]
LDH Assay Measures lactate dehydrogenase (LDH) release from damaged cells, indicating loss of plasma membrane integrity.[13]Non-destructive to remaining viable cells, reflects irreversible cell death.Less sensitive for early apoptotic events; LDH in serum can interfere.Any adherent or suspension cell line.
Neutral Red Uptake Quantifies viable cells based on their ability to incorporate and bind the supravital dye Neutral Red in their lysosomes.Good indicator of lysosomal integrity, cost-effective.Can be influenced by compounds that alter lysosomal pH.Often used for regulatory toxicology studies.
Experimental Workflow: Cytotoxicity Assessment

The following diagram illustrates a typical workflow for assessing the cytotoxicity of a new chemical entity (NCE).

Cytotoxicity_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare Serial Dilutions of Quinoline Compound Treat_Cells Add Compound Dilutions to Cells (24-72h) Compound_Prep->Treat_Cells Cell_Culture Culture & Maintain Relevant Cell Lines Seed_Cells Seed Cells into 96-well Plates Cell_Culture->Seed_Cells Seed_Cells->Treat_Cells Add_Reagent Add Assay Reagent (e.g., MTT) Treat_Cells->Add_Reagent Incubate Incubate for Color Development Add_Reagent->Incubate Measure Measure Absorbance (Spectrophotometer) Incubate->Measure Calculate_Viability Calculate % Cell Viability vs. Control Measure->Calculate_Viability Plot_Curve Plot Dose-Response Curve Calculate_Viability->Plot_Curve Determine_IC50 Determine IC50 Value Plot_Curve->Determine_IC50

Caption: A generalized workflow for determining the IC50 of a compound.

Detailed Protocol: MTT Cytotoxicity Assay

This protocol is a robust starting point for assessing the impact of novel quinolines on the metabolic activity of cancer and normal cell lines.[9][10]

  • Cell Seeding: Seed cells in a 96-well flat-bottom plate at a density of 2 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete culture medium.[13] Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Preparation: Prepare a 2X stock concentration series of the quinoline compound in culture medium. A typical range for initial screening is from 0.1 µM to 100 µM.

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the 2X compound dilutions to the appropriate wells. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells. Incubate for the desired time period (e.g., 24, 48, or 72 hours).[9]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.[9]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.

Part 2: Efficacy Screening — Antimicrobial and Antiparasitic Activity

Trustworthiness: Once a compound's cytotoxicity profile is known, its efficacy against specific pathogens can be evaluated. The key to a trustworthy efficacy screen is using standardized methodologies and reference strains. The Clinical and Laboratory Standards Institute (CLSI) provides globally recognized protocols for antimicrobial susceptibility testing, ensuring that results are comparable across different laboratories.[8]

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[14] This is the gold standard for quantifying antibacterial and antifungal potency.

Detailed Protocol: Broth Microdilution for MIC Determination

  • Strain Preparation: Inoculate a single colony of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) into Mueller-Hinton Broth (MHB).[15] For fungi (e.g., Candida albicans, Aspergillus niger), use RPMI-1640 medium.[8] Incubate until the culture reaches the logarithmic growth phase.

  • Inoculum Standardization: Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the assay plate.

  • Compound Dilution: In a 96-well plate, prepare two-fold serial dilutions of the quinoline compounds in the appropriate broth.

  • Inoculation: Add the standardized inoculum to each well. Include a positive control (microbe + broth, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria or 24-48 hours for fungi.[8]

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.[14][16]

Antiparasitic Activity: Plasmodium falciparum Growth Inhibition

For quinolines, which have a rich history as antimalarials, assessing activity against Plasmodium falciparum is crucial.[17][18] A common method is the SYBR Green I-based fluorescence assay, which measures the proliferation of the parasite within red blood cells by quantifying the replication of its DNA.

Detailed Protocol: P. falciparum SYBR Green I Assay

  • Parasite Culture: Maintain a culture of P. falciparum (e.g., chloroquine-sensitive 3D7 strain or resistant Dd2 strain) in human O+ erythrocytes in RPMI-1640 medium supplemented with Albumax II.[19]

  • Assay Preparation: Prepare serial dilutions of the test compounds in a 96-well plate.

  • Inoculation: Add the parasitized erythrocyte culture (at ~1% parasitemia and 2% hematocrit) to each well.

  • Incubation: Incubate the plate for 72 hours under a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.

  • Lysis and Staining: Add lysis buffer containing the fluorescent DNA dye SYBR Green I to each well. This buffer lyses the erythrocytes and stains the parasitic DNA.

  • Fluorescence Reading: Incubate in the dark for 1 hour and measure fluorescence using a plate reader (excitation ~485 nm, emission ~530 nm).

  • Data Analysis: Calculate the IC₅₀ value by plotting the percentage of growth inhibition against the log of the compound concentration.

Experimental Workflow: Antimicrobial Screening

Antimicrobial_Screening cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare 2-fold Serial Dilutions of Compound Plate_Setup Aliquot Dilutions into 96-well Plate Compound_Prep->Plate_Setup Inoculum_Prep Prepare Standardized Microbial Inoculum (0.5 McFarland) Inoculate Add Inoculum to Wells Inoculum_Prep->Inoculate Plate_Setup->Inoculate Incubate Incubate Plate (e.g., 18h at 37°C) Inoculate->Incubate Visual_Read Visually Inspect for Growth (Turbidity) Incubate->Visual_Read Determine_MIC Determine MIC: Lowest Concentration with No Growth Visual_Read->Determine_MIC Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Bcl2 Bcl-2 (Anti-apoptotic) ERK->Bcl2 Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation Apoptosis Apoptosis Bcl2->Apoptosis Quinoline Quinoline Compound Quinoline->RTK Inhibition

Caption: Inhibition of an RTK signaling pathway by a quinoline compound.

By systematically applying this tiered approach—from broad cytotoxicity screening to specific efficacy testing and finally to detailed mechanistic studies—researchers can build a comprehensive data package that robustly validates a novel quinoline compound's therapeutic potential.

References

  • Validation of in vitro tools and models for preclinical drug discovery. (n.d.). Google.
  • Application Notes and Protocols for Evaluating the Cytotoxicity of Quinoline Derivatives. (n.d.). Benchchem.
  • In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Treatment. (2024). PubMed.
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  • Cytotoxic Assessment of Quinoline Based Derivatives on Liver Cancer Cell Line. (n.d.). ResearchGate.
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  • Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. (2022). Journal of the Indian Chemical Society.
  • Quinoline-based compounds can inhibit diverse enzymes that act on DNA. (2024). PubMed.
  • Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents. (2024). PubMed Central.
  • (PDF) Quinoline-3-Carboxylic Acids “DNA Minor Groove-Binding Agent. (2021). ResearchGate.
  • Synthesis, anti-inflammatory screening, molecular docking, and COX-1,2/-5-LOX inhibition profile of some novel quinoline derivatives. (2018). PubMed.
  • Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates. (n.d.). MDPI.
  • Quinoline-Based FDA-Approved Drugs: Synthetic Route and Clinical Uses. (2025). ResearchGate.
  • Ligand substituent effect on the cytotoxicity activity of two new copper(ii) complexes bearing 8-hydroxyquinoline derivatives: validated by MTT assay and apoptosis in MCF-7 cancer cell line (human breast cancer). (2021). RSC Publishing.
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Comparing the efficacy of different purification techniques for quinoline carboxylic acids

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Purification of Quinoline Carboxylic Acids: A Comparative Analysis

Quinoline carboxylic acids represent a cornerstone scaffold in medicinal chemistry and drug development.[1][2] Their derivatives are integral to a wide range of therapeutics, from anticancer to anti-inflammatory agents.[3][4] The biological efficacy and safety of these compounds are directly contingent on their purity. Therefore, robust and efficient purification is not merely a procedural step but a critical determinant of research outcomes. High-purity samples are essential for accurate biological evaluation and drug development.[5]

This guide provides an in-depth comparison of the most effective techniques for purifying quinoline carboxylic acids: Recrystallization, Acid-Base Extraction, and High-Performance Liquid Chromatography (HPLC). We will delve into the mechanistic principles behind each method, provide detailed experimental protocols, and offer a comparative analysis to guide researchers in selecting the optimal strategy for their specific needs.

Purification by Recrystallization

Recrystallization is a powerful, cost-effective technique for purifying solid compounds, leveraging differences in solubility between the target compound and its impurities in a given solvent at varying temperatures.

Principle of Causality

The efficacy of recrystallization hinges on selecting a solvent in which the quinoline carboxylic acid is highly soluble at an elevated temperature but sparingly soluble at lower temperatures.[6] Conversely, impurities should either be insoluble at high temperatures (allowing for hot filtration) or remain soluble at low temperatures (remaining in the mother liquor upon cooling). The molecular structure of quinoline carboxylic acids—possessing a rigid, largely nonpolar aromatic core and a polar carboxylic acid group—necessitates careful solvent screening.[6] A good solvent system will effectively solvate the molecule at high temperatures but fail to maintain solvation as the thermal energy of the system decreases, allowing for the controlled formation of a crystal lattice that excludes impurity molecules.

Experimental Protocol: Recrystallization of 2-(1-Adamantyl)quinoline-4-carboxylic acid

This protocol provides a general framework. The ideal solvent must be determined empirically.

  • Solvent Screening:

    • In small test tubes, test the solubility of a few milligrams of the crude compound in various solvents (e.g., ethanol, ethyl acetate, acetone, toluene, or binary mixtures).[6]

    • A suitable solvent will dissolve the compound when hot but yield crystals upon cooling. Avoid solvents that dissolve the compound at room temperature or fail to dissolve it even when heated.

  • Dissolution:

    • Place the crude quinoline carboxylic acid in an Erlenmeyer flask.

    • Add the chosen solvent dropwise while heating and stirring until the compound fully dissolves. Use the minimum amount of hot solvent necessary.

    • Add a slight excess of solvent (5-10%) to prevent premature crystallization during the subsequent filtration step.[6]

  • Hot Filtration (Optional):

    • If insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent the desired compound from crystallizing prematurely.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature. Slow cooling is crucial as it encourages the formation of larger, purer crystals.

    • To maximize yield, the flask can then be placed in an ice bath or refrigerator.[6]

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor.

    • Dry the purified crystals under a vacuum to remove all traces of the solvent.[6]

Troubleshooting Common Issues
  • "Oiling Out" : This occurs when the compound separates as a liquid instead of a solid. It is often caused by cooling the solution too quickly or using a solvent in which the compound's melting point is lower than the solution's temperature. Solution : Reheat the solution, add more solvent, and allow for slower cooling.[6]

  • No Crystal Formation : This may be due to using too much solvent or the presence of impurities that inhibit crystallization. Solution : Boil off some of the solvent to increase the concentration. If that fails, scratch the inside of the flask with a glass rod at the solution's surface to create nucleation sites.

Workflow for Recrystallization

G cluster_0 Setup cluster_1 Process cluster_2 Output A Crude Quinoline Carboxylic Acid C Dissolve in Minimum Hot Solvent A->C B Select Solvent B->C D Hot Filtration (if needed) C->D E Slow Cooling (Crystallization) D->E F Isolate Crystals (Vacuum Filtration) E->F G Wash with Cold Solvent F->G J Mother Liquor (Impurities) F->J H Dry Under Vacuum G->H I Pure Crystalline Product H->I

Caption: Workflow diagram illustrating the key steps in the recrystallization process.

Purification by Acid-Base Extraction

This technique is a subset of liquid-liquid extraction that separates compounds based on their acidic or basic properties. It is an exceptionally effective method for removing neutral or basic impurities from quinoline carboxylic acids.[7]

Principle of Causality

The fundamental principle is the dramatic change in a compound's solubility based on its protonation state.[7] Quinoline carboxylic acids, being acidic, are typically soluble in organic solvents but insoluble in water. By washing an organic solution of the crude product with a basic aqueous solution (e.g., sodium bicarbonate), the carboxylic acid is deprotonated to form its corresponding carboxylate salt. This charged salt is highly soluble in the aqueous layer, while neutral or basic impurities remain in the organic layer. The layers are then separated. Subsequent acidification of the aqueous layer re-protonates the carboxylate salt, causing the purified quinoline carboxylic acid to precipitate out of the aqueous solution.[8][9]

Experimental Protocol: Acid-Base Extraction
  • Dissolution: Dissolve the crude product in a suitable water-immiscible organic solvent, such as dichloromethane or ethyl acetate, in a separatory funnel.

  • Extraction: Add an aqueous solution of a weak base, typically saturated sodium bicarbonate. A weak base is often used to prevent hydrolysis or other reactions that might occur with a strong base like sodium hydroxide.[7]

  • Separation: Stopper the funnel, invert, and vent frequently to release any pressure (CO₂ evolution). Shake vigorously to ensure thorough mixing. Allow the layers to separate fully.

  • Collection: Drain the lower (aqueous) layer into a clean flask. Repeat the extraction process on the organic layer 1-2 more times to ensure complete transfer of the acidic product. Combine all aqueous extracts.

  • Precipitation: While stirring, slowly acidify the combined aqueous extracts with a dilute acid (e.g., 1M HCl) until the solution is acidic (test with pH paper). The purified quinoline carboxylic acid will precipitate as a solid.

  • Isolation: Collect the solid product by vacuum filtration, wash with deionized water, and dry under a vacuum.

Workflow for Acid-Base Extraction

G cluster_0 Organic Layer cluster_1 Aqueous Layer A Crude product dissolved in organic solvent B Add aq. NaHCO₃ Shake & Vent A->B C Separate Layers B->C D Neutral/Basic Impurities C->D E Water-Soluble Carboxylate Salt C->E F Acidify (e.g., HCl) E->F G Precipitation of Pure Acid F->G H Filter & Dry G->H I Pure Product H->I

Caption: Workflow for purifying quinoline carboxylic acids via acid-base extraction.

Purification by Chromatography

Chromatography provides the highest resolution for separating complex mixtures and is the method of choice when recrystallization or extraction fails to achieve the desired level of purity.

Principle of Causality

Chromatography separates compounds based on their differential partitioning between a stationary phase (a solid adsorbent like silica gel) and a mobile phase (a solvent or solvent mixture). For quinoline carboxylic acids, two methods are predominant:

  • Normal-Phase Flash Chromatography: Utilizes a polar stationary phase (silica gel) and a less polar mobile phase. The polar carboxylic acid group interacts strongly with the silica, which can lead to significant peak tailing. To mitigate this, a small amount of acid (e.g., 0.5-1% acetic acid) is often added to the mobile phase.[10] This ensures the analyte remains fully protonated, reducing its interaction with the acidic silanol groups on the silica surface and resulting in sharper peaks.

  • Reversed-Phase HPLC (RP-HPLC): This is the gold standard for both analytical purity assessment and preparative purification.[5][11] It uses a nonpolar stationary phase (typically C18-functionalized silica) and a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol).[5][12] An acid modifier like trifluoroacetic acid (TFA) or formic acid is added to the mobile phase to suppress the ionization of the carboxylic acid, ensuring good peak shape and reproducible retention times.[5]

Experimental Protocol: Preparative RP-HPLC

This protocol is designed for purifying multi-milligram to gram quantities of a compound like 2-(1-Adamantyl)quinoline-4-carboxylic acid.[5]

  • Sample Preparation: Dissolve the crude sample in a minimal amount of a suitable solvent (e.g., Methanol or DMF). The concentration can be high (e.g., 50 mg/mL), depending on solubility. Filter the solution through a 0.45 µm filter to remove particulates.[5]

  • System Setup:

    • Column: Preparative C18 column (e.g., 21.2 x 250 mm, 10 µm).[5]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 20 mL/min.

    • Detection: UV at a suitable wavelength (e.g., 325 nm).[5]

  • Purification Run:

    • Inject the filtered sample onto the column.

    • Run a gradient elution program to separate the components. A typical gradient might be 70% to 90% Mobile Phase B over 20 minutes.[5]

    • Use a fraction collector to collect the eluent corresponding to the main product peak as identified by the UV detector.

  • Post-Purification Processing:

    • Combine the fractions containing the pure product.

    • Remove the organic solvent (acetonitrile) using a rotary evaporator.

    • The remaining aqueous solution can be lyophilized (freeze-dried) to obtain the purified compound as a solid.[5]

  • Purity Verification: Analyze the purity of the final product using an analytical HPLC method.[5]

Workflow for Preparative HPLC

G A Dissolve & Filter Crude Sample B Inject onto Preparative HPLC A->B C Gradient Elution B->C D Monitor UV Signal & Collect Fractions C->D E Combine Pure Fractions D->E F Remove Solvent (Rotary Evaporation) E->F G Lyophilize to Dry Solid F->G H Pure Product (>99%) G->H I Purity Analysis (Analytical HPLC) H->I

Caption: Experimental workflow for the purification of quinoline carboxylic acids by preparative HPLC.

Comparative Analysis of Purification Techniques

The choice of purification method is a strategic decision based on the required purity, scale, and nature of the impurities.

ParameterRecrystallizationAcid-Base ExtractionPreparative HPLC
Achievable Purity Good to Excellent (98-99.5%)Moderate (Removes specific impurity classes)Excellent (>99.5%)[5]
Typical Yield Moderate to High (60-90%)High (>90%)High (>90%)[5]
Scalability Excellent (mg to multi-kg)Excellent (g to multi-kg)Poor to Moderate (mg to g)
Cost LowLowHigh
Speed/Throughput Moderate (hours to days)High (can be done in <1 hour)Low (hours per run)
Selectivity Good for removing impurities with different solubility profilesSpecific for removing neutral/basic impuritiesExcellent for separating structurally similar compounds
Decision-Making Guide
  • For initial purification after synthesis: Use Acid-Base Extraction as a work-up step to remove non-acidic reagents and byproducts.

  • For bulk purification of a solid crude product: Use Recrystallization , often following an initial acid-base wash. It is the most economical method for achieving high purity on a large scale.

  • For final polishing or when other methods fail: When extremely high purity (>99.5%) is required for biological assays or reference standards, Preparative HPLC is the undisputed method of choice. It is also essential for separating isomers or closely related analogs that co-crystallize.

References

  • Application Note: HPLC and Purification Methods for 2-(1-Adamantyl)quinoline-4-carboxylic acid. Benchchem.
  • Technical Support Center: Crystallization of 2-(1-Adamantyl)quinoline-4-carboxylic acid. Benchchem.
  • Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflamm
  • discovery and history of quinoline-4-carboxylic acid deriv
  • Application Notes and Protocols: Crystal Structure of Quinoline-2-carboxylic Acid. Benchchem.
  • Process for the preparation of a quinoline carboxylic acid.
  • Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry. [Link]
  • Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. PubMed. [Link]
  • Quinoline-4-carboxylic acid | Solubility of Things. Solubility of Things.
  • Crystal structure of quinoline-2-carboxylic acid ⋅ quinolinium-2-carboxylate.
  • The Role of Quinoline Derivatives in Advanced Chemical Applic
  • Technical Support Center: Purification of Quinoline Deriv
  • Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of W
  • Application Notes and Protocols for the Synthesis of Quinoline-2-Carboxamides. Benchchem.
  • Microbial metabolism of quinoline and related compounds. XV. Quinoline-4-carboxylic acid oxidoreductase from Agrobacterium spec.1B: a molybdenum-containing enzyme. PubMed. [Link]
  • A Comparative Analysis of Quinoline-2-Carboxylic Acid and Quinoline-4-Carboxylic Acid Activity. Benchchem.
  • Separation of Quinoline-3-carboxylic acid on Newcrom R1 HPLC column. SIELC Technologies. [Link]
  • Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Quinoline-2-carboxylic Acid. Benchchem.
  • Acid–base extraction. Wikipedia. [Link]
  • The crystallization of quinoline.
  • A Comparative Guide to HPLC Analysis for Purity Assessment of 8-Quinolineboronic Acid Products. Benchchem.
  • Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants.
  • Determination of Quinoline Carboxylic Acid Antibiotics in Honey by Ternary Layered Double Hydroxide-Based Magnetic Solid-Phase Extraction Coupled with Liquid Chromatography. ACS Food Science & Technology.
  • Method for purifying quinolinecarboxylic acid derivative.
  • The preparation method of quinoline carboxylic acid derivative.
  • A process for the preparation of quinoline carboxylic acid derivatives.
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  • 4.8: Acid-Base Extraction. Chemistry LibreTexts. [Link]
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  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry.
  • Process for the preparation of a quinoline carboxylic acid.
  • Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review.
  • HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column. SIELC Technologies.
  • Quinoline-8-carboxylic acid | Herbicide. MedchemExpress.com.
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Results for 4-Chloro-2-methylquinoline-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the integrity of analytical data is paramount. This guide provides an in-depth technical comparison of analytical methodologies for the robust characterization and cross-validation of 4-Chloro-2-methylquinoline-7-carboxylic acid, a key intermediate in pharmaceutical synthesis. We will delve into the rationale behind experimental choices, present detailed protocols, and offer insights gleaned from years of field experience to ensure the trustworthiness and accuracy of your results.

The Imperative of Cross-Validation in Pharmaceutical Analysis

The choice of analytical techniques for cross-validation should be deliberate, targeting different physicochemical properties of the molecule. For a substituted quinoline carboxylic acid, a combination of a primary chromatographic separation technique for purity and quantification with a highly specific spectroscopic method for structural confirmation is a scientifically sound approach.

Primary Analytical Technique: High-Performance Liquid Chromatography (HPLC-UV)

High-Performance Liquid Chromatography with Ultraviolet (UV) detection is a workhorse in pharmaceutical analysis due to its robustness, precision, and wide applicability. For this compound, a reversed-phase HPLC (RP-HPLC) method is the logical first choice for purity determination and quantification. The separation is based on the partitioning of the analyte between a nonpolar stationary phase (typically C18) and a polar mobile phase.

The rationale for selecting RP-HPLC lies in its ability to separate the target molecule from potential impurities arising from the synthesis, such as starting materials, by-products, and degradation products. The UV detector provides excellent sensitivity for aromatic compounds like quinolines.

Experimental Protocol: RP-HPLC-UV Analysis

Objective: To determine the purity of this compound and quantify it against a reference standard.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or variable wavelength detector (VWD).

Chromatographic Conditions:

ParameterCondition
Column C18 Reverse-Phase (e.g., 4.6 mm x 150 mm, 5 µm)
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient Elution 0-2 min: 20% B; 2-15 min: 20-80% B; 15-17 min: 80% B; 17-18 min: 80-20% B; 18-20 min: 20% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 254 nm and 320 nm (monitor both for comprehensive impurity profiling)
Run Time 20 minutes

Standard and Sample Preparation:

  • Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).

  • Sample Solution (100 µg/mL): Accurately weigh 10 mg of the this compound sample and prepare as described for the standard solution.

Data Analysis: The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. Quantification is performed by comparing the peak area of the sample to that of the reference standard.

Visualizing the HPLC Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_start Weigh Compound dissolve Dissolve in Diluent prep_start->dissolve prep_end Filter Solution dissolve->prep_end injection Inject into HPLC prep_end->injection Autosampler separation Chromatographic Separation (C18 Column) injection->separation detection UV Detection separation->detection integration Peak Integration detection->integration Chromatogram calculation Purity & Quantification Calculation integration->calculation report Generate Report calculation->report

Caption: Workflow for HPLC-UV analysis.

Cross-Validation with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For an authoritative cross-validation of the identity and purity of this compound, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard.[1][2] This technique couples the separation power of HPLC with the high specificity and sensitivity of mass spectrometry, providing unambiguous identification of the main component and characterization of trace-level impurities.[3][4]

The causality behind choosing LC-MS/MS for cross-validation is its orthogonal detection principle compared to UV. While UV detection relies on the chromophoric nature of the molecule, mass spectrometry measures the mass-to-charge ratio (m/z) of the ionized molecule and its fragments. This provides molecular weight confirmation and structural information, which is invaluable for impurity identification.[1]

Experimental Protocol: LC-MS/MS Analysis

Objective: To confirm the molecular weight of this compound and to identify potential co-eluting impurities not resolved by HPLC-UV.

Instrumentation:

  • LC-MS/MS system (e.g., a quadrupole time-of-flight (Q-TOF) or a triple quadrupole mass spectrometer) coupled to an HPLC or UPLC system.

Chromatographic Conditions: The HPLC conditions can be similar to the UV method, but with a key modification to the mobile phase to ensure compatibility with the mass spectrometer.

ParameterCondition
Column C18 Reverse-Phase (e.g., 2.1 mm x 100 mm, 1.8 µm for UPLC)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Elution Similar gradient profile as the HPLC-UV method, adjusted for the shorter column if applicable.
Flow Rate 0.3 - 0.5 mL/min
Injection Volume 1-5 µL
Column Temperature 40 °C

Mass Spectrometry Conditions (Positive Ion Electrospray Ionization - ESI+):

ParameterExample Value
Ion Source Electrospray Ionization (ESI)
Polarity Positive
Capillary Voltage 3.5 kV
Cone Voltage 30 V
Source Temperature 120 °C
Desolvation Temperature 350 °C
Desolvation Gas Flow 800 L/Hr
MS Scan Range m/z 50-500
MS/MS Collision-induced dissociation (CID) on the parent ion of this compound

Data Analysis: The data is analyzed to confirm the presence of the [M+H]+ ion for this compound. The MS/MS fragmentation pattern provides a structural fingerprint of the molecule. Impurities can be identified by their unique m/z values and fragmentation patterns.

Visualizing the LC-MS/MS Workflow

LCMS_Workflow cluster_lc LC Separation cluster_ms Mass Spectrometry cluster_data Data Analysis lc_start Inject Sample lc_sep Chromatographic Separation lc_start->lc_sep ionization Electrospray Ionization (ESI) lc_sep->ionization Eluent ms1 MS Scan (Parent Ion) ionization->ms1 cid Collision-Induced Dissociation (CID) ms1->cid ms2 MS/MS Scan (Fragment Ions) cid->ms2 mass_spec Mass Spectrum Analysis ms2->mass_spec Mass Spectra frag_pattern Fragmentation Pattern Analysis mass_spec->frag_pattern identification Compound & Impurity Identification frag_pattern->identification

Caption: Workflow for LC-MS/MS analysis.

Comparative Data Summary

The following table summarizes the expected performance characteristics of the two proposed methods, highlighting their complementary nature.

ParameterHPLC-UVLC-MS/MSRationale for Cross-Validation
Specificity Good (based on retention time and UV spectrum)Excellent (based on retention time, accurate mass, and fragmentation pattern)MS provides orthogonal confirmation of identity, crucial for resolving co-eluting peaks.
Sensitivity (LOD/LOQ) ModerateHigh to Very HighLC-MS/MS can detect and identify impurities at much lower levels than UV detection.[3]
Quantification Excellent (for the main component)Good (can be quantitative with appropriate standards)HPLC-UV is generally more robust and straightforward for routine quantification.
Impurity Identification Limited (based on UV and retention time relative to the main peak)Excellent (provides molecular weight and structural information)LC-MS/MS is the primary tool for the structural elucidation of unknown impurities.[1]

The Role of Spectroscopic Techniques for Definitive Structural Confirmation

While chromatographic methods are excellent for separation and quantification, spectroscopic techniques provide the definitive structural evidence. For a novel or critical intermediate like this compound, the following spectroscopic analyses are essential for a complete characterization package.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are indispensable for elucidating the chemical structure. The chemical shifts, coupling constants, and integration of the proton signals, along with the number and types of carbon signals, provide a detailed map of the molecule's atomic connectivity.[5][6] The acidic proton of the carboxylic acid typically appears as a broad singlet at a downfield chemical shift (around 12 ppm).[7][8]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR provides information about the functional groups present in the molecule. For this compound, characteristic absorbances would include a broad O-H stretch for the carboxylic acid (around 2500-3300 cm⁻¹), a strong C=O stretch (around 1690-1760 cm⁻¹), and various C=C and C-N stretching vibrations from the quinoline ring.[9][10]

Conclusion: A Self-Validating Analytical System

By employing a primary chromatographic method like HPLC-UV for purity assessment and quantification, and cross-validating the results with a highly specific technique like LC-MS/MS, a self-validating analytical system is established. This dual-pronged approach, further supported by definitive structural confirmation from NMR and FTIR spectroscopy, provides an unassailable level of confidence in the analytical data for this compound. This rigorous methodology ensures the quality and consistency of the material, forming a solid foundation for successful drug development endeavors.

References

  • BenchChem. (2025). Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Quinoline-2-carboxylic Acid.
  • SynThink Research Chemicals. (n.d.). Structure Elucidation of Unknown Impurity using LC-MS/MS.
  • SIELC Technologies. (n.d.). Separation of Quinoline-3-carboxylic acid on Newcrom R1 HPLC column.
  • Agilent Technologies. (n.d.). Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing.
  • PubMed. (2020). Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization.
  • CHIMIA. (n.d.). LC-MS and CE-MS Strategies in Impurity Profiling.
  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column.
  • BenchChem. (2025). Application Note: HPLC and Purification Methods for 2-(1-Adamantyl)quinoline-4-carboxylic acid.
  • Shimadzu Corporation. (n.d.). LC/MS/MS Analysis of Impurities in Active Pharmaceutical Ingredients Using the Co-Sense for Impurities System.
  • PubChem. (n.d.). 4-Chloro-2-methylquinoline.
  • ResearchGate. (n.d.). FTIR Spectrum of Quinoline-2-carboxylic acid.
  • UCLA. (n.d.). IR: carboxylic acids.
  • Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
  • OpenStax. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles.
  • Geochimica et Cosmochimica Acta. (n.d.). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy.
  • Oregon State University. (n.d.). Spectroscopy of Carboxylic Acid Derivatives.
  • The Royal Society of Chemistry. (n.d.). Direct Alkylation of Heteroarenes with Unactivated Bromoalkanes using Photoredox Gold Catalysis.
  • TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value.
  • ACS Food Science & Technology. (2025). Determination of Quinoline Carboxylic Acid Antibiotics in Honey by Ternary Layered Double Hydroxide-Based Magnetic Solid-Phase Extraction Coupled with Liquid Chromatography.
  • PubMed. (2015). Halogenated quinolines discovered through reductive amination with potent eradication activities against MRSA, MRSE and VRE biofilms.
  • PubMed Central. (n.d.). BiCl3-catalyzed green synthesis of 4-hydroxy-2-quinolone analogues under microwave irradiation.
  • ACS Publications. (n.d.). Investigating the Inhibitory Potential of Halogenated Quinoline Derivatives against MAO‑A and MAO-B: Synthesis, Crystal Structure, Density Functional Theory, and Molecular Dynamics Simulations.
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Safety Operating Guide

A Guide to the Safe and Compliant Disposal of 4-Chloro-2-methylquinoline-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed protocol for the proper disposal of 4-Chloro-2-methylquinoline-7-carboxylic acid, a halogenated heterocyclic compound. The procedures outlined herein are designed to ensure the safety of laboratory personnel and to maintain environmental compliance. Adherence to these guidelines is critical due to the compound's chemical properties and potential hazards. This guide moves beyond simple instructions to explain the scientific rationale behind each step, empowering researchers to make informed safety decisions.

Hazard Assessment and Chemical Profile

Understanding the chemical nature of this compound is fundamental to appreciating its disposal requirements. As a chlorinated aromatic compound, it is presumed to have a degree of environmental persistence and toxicity. While specific hazard data for this exact molecule is limited, data from structurally similar quinoline derivatives provides a strong basis for a cautious approach.

The primary hazards associated with analogous chlorinated quinolines include skin irritation, serious eye irritation, respiratory irritation if inhaled, and potential harm if swallowed.[1][2] Therefore, treating this compound with the same level of warning is a mandatory precautionary principle.

Table 1: Chemical and Hazard Profile Summary (based on close structural analogs)

Property Data Source
Molecular Formula C₁₁H₈ClNO₂ [3]
Molecular Weight 221.64 g/mol [2][3]
GHS Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation [2]

| Incompatible Materials | Strong oxidizing agents, Strong bases, Amines |[4] |

Pre-Disposal Safety Protocols: Engineering and Personal Protection

Before handling the waste material, it is imperative to establish a safe working environment. The causality here is simple: preventing exposure is the most effective safety measure.

Engineering Controls:

  • Fume Hood: All handling and preparation of this compound for disposal must be conducted within a certified chemical fume hood.[5][6] This contains any dust or vapors, protecting the user from inhalation.

  • Safety Stations: Ensure that an eyewash station and safety shower are unobstructed and readily accessible.[7][8]

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield that complies with OSHA 29 CFR 1910.133 or European Standard EN166 regulations.[6][7]

  • Hand Protection: Use chemical-resistant gloves (e.g., nitrile) and inspect them for integrity before use. Contaminated gloves should be disposed of as hazardous waste.[9]

  • Body Protection: A flame-resistant lab coat must be worn and fully fastened. Ensure it is clean and free from contamination from previous work.[6]

Step-by-Step Disposal Protocol

The disposal of chlorinated organic compounds is strictly regulated because improper methods, such as drain disposal or mixing with general refuse, can lead to significant environmental pollution.[6][10] These compounds are often non-biodegradable and toxic to aquatic life.[10] The protocol below ensures waste is segregated and handled correctly from the point of generation.

Step 1: Waste Segregation

  • Isolate Halogenated Waste: At the point of generation, designate a specific waste container for "Halogenated Organic Solids" or "Halogenated Organic Liquids," as appropriate. This compound waste must never be mixed with non-halogenated waste.[11][12]

  • Rationale: Mixing halogenated compounds with non-halogenated solvents makes the entire volume of waste more expensive and difficult to dispose of, as it contaminates waste streams that could otherwise be recycled or reclaimed.[12]

Step 2: Containerization

  • Select an Appropriate Container: Use only containers approved by your institution's Environmental Health & Safety (EHS) department. These are typically high-density polyethylene (HDPE) or glass containers with secure, tight-fitting lids.[11]

  • Containment of Solids: Collect dry, solid this compound waste and any contaminated materials (e.g., weighing paper, contaminated gloves) in a designated solid waste container. Avoid generating dust.[4][6]

  • Containment of Solutions: If the waste is in a solution, collect it in a designated liquid waste container compatible with the solvent used.

  • Fill Level: Do not fill any waste container beyond 90% of its capacity to prevent spills from pressure changes or temperature fluctuations.[11]

  • Exterior Cleanliness: Ensure the exterior of the waste container remains clean and free of contamination.[11]

Step 3: Labeling and Storage

  • Accurate Labeling: Immediately label the waste container using a standardized hazardous waste tag provided by your EHS office. The label must include:

    • The full chemical name: "this compound"

    • An accurate estimation of the quantity and concentration.

    • All associated hazard warnings (e.g., "Irritant," "Toxic").

    • The date of accumulation.

  • Secure Storage: Store the sealed and labeled waste container in a designated satellite accumulation area. This area should be in a well-ventilated location, away from incompatible materials, and within secondary containment to manage potential leaks.[13][14]

Step 4: Arranging for Final Disposal

  • Contact EHS: Once the container is full or the waste is ready for removal, contact your institution's EHS department to schedule a pickup.[6][15]

  • Do Not Attempt Neutralization: You should not attempt to neutralize or chemically treat this waste yourself. The complex quinoline structure may lead to hazardous reactions or byproducts.[6]

Spill and Emergency Management

In Case of a Spill:

  • Alert personnel in the immediate area and evacuate if necessary.

  • If the spill is significant or you are unsure how to proceed, contact your EHS emergency line immediately.

  • For minor solid spills, avoid generating dust.[4] Gently cover the spill with an inert absorbent material like sand or vermiculite.[5]

  • Carefully sweep the absorbed material into a designated hazardous waste container and label it appropriately.[7]

  • Decontaminate the spill area with a suitable cleaning agent and wash thoroughly.

In Case of Personal Exposure:

  • Eyes: Immediately flush with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[8]

  • Skin: Wash the affected area thoroughly with soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[8]

  • Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.[8]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[5]

The Disposal Pathway: A Decision Workflow

The following diagram illustrates the logical flow for managing waste containing this compound.

G A Waste Generated (this compound) B Is the waste solid or in a liquid solution? A->B C_Solid Collect in container labeled: 'HALOGENATED ORGANIC SOLIDS' B->C_Solid Solid C_Liquid Collect in container labeled: 'HALOGENATED ORGANIC LIQUIDS' B->C_Liquid Liquid D Is waste mixed with other chemicals? C_Solid->D C_Liquid->D E List all components and concentrations on the waste tag. D->E Yes F Ensure container is sealed, clean on the outside, and not over 90% full. D->F No E->F G Store in designated Satellite Accumulation Area. F->G H Contact EHS for waste pickup. G->H

Caption: Decision workflow for the disposal of this compound.

The Underlying Principle: Why Incineration is Essential

For chlorinated organic compounds, the ultimate disposal method is almost always high-temperature incineration.[10] Landfilling is prohibited or inadequate for such materials because they do not readily biodegrade and can leach into groundwater, causing long-term environmental damage.[10]

The incineration process is engineered to break down these stable molecules completely.

  • Decomposition: At high temperatures (typically 800-1500°C) and in the presence of air and steam, the organic structure is destroyed.[10][16]

  • Conversion of Chlorine: The chlorine atoms are converted primarily into hydrogen chloride (HCl).[16]

  • Scrubbing: The resulting exhaust gases, containing HCl, CO₂, and nitrogen, are passed through scrubbers. The acidic HCl gas is neutralized, preventing its release into the atmosphere as acid rain.[10]

This process provides a permanent and complete disposal solution, transforming a hazardous waste into manageable, less harmful components.[10]

References

  • Process for Disposal of Chlorinated Organic Residues. (n.d.). Google Cloud.
  • Factsheet: Disposal of Hazardous Waste - Basic Principles. (n.d.). ETH Zürich.
  • Process for the incineration of chlorinated organic materials. (1980). Google Patents.
  • SAFETY DATA SHEET - (S)-(-)-Indoline-2-carboxylic acid. (2025). Fisher Scientific.
  • SAFETY DATA SHEET - 8-Hydroxyquinoline-2-carboxylic acid. (2021). Fisher Scientific.
  • Technical Support Center: Purification of Quinoline Derivatives. (2025). Benchchem.
  • Safety Data Sheet - 2-Chloroquinoline-8-carboxylic acid. (2024). CymitQuimica.
  • 4-Chloro-2-methylquinoline. (2025). PubChem.
  • 2-Chloro-4-methylquinoline-7-carboxylic acid. (2025). PubChem.
  • 7-chloro-2-methylquinoline-4-carboxylic acid. (n.d.). Sigma-Aldrich.
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  • Hazardous Waste Reduction. (n.d.). Environmental Health and Safety, Oregon State University.
  • SAFETY DATA SHEET - 2-(Chloromethyl)-4-methylquinazoline. (2025). TCI Chemicals.
  • Safety Data Sheet - 4-ethoxy-8-methylquinoline-2-carboxylic acid. (n.d.). AK Scientific, Inc.
  • Safety data sheet - 2-Methylquinoline. (2023). CPAchem Ltd.
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A Comprehensive Guide to the Safe Handling of 4-Chloro-2-methylquinoline-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Hazard Analysis: Understanding the Risks

4-Chloro-2-methylquinoline-7-carboxylic acid is a halogenated quinoline derivative. Based on data from analogous compounds, it should be handled as a substance that is potentially:

  • Harmful if swallowed [1][2]

  • Causes skin irritation [1][2][3]

  • Causes serious eye irritation [1][2][3]

  • May cause respiratory irritation [1][3]

Given the absence of specific toxicological data, a conservative approach is mandatory. All handling should be performed with the assumption that the compound is hazardous.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical to mitigate the risks associated with handling this compound. The following table outlines the minimum required PPE.

Protection Type Specific PPE Rationale and Best Practices
Eye and Face Protection Chemical safety goggles and a face shield.[4]Protects against splashes and airborne particles that can cause serious eye damage. Safety glasses are not sufficient as they do not provide a complete seal.[5]
Skin Protection Chemical-resistant gloves (Nitrile or Neoprene), a chemically resistant lab coat, and closed-toe shoes.[4][6]Prevents skin contact which can lead to irritation. Ensure gloves are inspected before use and changed regularly, or immediately if contaminated.[7]
Respiratory Protection Work within a certified chemical fume hood.[4][8] If a fume hood is not available, a NIOSH-approved respirator with organic vapor cartridges is required.Minimizes the inhalation of airborne particles and potential vapors, which can cause respiratory tract irritation.[4]

Operational Workflow: From Receipt to Disposal

A structured workflow is essential for the safe handling of this compound. The following diagram and procedural steps outline a self-validating system for laboratory operations.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_area Prepare Work Area (Fume Hood) don_ppe Don Appropriate PPE prep_area->don_ppe 1. Secure Environment weigh Weighing and Aliquoting dissolve Dissolution weigh->dissolve 2. Transfer reaction Reaction Setup dissolve->reaction 3. Prepare Solution decontaminate Decontaminate Glassware and Surfaces dispose_waste Dispose of Waste decontaminate->dispose_waste 4. Neutralize doff_ppe Doff PPE Correctly dispose_waste->doff_ppe 5. Segregate

Figure 1: Safe Handling Workflow for this compound.
Step-by-Step Handling Procedures

1. Preparation:

  • Work Area Preparation : Before handling the compound, ensure that the chemical fume hood is operational and the sash is at the appropriate height. The work area should be clean and free of clutter.[4]

  • Donning PPE : Put on all required PPE as outlined in the table above. This includes a lab coat, chemical safety goggles, a face shield, and chemical-resistant gloves.

2. Weighing and Aliquoting:

  • Perform all weighing and transfer operations within the chemical fume hood to contain any dust or airborne particles.[8]

  • Use appropriate tools, such as spatulas and weighing paper, to minimize the risk of spills.

3. Dissolution and Reaction Setup:

  • When dissolving the compound, add the solid to the solvent slowly to avoid splashing.

  • Conduct all experimental procedures within the chemical fume hood.[4]

4. Decontamination and Disposal:

  • Decontamination : All glassware and surfaces that have come into contact with the compound should be decontaminated. A suitable method is to rinse with a solvent in which the compound is soluble, followed by a standard washing procedure.

  • Waste Disposal : Dispose of all waste, including contaminated gloves, weighing paper, and excess material, in a clearly labeled hazardous waste container.[9][10] Do not discharge into drains or rivers.[9] All waste material must be disposed of in accordance with national and local regulations.[7]

5. Doffing PPE:

  • Remove PPE in a manner that avoids contaminating yourself. Gloves should be removed first, followed by the face shield, goggles, and lab coat. Wash hands thoroughly after removing all PPE.

Emergency Procedures

In the event of an exposure or spill, immediate action is crucial.

Scenario Immediate Action
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[11][12]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[11][12]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[11][12]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7][9]
Spill Evacuate the area. Absorb the spill with an inert material such as sand or vermiculite and place it in a sealed container for disposal.[8][9]

Conclusion

The safe handling of this compound is paramount for the protection of laboratory personnel. By adhering to the principles of hazard assessment, proper PPE utilization, and structured operational workflows, researchers can confidently and safely advance their scientific endeavors. This guide serves as a foundational document; always consult your institution's specific safety protocols and the Safety Data Sheet for any chemical before commencing work.

References

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  • Safety Data Sheet - CymitQuimica. (2024-12-19). URL
  • Section 6C: Protective Equipment | Office of Environmental Health and Safety. Princeton EHS. URL
  • 2 - SAFETY D
  • SAFETY D
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025-10-15). URL
  • 4-Chloro-2-methylquinoline | C10H8ClN | CID 77973 - PubChem. URL
  • 4 - SAFETY D
  • Lab Safety Equipment & PPE - ChemTalk. URL
  • 2-Chloro-4-methylquinoline-7-carboxylic acid | C11H8ClNO2 | CID 14359529 - PubChem. URL
  • 2-Chloroquinoline-4-carboxylic acid | C10H6ClNO2 | CID 230582 - PubChem. URL

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.